molecular formula C7H8N2O3 B1601110 Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate CAS No. 77168-84-4

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Cat. No.: B1601110
CAS No.: 77168-84-4
M. Wt: 168.15 g/mol
InChI Key: JCMZXOQWHTZUFP-UHFFFAOYSA-N
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Description

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-methyl-6-oxo-1H-pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-6(10)8-3-5(9-4)7(11)12-2/h3H,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMZXOQWHTZUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CNC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504555
Record name Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77168-84-4
Record name Methyl 4,5-dihydro-6-methyl-5-oxo-2-pyrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77168-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate (CAS 77168-84-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, a distinct heterocyclic compound, resides within the pyrazinone family, a class of molecules that has garnered significant interest in medicinal chemistry. Pyrazinone derivatives are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] This technical guide serves as a comprehensive resource on Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, providing a detailed exploration of its chemical identity, synthesis, and characterization. While specific biological data for this exact molecule is limited in publicly available literature, this guide will also delve into the known biological activities of structurally related dihydropyrazinone and pyrazinone compounds to offer insights into its potential therapeutic applications. This document is intended to be a foundational tool for researchers and professionals in drug discovery and development, facilitating further investigation into this promising chemical entity.

Chemical Identity and Properties

Chemical Structure:

Figure 1: Chemical structure of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate.

Nomenclature and Identifiers:

IdentifierValue
CAS Number 77168-84-4
IUPAC Name Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate
Molecular Formula C₇H₈N₂O₃
SMILES C(OC)(=O)C=1N=C(C)C(=O)NC1[2]
InChI InChI=1S/C7H8N2O3/c1-4-6(10)8-3-5(9-4)7(11)12-2/h3H,1-2H3,(H,8,10)[2]
InChIKey JCMZXOQWHTZUFP-UHFFFAOYSA-N[3]

Synthesis and Characterization

Representative Synthetic Workflow:

A plausible synthetic route to the title compound could be envisioned through the condensation of a substituted α-amino amide with a 1,2-dicarbonyl compound, a common strategy for constructing the pyrazinone ring.[5]

Synthesis_Workflow A Starting Materials (e.g., α-ketoester, ammonia, α-amino acid derivative) B One-Pot Condensation A->B Reaction C Cyclization B->C Intermediate Formation D Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate C->D Final Product

Figure 2: Generalized synthetic workflow for pyrazinone derivatives.

Characterization:

The structural elucidation of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the methoxy protons of the ester, and the proton on the dihydropyrazine ring. The chemical shifts and coupling patterns would be indicative of their electronic environment and proximity to other protons.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule, with characteristic signals for the carbonyl carbons of the ester and the pyrazinone ring, the sp² and sp³ hybridized carbons of the ring, and the methyl and methoxy carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

  • C=O stretching vibrations for the ester and the amide-like carbonyl group in the pyrazinone ring.

  • N-H stretching and bending vibrations.

  • C-N stretching vibrations.

  • C-O stretching of the ester group.

  • C-H stretching and bending vibrations of the methyl and methoxy groups.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The molecular ion peak corresponding to the exact mass of C₇H₈N₂O₃ would be expected.

While specific spectral data for the title compound is not available, data for structurally related compounds can provide a reference for expected spectral features. For instance, the ¹H NMR spectrum of a related tetrahydropyrimidine derivative shows characteristic signals for the NH protons, aromatic protons, and methyl and ester functional groups.[6]

Potential Biological Activities and Therapeutic Applications

Although direct biological studies on Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate are not extensively reported, the broader class of pyrazinone and dihydropyridine derivatives has been the subject of significant research, revealing a wide range of biological activities.

3.1. Anticancer and Cytotoxic Potential

Numerous studies have demonstrated the cytotoxic effects of pyrazinone and dihydropyridine derivatives against various cancer cell lines.[7][8] The mechanisms of action are often multifaceted and can involve the induction of apoptosis through mitochondrial pathways and the inhibition of key enzymes involved in cell proliferation.[7]

  • Cytotoxicity in Breast Cancer Cells: Certain octahydropyrazin[2,1-a:5,4-a']diisoquinoline derivatives have shown potent cytotoxic activity against human breast cancer cells (MDA-MB-231 and MCF-7), with evidence suggesting apoptosis induction via both mitochondrial and external pathways.[7]

  • Activity in Colorectal Cancer Cells: Novel dihydropyridine carboxylic acid derivatives have exhibited cytotoxic effects against the HCT-15 human colorectal adenocarcinoma cell line.[8]

3.2. Enzyme Inhibition

The pyrazinone scaffold is a common feature in various enzyme inhibitors, suggesting that Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate may also possess such properties.

  • Kinase Inhibition: Pyrazine derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Imidazo[1,2-a]pyrimidine-2-carboxamides, which share some structural similarities with the pyrazinone core, have been identified as potent and selective DPP-4 inhibitors, a target for type 2 diabetes treatment.

  • Deubiquitinating Enzyme (DUB) Inhibition: A 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile derivative has been identified as an inhibitor of ubiquitin-specific proteases (USPs), a family of enzymes involved in protein degradation and signaling pathways.

Hypothetical Signaling Pathway Inhibition:

Based on the activities of related compounds, Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate could potentially interfere with cell signaling pathways crucial for cancer cell survival and proliferation.

Signaling_Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Intracellular Signaling Cascade (e.g., RAS-RAF-MEK-ERK) B->C D Transcription Factors C->D E Gene Expression D->E F Cell Proliferation, Survival, Angiogenesis E->F G Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate (Hypothetical Target) G->C Inhibition

Figure 3: Hypothetical inhibition of a generic cell signaling pathway by Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate.

Safety and Handling

General Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust, fumes, gas, mist, or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear compatible chemical-resistant gloves, a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • If inhaled: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion and Future Directions

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate represents an intriguing yet underexplored member of the pyrazinone family. While its specific biological profile remains to be fully elucidated, the extensive research on related dihydropyrazinone and pyrazinone derivatives highlights the potential of this scaffold in medicinal chemistry. The established cytotoxic and enzyme-inhibitory activities of analogous compounds provide a strong rationale for the investigation of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate as a potential therapeutic agent.

Future research should focus on:

  • Developing and optimizing a robust synthetic protocol for the title compound.

  • Comprehensive spectroscopic characterization to establish a definitive analytical profile.

  • In-depth biological evaluation, including screening for anticancer activity against a panel of human cancer cell lines and assessment of its inhibitory potential against relevant enzymatic targets.

  • Structure-activity relationship (SAR) studies of a library of related derivatives to identify key structural features for enhanced potency and selectivity.

This technical guide provides a solid foundation for initiating such investigations, with the aim of unlocking the full therapeutic potential of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate and its derivatives.

References

Sources

physicochemical properties of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Introduction

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is a heterocyclic compound belonging to the dihydropyrazinone class of molecules. Pyrazinone cores are prevalent in a variety of natural products and are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] A thorough understanding of the physicochemical properties of this specific derivative is paramount for professionals in drug discovery and development, as these characteristics govern its solubility, permeability, stability, and overall pharmacokinetic profile.[2]

This technical guide provides a comprehensive analysis of the structural, spectroscopic, and physical properties of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. Eschewing a rigid template, this document is structured to logically present the molecule's identity, its core properties, and the self-validating experimental workflows required for its synthesis and characterization. The insights herein are grounded in established chemical principles and comparative data from structurally related analogs to provide a robust profile for researchers.

Chemical Identity and Structural Features

The foundational step in characterizing any molecule is to establish its precise chemical identity.

  • IUPAC Name: Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

  • Chemical Structure: (Self-generated image for illustrative purposes)

  • Molecular Formula: C₇H₈N₂O₃

  • Key Precursor: The compound is the methyl ester derivative of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid (CAS: 77168-83-3).

The structure features a dihydropyrazinone ring, which is a six-membered heterocycle containing two nitrogen atoms. This core is substituted with a methyl group at the C6 position and a methyl carboxylate group at the C2 position. The presence of both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the two carbonyl oxygens, the ester oxygen, and the ring nitrogen) dictates its potential intermolecular interactions and, consequently, its physical properties.

Core Physicochemical Properties

The following table summarizes the core physicochemical properties. As direct experimental data for this specific molecule is not widely published, these values are based on calculations and expert analysis of structurally similar compounds.

PropertyValue / Predicted BehaviorRationale & Context
Molecular Weight 184.15 g/mol Calculated from the molecular formula C₇H₈N₂O₃.
CAS Number Not publicly availableThe parent carboxylic acid is CAS 77168-83-3.
Appearance Predicted to be a white to off-white crystalline solidBased on common characteristics of similar small organic heterocyclic compounds.
Melting Point Data not availableExpected to be significantly higher than room temperature due to the planar structure, hydrogen bonding capability, and polar nature, facilitating a stable crystal lattice.
Boiling Point Data not availableHigh boiling point is expected; likely to decompose before boiling at atmospheric pressure.
Solubility Water: Low to moderate solubility.Organic Solvents: Soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, chloroform); moderately soluble in lower alcohols (methanol, ethanol).The polar ester and amide-like functionalities enhance solubility in polar solvents, but the overall heterocyclic structure limits high aqueous solubility. Pyrazinoic acid esters are generally found to be hydrophilic to moderately lipophilic.[2]
pKa (Predicted) Basic pKa: ~1-2Acidic pKa: ~18-20The pyrazine nitrogen atoms are weakly basic due to the electron-withdrawing effects of the adjacent carbonyl and ester groups. The N-H proton is weakly acidic, comparable to a typical amide N-H. The ionization state significantly impacts physiological permeability.
LogP (Predicted) ~0.5 - 1.5The combination of polar groups and alkyl substituents suggests a balanced hydrophilic-lipophilic character.

Spectroscopic Profile Elucidation

The structural identity of the title compound is unequivocally confirmed through a combination of spectroscopic techniques. The following data are predicted based on established chemical shift principles and spectral data from analogous compounds, such as methyl pyrazine-2-carboxylate and various tetrahydropyrimidine carboxylates.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 9.5Broad Singlet1HN -H The amide-like proton is typically deshielded and can exchange with D₂O. Its chemical shift is highly dependent on concentration and temperature.
~7.8 - 8.2Singlet1HCH (ring)This lone proton on the pyrazinone ring is in an electron-deficient environment, adjacent to a C=N bond and the ester group, leading to a downfield shift.
~3.90Singlet3HO-CH₃ Typical chemical shift for a methyl ester.[4]
~2.35Singlet3HC-CH₃ The methyl group attached to the sp² carbon of the ring.
  • ¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~164.0C =O (Ester)Carbonyl carbon of the methyl ester group.
~158.0C =O (Oxo)Carbonyl carbon of the pyrazinone ring (amide-like).
~150.0C 6-CH₃sp² carbon attached to the methyl group.
~145.0C 2-COOCH₃sp² carbon attached to the ester group.
~130.0C 3-Hsp² carbon bearing the lone ring proton.
~53.0O-C H₃Carbon of the methyl ester.
~20.0C-C H₃Carbon of the C6-methyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides direct evidence of the key functional groups present in the molecule.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3200 - 3400N-H Stretch (broad)Amide N-H
2950 - 3050C-H Stretch (sp³)Methyl groups
~1730C=O Stretch (strong)Ester carbonyl
~1670C=O Stretch (strong)Amide/Oxo carbonyl
1580 - 1640C=N / C=C StretchPyrazinone ring
1200 - 1300C-O StretchEster linkage
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Expected Molecular Ion ([M]⁺): m/z = 184.0535 (for C₇H₈N₂O₃)

  • Potential Fragmentation Pathways:

    • Loss of the methoxy group (-•OCH₃) to yield an ion at m/z = 153.

    • Loss of the entire methyl carboxylate group (-•COOCH₃) to yield an ion at m/z = 125.

    • Standard fragmentation patterns for the pyrazinone ring.

Synthesis and Characterization Workflow

A robust and reproducible synthesis protocol is essential. The most logical and field-proven approach for preparing the title compound is via the direct esterification of its corresponding carboxylic acid. This method is a self-validating system: the successful synthesis is confirmed by the analytical protocols detailed in the subsequent section.

Proposed Synthesis: Fischer Esterification

This protocol is adapted from a highly successful esterification of a similar pyrazine carboxylic acid.[5] The causality behind this choice is its simplicity, high yield potential, and use of readily available reagents.

G cluster_synthesis Synthesis Workflow cluster_workup Workup & Purification Precursor 6-Methyl-5-oxo-4,5-dihydropyrazine- 2-carboxylic acid Reaction Reflux (65°C, 12-24h) Monitor by TLC Precursor->Reaction Methanol Methanol (Reagent & Solvent) Methanol->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Neutralize 1. Neutralize with NaHCO₃(aq) Reaction->Neutralize Reaction Mixture Extract 2. Extract with Ethyl Acetate Neutralize->Extract Dry 3. Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify 4. Column Chromatography (Silica, Hexane:EtOAc gradient) Dry->Purify Crude Product Product Final Product: Methyl 6-methyl-5-oxo-4,5- dihydropyrazine-2-carboxylate Purify->Product G cluster_spectroscopy Spectroscopic Confirmation cluster_physical Physical Property Confirmation SynthesizedProduct Purified Synthetic Product NMR ¹H & ¹³C NMR Spectroscopy SynthesizedProduct->NMR Confirms C-H framework & functional groups IR FT-IR Spectroscopy SynthesizedProduct->IR Confirms functional groups (C=O, N-H) MS High-Resolution Mass Spec SynthesizedProduct->MS Confirms Molecular Formula MP Melting Point Analysis SynthesizedProduct->MP Confirms Purity & Identity Purity HPLC/UPLC Analysis SynthesizedProduct->Purity Quantifies Purity Validation Validated Structure & Purity

Sources

An In-depth Technical Guide to the Solubility of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate (MMPC). Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, presents a qualitative solubility profile in a range of common organic solvents, and offers a detailed, field-proven experimental protocol for quantitative solubility determination. By synthesizing theoretical knowledge with practical methodology, this guide serves as an essential resource for optimizing experimental design, formulation development, and purification strategies involving this compound.

Introduction and Scientific Context

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, hereafter referred to as MMPC, is a heterocyclic compound featuring a dihydropyrazinone core. This structural motif is of significant interest in medicinal chemistry and materials science. Understanding the solubility of MMPC is a critical first step in its application. Solubility dictates the choice of solvents for chemical synthesis and purification, influences the bioavailability of active pharmaceutical ingredients (APIs), and is a key parameter in designing robust analytical methods.[1][2]

This guide addresses the fundamental question of MMPC's behavior in various organic media. We will explore the molecular characteristics that govern its solubility and provide a systematic approach to its experimental determination.

Physicochemical Properties and Solubility Principles

To predict and understand the solubility of MMPC, we must first analyze its molecular structure.

Molecular Structure of MMPC:

  • Heterocyclic Core: A pyrazinone ring containing two nitrogen atoms.

  • Key Functional Groups: A methyl ester (-COOCH₃), a ketone (C=O), an amide (within the ring), and a methyl group (-CH₃).

These features create a molecule with distinct polar and non-polar regions. The ester, ketone, and amide groups are polar and can act as hydrogen bond acceptors. The amide nitrogen can also act as a hydrogen bond donor. This inherent polarity suggests that MMPC will be more soluble in polar solvents than in non-polar hydrocarbon solvents.[3]

The guiding principle of solubility is "like dissolves like."[4] This means that solutes dissolve best in solvents that have similar intermolecular forces.[3][5]

  • Polar Solvents: These solvents (e.g., DMSO, DMF, alcohols) can engage in dipole-dipole interactions and/or hydrogen bonding with MMPC's polar functional groups, leading to effective solvation and higher solubility.

  • Non-Polar Solvents: Solvents like hexane and toluene lack the ability to form strong interactions with the polar regions of MMPC. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the formation of weak solute-solvent interactions, resulting in poor solubility.

Qualitative Solubility Profile of MMPC

SolventSolvent ClassPredicted SolubilityRationale for Prediction
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleStrong dipole moment and ability to accept hydrogen bonds effectively solvate the polar regions of MMPC.
Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, its polar nature facilitates strong dipole-dipole interactions with the solute.[5]
Methanol (MeOH)Polar ProticModerately SolubleCan act as both a hydrogen bond donor and acceptor, interacting well with MMPC. The small alkyl chain has minimal non-polar character.[5]
Ethanol (EtOH)Polar ProticSparingly SolubleSimilar to methanol, but the longer ethyl group increases non-polar character, slightly reducing its effectiveness in solvating the polar MMPC molecule.[8]
Acetonitrile (ACN)Polar AproticSparingly SolubleWhile polar, its hydrogen bonding capability is weaker than that of DMSO or DMF, leading to lower solubility for MMPC.
Dichloromethane (DCM)Moderately PolarSlightly SolubleCan engage in dipole-dipole interactions, but is not a hydrogen-bonding solvent, limiting its ability to dissolve MMPC.
Ethyl Acetate (EtOAc)Moderately PolarSlightly SolublePossesses a polar ester group but also a significant non-polar component, resulting in limited solvency for a molecule with strong polar groups like MMPC.
TolueneNon-PolarInsolubleDominated by van der Waals forces, which are insufficient to overcome the strong intermolecular forces within the MMPC crystal lattice.[4]
HexaneNon-PolarInsolubleA classic non-polar solvent that cannot effectively solvate polar molecules like MMPC.[3]

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative solubility data, a robust and reproducible experimental method is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[9][10]

Causality and Trustworthiness of the Protocol

This protocol is designed as a self-validating system. The inclusion of an extended equilibration time (24-48 hours) ensures that the system reaches true thermodynamic equilibrium, which is the point where the concentration of the dissolved solute is constant.[9][10] The subsequent analysis of the supernatant and the remaining solid phase confirms the identity and stability of the compound throughout the experiment, guarding against misleading results from degradation or polymorphism.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid MMPC to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. An "excess" ensures that undissolved solid remains at the end of the experiment, which is the definitive indicator of saturation.[9]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical for accurate concentration measurement.[9]

  • Quantification:

    • Prepare a series of standard solutions of MMPC of known concentrations in the chosen solvent.

    • Dilute the filtered supernatant aliquot with the same solvent to a concentration that falls within the linear range of the standard curve.

    • Analyze the standard solutions and the diluted sample aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[1][9]

  • Calculation: Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

  • Solid Phase Analysis (Optional but Recommended): Recover the remaining solid from the vial, dry it, and analyze it using techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) to confirm that no phase change (polymorphism) or degradation occurred during the experiment.[9]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep Add excess MMPC to solvent in vial equil Agitate at constant T (24-48 hours) prep->equil Achieve Equilibrium sep Filter supernatant to remove excess solid equil->sep Isolate Saturated Solution quant Analyze concentration (e.g., by HPLC) sep->quant Measure Analyte calc Determine Solubility (e.g., mg/mL) quant->calc Interpolate from Curve calib Prepare Calibration Curve calib->quant

Caption: Workflow for the Isothermal Shake-Flask Method.

Conclusion

The solubility of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is fundamentally governed by its molecular structure, which possesses both hydrogen-bonding and polar characteristics. It is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, with decreasing solubility in polar protic solvents and negligible solubility in non-polar media. For precise and reliable quantitative measurements, the isothermal shake-flask method is the recommended standard.[9][10] The detailed protocol provided herein offers a robust framework for researchers to generate high-quality solubility data, which is indispensable for the effective development and application of this compound.

References

  • Solubility of Organic Compounds . Chemistry Steps. [Link]

  • OECD Test Guideline No. 105: Water Solubility . Organisation for Economic Co-operation and Development (OECD). [Link]

  • OECD 105 - Water Solubility . Situ Biosciences. [Link]

  • OECD 105 - Water Solubility Test at 20°C . Analytice. [Link]

  • Technical Guidance Document on the Water Extractability of Polymers . Government of Canada. [Link]

  • Principles of Solubility in Organic Chemistry with Nadia Korovina . YouTube. [Link]

  • 3.2 Solubility – Introductory Organic Chemistry . Open Oregon Educational Resources. [Link]

  • Solubility of Organic Compounds . University of Toronto Scarborough. [Link]

  • Solubility of Organic Compounds . YouTube. [Link]

  • How to perform equilibrium solubility studies step by step practically? . ResearchGate. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note . National Institutes of Health (NIH). [Link]

  • Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver . World Health Organization (WHO). [Link]

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An In-depth Technical Guide on the Core Mechanism of Action of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is a novel small molecule belonging to the pyrazinone class of heterocyclic compounds. While direct studies on this specific molecule are emerging, its structural similarity to known bioactive agents, particularly "Methyl 6-oxo-1,6-dihydropyrazine-2-carboxylate," strongly suggests a mechanism of action centered on the inhibition of lysine methyltransferases. This guide synthesizes the current understanding of related compounds to propose a primary mechanism for Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, outlines a comprehensive experimental framework to validate this hypothesis, and discusses the potential therapeutic implications, with a focus on oncology.

Introduction: The Emerging Role of Pyrazinones in Epigenetic Modulation

The pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] A growing body of evidence points towards the ability of certain pyrazinone derivatives to modulate key cellular signaling pathways, often through the inhibition of critical enzymes.[4][5] Our focus here is on Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, a compound of significant interest due to its potential to function as an epigenetic modulator.

Based on the established activity of the closely related analog, Methyl 6-oxo-1,6-dihydropyrazine-2-carboxylate, we hypothesize that Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate acts as a lysine methyltransferase (KMT) inhibitor .[6] KMTs are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of methyl groups to lysine residues on histone and non-histone proteins.[7][8] The aberrant activity of KMTs is frequently implicated in the pathogenesis of various diseases, most notably cancer, making them attractive targets for therapeutic intervention.[9][10][11]

This guide will provide a detailed exploration of this proposed mechanism, a roadmap for its experimental validation, and a perspective on its potential in drug development.

Proposed Mechanism of Action: Inhibition of Lysine Methyltransferases

The central hypothesis is that Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate exerts its biological effects by inhibiting one or more lysine methyltransferases. This inhibition is likely achieved through competition with the enzyme's cofactor, S-adenosylmethionine (SAM), or through allosteric modulation.[7] A structurally similar compound is known to inhibit the conversion of methionine to SAM, a critical step for all SAM-dependent methyltransferases.[6]

The consequences of KMT inhibition are profound and can include:

  • Alteration of Histone Methylation Patterns: Histone methylation is a key epigenetic mark that influences chromatin structure and gene expression. By inhibiting KMTs, the compound can prevent the methylation of specific lysine residues on histones (e.g., H3K4, H3K9, H3K27, H3K36), leading to changes in gene transcription.[12] This can result in the reactivation of tumor suppressor genes or the repression of oncogenes.

  • Modulation of Non-Histone Protein Function: Many non-histone proteins are also subject to lysine methylation, which can affect their stability, localization, and interaction with other proteins.[13] By inhibiting the methylation of these proteins, the compound can disrupt critical cellular processes such as signal transduction, DNA repair, and cell cycle control.

The therapeutic potential of KMT inhibitors is particularly significant in oncology.[9][10] Dysregulation of KMTs is a hallmark of many cancers, and several KMT inhibitors have shown promising preclinical and clinical activity.[9][14] For example, inhibitors of EZH2, a histone methyltransferase, have been approved for the treatment of certain types of lymphoma and sarcoma.[9] G9a inhibitors have been shown to induce apoptosis and inhibit tumor growth in various cancer models.[9]

Lysine_Methyltransferase_Inhibition_Pathway Hypothesized Mechanism of Action cluster_0 Cellular Environment cluster_1 Downstream Effects Compound Methyl 6-methyl-5-oxo-4,5- dihydropyrazine-2-carboxylate KMT Lysine Methyltransferase (KMT) Compound->KMT Inhibits SAM S-adenosylmethionine (SAM) Compound->SAM Inhibits Conversion Histone_Methylation Altered Histone Methylation KMT->Histone_Methylation Non_Histone_Methylation Altered Non-Histone Protein Methylation KMT->Non_Histone_Methylation SAM->KMT Cofactor Methionine Methionine Methionine->SAM Conversion Gene_Expression Changes in Gene Expression Histone_Methylation->Gene_Expression Cellular_Processes Disruption of Cellular Processes Non_Histone_Methylation->Cellular_Processes Therapeutic_Outcome Therapeutic Outcome (e.g., Anti-tumor Activity) Gene_Expression->Therapeutic_Outcome Cellular_Processes->Therapeutic_Outcome

Caption: Hypothesized mechanism of action for Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate.

Experimental Validation Workflow

A rigorous and multi-faceted experimental approach is essential to validate the hypothesized mechanism of action. The following workflow outlines a series of key experiments, from initial biochemical assays to cellular and functional studies.

Experimental_Validation_Workflow Experimental Validation Workflow Biochemical_Assay In Vitro KMT Activity Assay Target_Engagement Cellular Thermal Shift Assay (CETSA) Biochemical_Assay->Target_Engagement Confirms direct inhibition SAM_Measurement Cellular SAM Level Measurement Biochemical_Assay->SAM_Measurement Investigates cofactor interference Cellular_Methylation Western Blot for Histone Marks Target_Engagement->Cellular_Methylation Confirms target engagement in cells Functional_Assays Cell-based Functional Assays (Proliferation, Apoptosis, etc.) Cellular_Methylation->Functional_Assays Links target modulation to cellular phenotype SAM_Measurement->Functional_Assays Provides mechanistic insight

Caption: A stepwise workflow for the experimental validation of the proposed mechanism of action.

In Vitro Lysine Methyltransferase Activity Assay

Objective: To determine if Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate directly inhibits the enzymatic activity of a panel of recombinant lysine methyltransferases.

Methodology:

A non-radioactive, continuous enzyme-coupled assay is recommended for its safety and high-throughput compatibility.[3][15]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate in DMSO.

    • Reconstitute recombinant KMTs (e.g., EZH2, G9a, SUV39H1) and their respective histone substrates (e.g., H3 peptide) in the appropriate assay buffer.

    • Prepare a solution of S-adenosylmethionine (SAM).

    • Prepare the enzyme-coupled detection reagents as per the manufacturer's instructions (e.g., SAMfluoro™ or similar).[15]

  • Assay Procedure (96- or 384-well plate format):

    • Add the assay buffer to each well.

    • Add serial dilutions of the test compound or a known KMT inhibitor (positive control) to the appropriate wells.

    • Add the KMT enzyme to all wells except the negative control wells.

    • Add the histone substrate to all wells.

    • Initiate the reaction by adding SAM to all wells.

    • Incubate the plate at 37°C for a predetermined time.[3]

    • Add the detection reagents to stop the reaction and generate a fluorescent or luminescent signal.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Representative IC50 Values of Known KMT Inhibitors

InhibitorTarget KMTIC50 (nM)Reference
TazemetostatEZH22.5[9]
ChaetocinSUV39H1600[14]
OTS193320SUV39H222.2[14]
Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate with its putative KMT target(s) in a cellular context.[1][16][17][18][19]

Methodology:

CETSA measures the thermal stabilization of a protein upon ligand binding.[16][18]

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to KMT inhibition) to confluency.

    • Treat the cells with various concentrations of the test compound or vehicle control for a specified duration.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[1]

    • Cool the samples to room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.[18]

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Quantify the amount of the target KMT in the soluble fraction using Western blotting or an antibody-based proximity assay.[18]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Western Blot Analysis of Histone Methylation Marks

Objective: To assess the effect of the compound on global levels of specific histone lysine methylation marks in cells.[20][21][22]

Methodology:

Western blotting with modification-specific antibodies is a standard technique to detect changes in histone post-translational modifications.[20][22]

Protocol:

  • Cell Treatment and Histone Extraction:

    • Treat cultured cells with the test compound at various concentrations and for different time points.

    • Isolate histone proteins from the cell nuclei using an acid extraction protocol.

  • SDS-PAGE and Western Blotting:

    • Separate the histone proteins on a high-percentage polyacrylamide gel (e.g., 15-18%).[21]

    • Transfer the proteins to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small histone proteins).[21]

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).[20]

    • Incubate the membrane with primary antibodies specific for the histone methylation mark of interest (e.g., anti-H3K27me3, anti-H3K9me2) and a loading control (e.g., anti-Histone H3).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[21]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]

  • Data Analysis:

    • Quantify the band intensities and normalize the signal of the methylation mark to the total histone H3 signal.

    • Compare the levels of the histone methylation mark in treated versus untreated cells.

Therapeutic Implications and Future Directions

The validation of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate as a lysine methyltransferase inhibitor would position it as a promising candidate for further drug development, particularly in the field of oncology.[9][10] The ability to modulate the epigenetic landscape offers a powerful strategy to combat cancers that are driven by aberrant gene expression programs.[9]

Future research should focus on:

  • Selectivity Profiling: Determining the selectivity of the compound against a broad panel of KMTs and other methyltransferases is crucial to understand its potential off-target effects and to identify its primary therapeutic targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazinone scaffold can lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.[23]

  • In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of the compound in relevant animal models of cancer is a critical next step to translate the in vitro findings to a preclinical setting.[14]

  • Combination Therapies: Exploring the synergistic potential of the compound with other anticancer agents, such as chemotherapy or immunotherapy, could lead to more effective treatment strategies.[9]

References

  • Antonello, A., et al. (2021). Lysine methyltransferase inhibitors: where we are now. RSC Chemical Biology, 2(4), 1083-1118.
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  • Li, Y., et al. (2023). Novel insights into histone lysine methyltransferases in cancer therapy: From epigenetic regulation to selective drugs.
  • Bollini, S., et al. (2011). SAR Development of Lysine-Based Irreversible Inhibitors of Transglutaminase 2 for Huntington's Disease. ACS Medicinal Chemistry Letters, 2(11), 834-839.
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 185-202.
  • Greer, E. L., & Shi, Y. (2012). Histone methylation: a dynamic mark in health, disease and inheritance.
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  • Zhang, X., & Ma, J. (2012). Synthesis of lysine methyltransferase inhibitors. Frontiers in Biology, 7(6), 485-501.
  • Sutter, B. M., et al. (2013). A sensitive mass-spectrum assay to characterize engineered methionine adenosyltransferases with S-alkyl methionine analogues as substrates. Analytical Biochemistry, 439(2), 134-140.
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  • Wang, Y., et al. (2023). Roles of Lysine Methylation in Glucose and Lipid Metabolism: Functions, Regulatory Mechanisms, and Therapeutic Implications. International Journal of Molecular Sciences, 24(14), 11529.
  • Al-Absi, A. M., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(19), e4521.
  • Kumar, A., et al. (2023). QSAR Evaluations to Unravel the Structural Features in Lysine-Specific Histone Demethylase 1A Inhibitors for Novel Anticancer Lead Development Supported by Molecular Docking, MD Simulation and MMGBSA. Molecules, 28(14), 5431.
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  • The measurement of S-adenosyl methionine in situ - Elektronische Hochschulschriften der LMU München. (2022).
  • Corriveau, M., & Richard, S. (2019). Histone lysine methyltransferases in biology and disease. Essays in Biochemistry, 63(5), 565-578.
  • Soukup, A. A., & Keller, N. P. (2013). Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol, 3(7), e424.
  • Antonello, A., et al. (2021). Lysine methyltransferase inhibitors: where we are now. RSC Chemical Biology, 2(4), 1083-1118.
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  • The Roles of Histone Lysine Methyltransferases in Heart Development and Disease. (2023). Genes, 14(7), 1461.
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potential biological targets of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Targets of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Authored by a Senior Application Scientist

Abstract

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is a heterocyclic compound belonging to the pyrazinone class. While direct biological studies on this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs are present in a wide array of biologically active agents. This technical guide synthesizes information from existing research on analogous compounds to propose and explore potential biological targets. We will delve into the rationale behind considering these targets, the signaling pathways they modulate, and provide detailed, field-proven experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and structurally related compounds.

Introduction: The Pyrazinone Scaffold and Target Identification

The pyrazinone core is a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can bind to multiple, diverse biological targets.[1][2] Derivatives of this and related heterocyclic systems have shown a remarkable breadth of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The specific substitutions on the pyrazinone ring of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate—a methyl group, a carboxylate ester, and a dihydropyrazine core—suggest several avenues for biological interaction.

The process of identifying a drug's biological target is a critical step in drug discovery. It involves a multidisciplinary approach, starting from computational predictions and progressing through a cascade of in vitro and in vivo experimental validations. This guide will outline a logical, evidence-based workflow for systematically investigating the potential targets of this compound.

Potential Target Class I: Dihydrofolate Reductase (DHFR)

Rationale for DHFR as a Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate.[5] Tetrahydrofolate is an essential cofactor for the synthesis of purines, pyrimidines (like thymine), and several amino acids.[6] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, particularly in rapidly proliferating cells such as cancer cells and bacteria.[7]

The structural similarity of the dihydropyrazine core to the diaminopyrimidine motif found in many known DHFR inhibitors makes this enzyme a prime candidate target.[6] Numerous studies have reported pyrimidine and pyrazole derivatives as potent DHFR inhibitors.[5][8][9][10]

Signaling Pathway and Mechanism of Action

Inhibition of DHFR leads to a depletion of the cellular pool of tetrahydrofolate. This directly impacts thymidylate synthase, an enzyme that requires a tetrahydrofolate derivative to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The resulting "thymineless death" is a well-established mechanism for anticancer and antimicrobial drugs like methotrexate.[5][7]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS DHFR->THF Compound Methyl 6-methyl-5-oxo-4,5- dihydropyrazine-2-carboxylate Compound->DHFR Inhibition dUMP dUMP dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA TS->dTMP

Caption: Proposed inhibition of the DHFR pathway.

Experimental Protocol: In Vitro DHFR Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA

  • Test compound (Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate)

  • Positive control: Methotrexate[11]

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in DMSO. Create a dilution series in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 10 µL of the test compound dilution (or DMSO for control), and 10 µL of recombinant DHFR enzyme.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Initiate the reaction by adding a 30 µL mixture of DHF (final concentration 10 µM) and NADPH (final concentration 100 µM).

  • Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate the rate of NADPH consumption (decrease in A340) for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation:

CompoundDHFR IC50 (µM)
Test CompoundTBD
Methotrexate (Positive Control)~0.01

Potential Target Class II: Protein Kinases

Rationale for Kinases as Targets

Protein kinases are a large family of enzymes that regulate a majority of cellular processes by phosphorylating specific amino acid residues on substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[1] The pyrazinone scaffold is a common feature in many ATP-competitive kinase inhibitors.[2]

Signaling Pathway and Mechanism of Action

Kinase inhibitors typically bind to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group to the substrate protein. This blocks the downstream signaling cascade. For example, inhibition of a receptor tyrosine kinase (RTK) like EGFR would prevent the activation of downstream pathways like the RAS-MAPK pathway, which is crucial for cell proliferation.

Kinase_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Compound Methyl 6-methyl-5-oxo-4,5- dihydropyrazine-2-carboxylate Compound->RTK Inhibition Proliferation Cell Proliferation Downstream->Proliferation

Caption: General mechanism of kinase inhibition.

Experimental Protocol: Kinase Panel Screening

A broad screening against a panel of kinases is the most efficient initial approach to identify potential targets.

Procedure:

  • Primary Screen: Submit the test compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). Typically, a single high concentration (e.g., 10 µM) is tested against a large panel of kinases (e.g., >400). The output is the percentage of inhibition for each kinase.

  • Hit Identification: Identify "hits" from the primary screen, usually defined as kinases inhibited by >50% at the tested concentration.

  • Dose-Response Confirmation: For each hit, perform a dose-response assay to determine the IC50 value. This is often done using luminescence-based assays (e.g., ADP-Glo™) that quantify the amount of ADP produced in the kinase reaction.

Data Presentation:

Kinase Target% Inhibition @ 10 µMIC50 (µM)
Kinase A85%0.5
Kinase B12%>10
Kinase C65%2.1

Potential Target Class III: Ion Channels

Rationale for Ion Channels as Targets

Ion channels are transmembrane proteins that control the flow of ions across cell membranes, essential for processes like nerve impulse transmission and muscle contraction.[12] Several patents and publications have described pyrazine derivatives as modulators of potassium channels.[13][14][15][16]

Experimental Protocol: Patch-Clamp Electrophysiology

Patch-clamp is the gold standard for studying ion channel activity. It allows for the direct measurement of ion currents through a single channel or across the entire cell membrane.

Procedure:

  • Culture a cell line that endogenously expresses the ion channel of interest (or a cell line engineered to express it, e.g., HEK293 cells).

  • Using a micropipette, form a high-resistance seal with the cell membrane ("giga-seal").

  • Establish a whole-cell recording configuration.

  • Apply voltage protocols to elicit ion currents specific to the channel being studied.

  • Perfuse the cell with a solution containing the test compound at various concentrations.

  • Measure the change in current amplitude or kinetics in the presence of the compound to determine its effect (inhibition, activation, or modulation).

Potential Target Class IV: G-Protein Coupled Receptors (GPCRs)

Rationale for GPCRs as Targets

GPCRs are the largest family of membrane receptors and are the targets of approximately one-third of all approved drugs.[17][18] They are involved in a vast array of physiological processes, making them a rich target class.[19][20] The pyrazine scaffold has been incorporated into known GPCR ligands.[3]

Experimental Protocol: Calcium Mobilization Assay

Many GPCRs, particularly those that couple to Gq proteins, signal through the release of intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.

Materials:

  • Cell line expressing the GPCR of interest (e.g., CHO-K1 or HEK293).

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate.

  • Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol.

  • Place the plate in the fluorescence reader.

  • Establish a baseline fluorescence reading.

  • Inject the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.

  • For antagonist testing, pre-incubate the cells with the test compound before injecting a known agonist.

  • Analyze the data by calculating the peak fluorescence response and plot it against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).

Concluding Remarks and Future Directions

The structural features of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate suggest a high probability of interaction with one or more of the biological target classes discussed herein. The proposed workflow, starting with broad screening and progressing to more specific, functional assays, provides a robust framework for elucidating its mechanism of action.

Workflow Start Methyl 6-methyl-5-oxo-4,5- dihydropyrazine-2-carboxylate InSilico In Silico Target Prediction (e.g., PharmMapper, SwissTargetPrediction) Start->InSilico BroadScreening Broad Phenotypic or Target-Based Screening InSilico->BroadScreening KinasePanel Kinase Panel Screen BroadScreening->KinasePanel GPCRPanel GPCR Panel Screen BroadScreening->GPCRPanel DHFRScreen DHFR Inhibition Assay BroadScreening->DHFRScreen HitValidation Hit Validation & Dose-Response KinasePanel->HitValidation GPCRPanel->HitValidation DHFRScreen->HitValidation CellularAssays Cell-Based Functional Assays (e.g., Proliferation, Apoptosis) HitValidation->CellularAssays LeadOptimization Lead Optimization CellularAssays->LeadOptimization

Caption: A logical workflow for target identification.

Future work should focus on synthesizing analogs of the parent compound to establish structure-activity relationships (SAR) for the identified targets. This will be crucial for optimizing potency, selectivity, and drug-like properties, ultimately paving the way for potential therapeutic applications.

References

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  • Verma, A., et al. (2020). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 25(21), 5193. Available from: [Link][3]

  • Abdel-Ghani, T. M., et al. (2022). Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study. Bioorganic Chemistry, 129, 106207. Available from: [Link][8]

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  • Christophersen, P., et al. (2009). Pyrazine derivatives and their use as potassium channel modulators. Google Patents, WO2009037247A1. Available from: [14]

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  • Wang, Y., et al. (2012). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][3][4][5][7]tetrazine-8-carboxylates and -carboxamides. Molecules, 17(12), 13994-14006. Available from: [Link][22]

  • Al-Zoubi, M. S. (2017). Discovery of GPCR ligands for probing signal transduction pathways. Current Medicinal Chemistry, 24(27), 3004-3023. Available from: [Link][17]

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  • Mácová, A., et al. (2011). A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates and corresponding carboxylic acids. ResearchGate. Available from: [Link][23]

  • Ucherek, M. M., et al. (2008). Biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate. Acta Poloniae Pharmaceutica, 65(6), 789-791. Available from: [Link][24]

  • Szychowska, A., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 28(14), 5406. Available from: [Link][25]

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  • Sayyed, M. A., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. ResearchGate. Available from: [Link][10]

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A Technical Guide to the Evaluation of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate as a Putative Lysine Methyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: The field of epigenetics has identified lysine methyltransferases (KMTs) as critical regulators of gene expression and cellular function, with their dysregulation being implicated in numerous human diseases, particularly cancer.[1][2] This has spurred significant interest in the discovery of small molecule inhibitors targeting these enzymes. This technical guide outlines a comprehensive strategy for the evaluation of a novel compound, methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, as a potential KMT inhibitor. While this specific molecule is noted in chemical libraries as a putative KMT inhibitor, a detailed characterization is not yet available in peer-reviewed literature.[3] Therefore, this document serves as a roadmap for its synthesis, biochemical and cellular characterization, and initial structure-activity relationship (SAR) studies, providing the necessary framework to validate its potential as a chemical probe or therapeutic lead.

Introduction: The Rationale for Targeting Lysine Methyltransferases

Protein lysine methyltransferases are a large family of enzymes that catalyze the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine residues on histone and non-histone proteins.[2][4][5] This post-translational modification is a key component of the "histone code," influencing chromatin structure and gene transcription.[2] KMTs are classified based on their catalytic domain, with the majority containing a SET domain.[5]

The aberrant activity of KMTs, such as G9a (EHMT2), GLP (EHMT1), and EZH2, is linked to the progression of various cancers, making them compelling targets for therapeutic intervention.[1][5][6] Small molecule inhibitors can be broadly categorized as either SAM-competitive, binding to the cofactor pocket, or substrate-competitive, occupying the lysine-binding channel.[1] The latter often provides a better opportunity for achieving selectivity against other methyltransferases.[1]

The pyrazinone scaffold, a nitrogen-containing heterocycle present in our lead compound, is a versatile starting point for inhibitor design due to its synthetic tractability and potential for diverse chemical modifications. This guide will use methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate as a case study to illustrate the rigorous, multi-step process required to validate and characterize a novel KMT inhibitor.

Synthesis of the Lead Compound

Proposed Synthetic Pathway

Synthesis_Pathway reagents Reagents start Methyl 2-amino-3-oxobutanoate intermediate1 Intermediate Imine start->intermediate1 Glyoxal product Methyl 6-methyl-5-oxo-4,5- dihydropyrazine-2-carboxylate intermediate1->product Cyclization

Caption: Proposed synthesis of the target compound.

Step-by-Step Protocol:
  • Reaction Setup: To a solution of methyl 2-amino-3-oxobutanoate in a suitable solvent such as ethanol, add an equimolar amount of aqueous glyoxal.

  • Condensation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine.

  • Cyclization: Adjust the pH of the solution to basic (pH 8-9) using a mild base like sodium bicarbonate to promote intramolecular cyclization.

  • Heating: Gently heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction to room temperature, neutralize with a dilute acid, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate.

Biochemical Characterization

The primary goal of biochemical characterization is to confirm direct inhibition of the target KMT, determine its potency (IC50), and elucidate its mechanism of action.

Enzyme Inhibition Assay

A robust and sensitive assay is required to measure the enzymatic activity of the target KMT. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a suitable non-radioactive method.[1]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).

    • Enzyme: Dilute recombinant human G9a to the desired concentration in assay buffer.

    • Substrate: Use a biotinylated histone H3 peptide (e.g., Biotin-H3K9).

    • Cofactor: Prepare a solution of S-adenosyl-L-methionine (SAM).

    • Inhibitor: Prepare a serial dilution of methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate in DMSO, then dilute in assay buffer.

  • Reaction:

    • In a 384-well plate, add the inhibitor solution.

    • Add the G9a enzyme and the biotin-H3K9 peptide. Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding SAM. Incubate for 1 hour at room temperature.

  • Detection:

    • Stop the reaction by adding AlphaLISA Acceptor beads conjugated to an antibody specific for the methylated product (e.g., anti-H3K9me2).

    • Add AlphaLISA Streptavidin Donor beads.

    • Incubate in the dark for 1 hour at room temperature.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Action Studies

To determine if the inhibitor is competitive with the substrate (histone peptide) or the cofactor (SAM), kinetic studies are performed. The IC50 of the inhibitor is determined at varying concentrations of either the peptide substrate or SAM, while keeping the other constant.

  • Substrate Competition: If the IC50 value increases with increasing concentrations of the histone peptide, the inhibitor is likely competitive with the substrate.

  • SAM Competition: If the IC50 value increases with increasing SAM concentrations, the inhibitor is likely SAM-competitive.

Selectivity Profiling

To be a useful chemical probe, an inhibitor should be selective for its target. The lead compound should be tested against a panel of other methyltransferases (both lysine and arginine methyltransferases) to assess its selectivity profile. A desirable outcome is high potency against the target KMT with significantly lower or no activity against other methyltransferases.

ParameterDescription
Target KMT IC50 Potency against the primary enzyme of interest.
Selectivity Panel A diverse set of other methyltransferases (e.g., EZH2, SETD7, PRMT1).
Off-target IC50s Potency against other enzymes in the selectivity panel.
Selectivity Ratio Off-target IC50 / Target KMT IC50. A higher ratio indicates greater selectivity.

Cellular Activity Assessment

Demonstrating that the inhibitor can engage its target in a cellular context and elicit a biological response is a critical step.

Cellular Target Engagement

An In-Cell Western (ICW) assay can be used to measure the levels of histone methylation in cells treated with the inhibitor.[8]

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., a cancer cell line known to be dependent on the target KMT) in a 96-well plate. Allow cells to adhere overnight. Treat the cells with a range of concentrations of the inhibitor for 24-48 hours.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with Triton X-100.

  • Immunostaining: Block with a suitable blocking buffer. Incubate with a primary antibody against the specific histone mark (e.g., anti-H3K9me2). Incubate with a secondary antibody conjugated to a near-infrared fluorophore.

  • Normalization: Stain the cells with a DNA stain (e.g., DRAQ5) for normalization of cell number.

  • Imaging and Analysis: Scan the plate using a two-channel infrared imager. Quantify the fluorescence intensity of the histone mark and normalize it to the DNA stain intensity. Determine the EC50 value for the reduction of the histone mark.

Antiproliferative Effects

The effect of the inhibitor on cell growth and viability can be assessed using standard assays such as the MTT or CellTiter-Glo assay. This will determine if inhibiting the target KMT leads to a cytotoxic or cytostatic effect in cancer cells.

Inhibitor_Characterization_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays biochem_start Synthesized Compound ic50 IC50 Determination (AlphaLISA) biochem_start->ic50 moa Mechanism of Action (Kinetic Studies) ic50->moa selectivity Selectivity Profiling (Enzyme Panel) moa->selectivity cell_start Biochemically Active Compound selectivity->cell_start Proceed if potent and selective icw Cellular Target Engagement (In-Cell Western) cell_start->icw viability Cell Viability Assay (MTT / CellTiter-Glo) icw->viability

Caption: Workflow for KMT inhibitor characterization.

Structure-Activity Relationship (SAR) Studies

Initial SAR studies will involve synthesizing analogs of methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate to understand which parts of the molecule are crucial for its activity and to potentially improve its potency and selectivity.

Position for ModificationRationaleExample Modification
Methyl group at position 6 Explore steric and electronic effects in the substrate-binding pocket.Ethyl, isopropyl, cyclopropyl
Ester at position 2 Modulate solubility and potential interactions with the enzyme.Amide, carboxylic acid, larger esters
Nitrogen at position 4 Investigate the importance of the hydrogen bond donor/acceptor properties.Alkylation (e.g., with a methyl group)

These analogs would be synthesized and subjected to the same biochemical and cellular assays to build a SAR profile that can guide further optimization efforts.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate as a novel lysine methyltransferase inhibitor. By following the outlined protocols for synthesis, biochemical characterization, cellular activity assessment, and initial SAR studies, researchers can rigorously validate this compound and determine its potential as a valuable tool for epigenetic research or as a starting point for a drug discovery program. Successful validation would pave the way for more advanced studies, including co-crystallography with the target enzyme to visualize the binding mode, and pharmacokinetic studies to assess its suitability for in vivo experiments.

References

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A Technical Guide to the Material Science Applications of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Unassuming Power of an Electron-Deficient Heterocycle

In the vast landscape of organic chemistry, the pyrazine ring—a simple, six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions—stands out for its profound impact on modern materials science.[1] Its inherent electron-deficient nature, a direct consequence of the electronegative nitrogen atoms, makes it a uniquely versatile building block. This property facilitates strong electron affinity and predictable, tunable electronic characteristics, positioning pyrazine derivatives as critical components in a new generation of functional materials.[2][3] This guide synthesizes field-proven insights into the core applications of these remarkable compounds, moving beyond mere description to explain the causal relationships that drive their performance in organic electronics, energy storage, porous materials, and beyond. We will explore not just what these materials do, but why their specific molecular architecture makes them exceptionally suited for these demanding roles.

Organic Electronics: Tailoring Charge Transport and Luminescence

The electron-withdrawing character of the pyrazine core is the cornerstone of its utility in organic electronics. By strategically incorporating it into larger π-conjugated systems, we can precisely control charge injection, transport, and recombination, leading to high-performance devices.[3]

Organic Photovoltaics: Driving Intramolecular Charge Transfer

In the design of sensitizers for Dye-Sensitized Solar Cells (DSSCs) and donor materials for Organic Solar Cells (OSCs), efficient intramolecular charge transfer (ICT) from a donor (D) unit to an acceptor (A) unit upon photoexcitation is paramount. Pyrazine derivatives excel as either the primary acceptor or as a component of the π-bridge in D-π-A architectures.[4][5]

Causality: The two nitrogen atoms in the pyrazine ring lower the energy levels of its lowest unoccupied molecular orbital (LUMO). When connected to an electron-donating moiety, this creates a significant energy gradient that promotes the directional flow of electrons upon absorbing a photon. This engineered charge separation is the fundamental principle behind photovoltaic conversion. Fused systems like quinoxaline and pyridopyrazine further enhance this effect by extending conjugation and fine-tuning the material's absorption spectrum.[2][6] Pyrazine-based sensitizers have demonstrated strong absorption into the near-infrared region and high power conversion efficiencies (PCEs), in some cases reaching up to 12.5%.[4]

Workflow: Fabrication of a Pyrazine-Sensitized Solar Cell

DSSC_Fabrication cluster_prep Substrate Preparation cluster_assembly Cell Assembly A 1. FTO Glass Cleaning (Sonication in detergent, DI water, acetone, isopropanol) B 2. TiO₂ Blocking Layer (Spin-coating & Sintering) A->B C 3. Mesoporous TiO₂ Paste (Screen Printing & Sintering) B->C D 4. Dye Sensitization (Immerse TiO₂ film in Pyrazine Dye Solution) C->D Sensitize Anode F 6. Cell Sealing (Sandwich electrodes with thermoplastic sealant) D->F E 5. Counter Electrode Prep (Pt coating on FTO glass) E->F G 7. Electrolyte Injection (I⁻/I₃⁻ redox couple) F->G H 8. Characterization (I-V Curve under AM 1.5G illumination) G->H Complete Device

Caption: Workflow for DSSC fabrication using a pyrazine-based dye.

Table 1: Performance of Representative Pyrazine-Based DSSC Sensitizers

Sensitizer ArchitectureJsc (mA/cm²)Voc (V)Fill Factor (FF)PCE (%)Reference
D–A–π–A' (Quinoxaline-based)22.10.780.7212.5[4]
D-π-A (Thienopyrazine-based)15.40.710.748.1[4]
D-π-A (TPP Furan-Linker)5.690.690.672.64[5]
Organic Light-Emitting Diodes (OLEDs): Engineering Efficient Emission

The versatility of pyrazine derivatives extends to OLEDs, where they are employed as electron-transporting layers (ETLs) or as emissive materials themselves.[3] Their high electron affinity facilitates electron injection from the cathode, while their rigid, planar structure can lead to high photoluminescence quantum yields.

Causality: For blue-emitting materials, a wide bandgap is necessary, which is often difficult to achieve while maintaining good charge transport and stability.[7] Indenopyrazine derivatives, for instance, provide a robust core that can be functionalized with emissive side groups like pyrene, resulting in highly efficient blue emitters with excellent thermal stability (decomposition temperatures >430°C).[7][8] Furthermore, by incorporating pyrazine bridges into Donor-Acceptor-Donor (D-A-D) structures, it's possible to create emitters that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that harvests triplet excitons to achieve potentially 100% internal quantum efficiency.[9]

Diagram: Typical OLED Device Architecture

OLED_Structure Anode Anode (ITO) HIL Hole Injection Layer (HIL) HTL Hole Transport Layer (HTL) EML Emissive Layer (EML) (Pyrazine Derivative) ETL Electron Transport Layer (ETL) EIL Electron Injection Layer (EIL) Cathode Cathode (Al)

Caption: Layered structure of an OLED with a pyrazine-based emissive layer.

Energy Storage: Reversible Redox Activity in Polymer Cathodes

Beyond optoelectronics, pyrazine chemistry is making significant inroads into energy storage, particularly as a platform for high-power, stable cathodes in next-generation rechargeable batteries.

Causality: The development of sustainable batteries beyond lithium-ion (e.g., Na-ion, Mg-ion, Al-ion) is hampered by a lack of suitable cathode materials.[10][11] Pyrazine-based polymers, such as poly(hexaazatrinaphthalene) (PHATN), offer a solution. The electron-deficient pyrazine nitrogen sites within the polymer backbone act as reversible redox centers.[10] During discharge, these sites can accept electrons while binding with metal ions (Na⁺, Mg²⁺, etc.); the process is reversed during charging. This mechanism allows for high reversible capacities and exceptionally long cycle life. PHATN, for example, delivers a reversible capacity of 220 mAh g⁻¹ in Na-ion batteries and can retain 100 mAh g⁻¹ at a high rate of 10 A g⁻¹ after 50,000 cycles.[11]

Diagram: Charge-Discharge Mechanism in a Pyrazine Polymer Cathode

Battery_Mechanism cluster_discharge Discharge cluster_charge Charge Pz Pyrazine (Neutral) Pz_reduced Pyrazine⁻ (Reduced) Pz->Pz_reduced Redox Reaction Pz_reduced_ox Pyrazine⁻ (Reduced) e_in e⁻ e_in->Pz M_in M⁺ M_in->Pz Pz_ox Pyrazine (Neutral) Pz_reduced_ox->Pz_ox Reversible Oxidation e_out e⁻ Pz_reduced_ox->e_out M_out M⁺ Pz_reduced_ox->M_out

Caption: Redox cycling of pyrazine units in a battery cathode.

Porous Materials: Engineering Voids with Pyrazine Linkers

In the realm of porous materials, pyrazine and its functionalized derivatives serve as ideal organic linkers for constructing Metal-Organic Frameworks (MOFs).

Causality: MOFs are crystalline materials composed of metal nodes connected by organic linkers. The geometry and functionality of the linker dictate the pore size, shape, and chemical environment of the resulting framework. The rigid, linear, and bi-functional nature of pyrazine allows it to bridge metal centers, creating well-defined, porous 3D structures.[12] By using larger, more complex linkers like 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄TCPP), highly porous frameworks can be synthesized.[13] These pyrazine-based MOFs are particularly effective for the selective adsorption and separation of gases like CO₂ due to the interaction of the gas molecules with the nitrogen atoms and the aromatic system of the linker.[13] Furthermore, incorporating pyrazine-dicarboxylic acid into iron-based MOFs can modulate the O-Fe-N coordination environment, enhancing catalytic activity for Fenton-like processes used in water remediation.[14][15]

Functional Materials: From Molecular Sensors to Biobased Polymers

The unique photophysical and chemical properties of pyrazine derivatives make them suitable for a range of specialized applications.

Fluorescent Sensors

The fluorescence of pyrazine-containing molecules can be highly sensitive to their local environment. This property is exploited in the design of chemosensors.

Causality: A pyrazine derivative can be designed to be weakly fluorescent in solution. Upon binding a specific analyte, such as the Al³⁺ ion, its molecular conformation can become more rigid, and non-radiative decay pathways are suppressed. This process, known as Chelation-Enhanced Fluorescence (CHEF), results in a "turn-on" fluorescent signal, allowing for the highly selective and sensitive detection of the target ion.[16]

Biobased Polymers

With the growing demand for sustainable materials, pyrazines derived from biomass are emerging as valuable monomers for high-performance polymers.

Causality: Scalable synthetic routes have been developed to produce pyrazine building blocks, like dimethylpyrazine dipropionic acid, from nitrogen-rich biomass such as amino acids.[17] These biobased diacids can be polymerized with various diols via melt polycondensation to create a new class of aromatic polyesters.[17][18] These materials exhibit excellent thermal properties, with high melting points comparable to conventional high-performance polyesters, making them a viable, sustainable alternative.[17]

Experimental Protocols: A Validated Approach

To ensure reproducibility and scientific integrity, detailed and validated protocols are essential. Below is a representative protocol for the synthesis of a pyrazine-based conjugated polymer via Stille cross-coupling, a cornerstone reaction in this field.[19]

Protocol: Synthesis of a Thienopyrazine-based Polymer

Objective: To synthesize a D-A conjugated polymer for potential use in organic electronics.

Materials:

  • 2,3-bis(5-bromothiophen-2-yl)-5,7-dialkylthieno[3,4-b]pyrazine (Monomer A)

  • 2,5-bis(trimethylstannyl)thiophene (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (Catalyst)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (Ligand)

  • Anhydrous Toluene (Solvent)

Procedure:

  • Inert Atmosphere: All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques. This is critical because the palladium catalyst and organostannane reagent are sensitive to oxygen and moisture.

  • Reagent Preparation: In a Schlenk flask, dissolve Monomer A (1.0 eq), Monomer B (1.0 eq), Pd₂(dba)₃ (0.015 eq), and P(o-tol)₃ (0.08 eq) in anhydrous toluene. The choice of catalyst and ligand is crucial; Pd₂(dba)₃ is a stable Pd(0) source, and the bulky phosphine ligand facilitates the catalytic cycle while preventing catalyst deactivation.

  • Reaction: Degas the solution with argon for 20 minutes to remove any residual oxygen. Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24-48 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing them via Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the toluene solution to a large volume of vigorously stirred methanol. The polymer is insoluble in methanol, causing it to crash out of solution while unreacted monomers and catalyst residues remain dissolved.

    • Collect the polymer precipitate by filtration.

    • To remove catalyst impurities, perform a Soxhlet extraction sequentially with methanol, acetone, and hexane. This step is self-validating; the solvents are chosen to remove specific impurities without dissolving the desired polymer.

    • Finally, extract the purified polymer with chloroform or chlorobenzene.

  • Isolation: Precipitate the polymer from the chloroform solution into methanol again. Collect the final product by filtration and dry under vacuum.

  • Characterization: Confirm the structure and purity using ¹H NMR and FT-IR. Determine the molecular weight and dispersity (Đ) via GPC. Analyze optical and electrochemical properties using UV-Vis spectroscopy and Cyclic Voltammetry, respectively.

Conclusion and Future Outlook

Pyrazine derivatives have transitioned from being a niche class of heterocycles to indispensable components in materials science. Their fundamental electronic properties—strong electron affinity, tunable energy levels, and rigid planarity—provide a powerful toolkit for designing materials with tailored functions. We have demonstrated how these properties are rationally exploited to drive performance in solar cells, OLEDs, batteries, MOFs, and sensors.

The future of pyrazine-based materials is bright. Research is expanding into their use in thermoelectrics, where their electronic structure could be harnessed to convert waste heat into electricity. In medicine, their unique coordination chemistry and ability to generate reactive oxygen species are being explored for photodynamic therapy. As synthetic methods become more efficient and sustainable, particularly through the use of bio-based feedstocks, the commercial and scientific impact of pyrazine derivatives is set to grow exponentially, cementing their role as a cornerstone of advanced functional materials.

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  • Wang, H., et al. (2019). Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions. [Link]

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Theoretical Studies of Dihydropyrazine Core Structures: A Computational Guide for Drug and Materials Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dihydropyrazine Paradox—Antiaromaticity as a Gateway to Function

The dihydropyrazine ring system, a six-membered heterocycle containing two nitrogen atoms, presents a fascinating paradox for chemists. As a conjugated cyclic structure with 8π-electrons, it falls into the category of antiaromatic compounds according to Hückel's rule.[1] This classification suggests inherent instability. Yet, derivatives of this core are prevalent in a vast array of pharmacologically active compounds and advanced materials.[2][3] This technical guide delves into the theoretical and computational methodologies that allow researchers to understand and exploit the unique electronic structure and conformational dynamics of the dihydropyrazine core. By leveraging these in silico tools, scientists can predict reactivity, rationalize structure-activity relationships (SAR), and design novel molecules with tailored properties for applications in medicinal chemistry and materials science.

This guide is structured to provide both the conceptual foundation and the practical workflows necessary for conducting meaningful theoretical studies on dihydropyrazine systems. We will explore its fundamental electronic properties, the computational tools used for its analysis, and the application of these methods in predicting its behavior and function.

The Electronic Heart of Dihydropyrazine: Antiaromaticity and Non-Planarity

According to Hückel's rule, cyclic, planar, and fully conjugated molecules with 4n π-electrons (where n is an integer) are considered antiaromatic and are destabilized. The 1,4-dihydropyrazine core, with its 8π-electron system (n=2), fits this description.[1] However, rather than existing as a highly unstable planar ring, the molecule circumvents this penalty by adopting a non-planar, puckered conformation, often described as a boat or distorted boat geometry.[1] This structural distortion breaks the continuous conjugation of the π-orbitals, effectively relieving the antiaromatic destabilization and classifying the system as nonaromatic.

Theoretical studies are indispensable for quantifying these properties. The primary tools for this analysis are:

  • Conformational Analysis: Using methods like Density Functional Theory (DFT), researchers can calculate the potential energy surface of the dihydropyrazine ring to identify the lowest energy (most stable) conformations and the energy barriers between them.

  • Aromaticity Indices: The concept of aromaticity can be quantified computationally. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion.[4] It involves calculating the magnetic shielding at a specific point in space, typically the center of the ring (NICS(0)) or slightly above it (NICS(1)). Aromatic systems induce a diatropic ring current, resulting in negative (shielded) NICS values, whereas antiaromatic systems induce a paratropic ring current, leading to positive (deshielded) NICS values.[5] For dihydropyrazine derivatives, positive NICS values confirm their underlying antiaromatic character.[1][2]

cluster_0 Hückel's Rule cluster_1 Dihydropyrazine Case Aromaticity Aromaticity Antiaromaticity Antiaromaticity Puckered Non-planar Geometry Antiaromaticity->Puckered avoids instability 4n+2 π e- 4n+2 π e- 4n+2 π e-->Aromaticity 4n π e- 4n π e- 4n π e-->Antiaromaticity DHP_Core Dihydropyrazine Core 8pi 8π electrons (n=2) DHP_Core->8pi 8pi->Antiaromaticity Nonaromatic Nonaromatic Behavior Puckered->Nonaromatic

Caption: Logical flow from Hückel's rule to the nonaromatic nature of dihydropyrazine.

The Computational Toolkit: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying systems like dihydropyrazines. It offers an excellent balance of computational cost and accuracy, making it feasible to study relatively large molecules relevant to drug design.[6]

Causality Behind Method Selection: The choice of a specific DFT protocol is critical for obtaining reliable results.

  • Functionals: Hybrid functionals, such as B3LYP , are widely used because they incorporate a portion of exact Hartree-Fock exchange, which improves the description of electronic properties for many organic molecules.[7][8] For systems where dispersion forces are important (e.g., in protein-ligand binding), dispersion-corrected functionals like B3LYP-D3 are recommended.[6]

  • Basis Sets: Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are common choices.[7][9] The inclusion of polarization functions (d,p) is crucial for describing the non-planar geometry and bonding accurately, while diffuse functions ++ are important for anions or systems where electrons are loosely bound.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

This protocol outlines a self-validating system for determining the stable structure of a dihydropyrazine derivative.

Objective: To find the lowest-energy conformation (optimized geometry) of a substituted dihydropyrazine and confirm it is a true energy minimum.

Software: Gaussian, ORCA, or any standard quantum chemistry package.

Steps:

  • Structure Building: Construct the 3D coordinates of the dihydropyrazine derivative using a molecular builder (e.g., GaussView, Avogadro). Ensure a reasonable starting geometry.

  • Input File Preparation: Create an input file specifying the calculation details.[10]

    • Route Section (#): Opt Freq B3LYP/6-31G(d,p)

      • Opt: Requests a geometry optimization to find the minimum energy structure.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry. This is the validation step.

      • B3LYP/6-31G(d,p): Specifies the chosen DFT functional and basis set.

    • Charge and Multiplicity: Specify the molecule's total charge (e.g., 0 for neutral) and spin multiplicity (e.g., 1 for a singlet).

    • Coordinates: Provide the initial atomic coordinates.

  • Execution: Run the calculation using the quantum chemistry software.

  • Analysis and Validation:

    • Optimization Convergence: Check the output file to ensure the geometry optimization converged successfully. This is typically indicated by four "YES" criteria in Gaussian output.

    • Vibrational Frequencies: This is the critical validation step. For a structure to be a true energy minimum, all calculated vibrational frequencies must be real (positive). The presence of one or more imaginary frequencies (often shown as negative values) indicates a saddle point (a transition state), not a stable structure. If an imaginary frequency is found, the optimization has located a transition state, and the calculation should be restarted from a distorted geometry, often along the vibrational mode of the imaginary frequency.[10]

start 1. Build Initial 3D Structure input 2. Create Input File (Method: B3LYP/6-31G(d,p)) (Keywords: Opt, Freq) start->input run 3. Run DFT Calculation input->run check_conv 4a. Check Optimization Convergence run->check_conv check_freq 4b. Analyze Frequencies check_conv->check_freq Converged modify Modify Geometry & Rerun Calculation check_conv->modify Not Converged end_success 5. Validated Minimum Energy Structure check_freq->end_success 0 Imaginary Frequencies end_fail Structure is a Transition State (TS) check_freq->end_fail ≥1 Imaginary Frequency end_fail->modify modify->input

Caption: A self-validating workflow for DFT geometry optimization of a dihydropyrazine.

Predicting Reactivity and Guiding Drug Design

Theoretical studies excel at predicting how dihydropyrazine derivatives will behave chemically and interact with biological targets. This is crucial for accelerating the drug discovery process.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[11]

  • HOMO: Represents the ability to donate electrons. A higher HOMO energy suggests the molecule is a better electron donor and more susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept electrons. A lower LUMO energy indicates the molecule is a better electron acceptor and more susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.[11][12]

In drug design, the HOMO and LUMO energies of a potential drug molecule can predict its interaction with a biological target. For instance, a drug might act as an electron donor (from its HOMO) to an acceptor site (LUMO) on a protein receptor.[13][14] By computationally screening a library of dihydropyrazine derivatives, researchers can prioritize compounds with optimal electronic properties for synthesis and testing.

Quantitative Structure-Activity Relationships (QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[15][16] DFT-calculated descriptors are powerful inputs for these models.

DescriptorTypeRelevance to Biological Activity
HOMO/LUMO Energies ElectronicIndicates ability to participate in charge-transfer interactions with the target.[12]
Dipole Moment ElectronicInfluences solubility and the ability to pass through biological membranes.[15]
Molecular Electrostatic Potential (MEP) ElectronicMaps charge distribution, identifying regions likely to engage in hydrogen bonding or electrostatic interactions with a receptor.[17]
Molecular Volume/Surface Area StericDetermines how well the molecule fits into a binding pocket.[15]

By building a QSAR model, a medicinal chemist can predict the activity of a novel, unsynthesized dihydropyrazine derivative, thereby guiding the design of more potent and selective drugs.[3][18]

cluster_0 Molecular Modification cluster_1 Computational Prediction (DFT) cluster_2 Predicted Outcome DHP Dihydropyrazine Core R Modify Substituent (R-Group) DHP->R HOMO Calculate ΔEHOMO R->HOMO causes change in LUMO Calculate ΔELUMO R->LUMO causes change in MEP Calculate ΔMEP R->MEP causes change in Activity Change in Biological Activity (e.g., Binding Affinity) HOMO->Activity correlates with LUMO->Activity correlates with MEP->Activity correlates with

Caption: Logic of using DFT to guide Structure-Activity Relationship (SAR) studies.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a dihydropyrazine derivative) when bound to a second (a receptor, such as a protein).[19] The process involves:

  • Preparation: Obtaining the 3D structures of the receptor (often from the Protein Data Bank) and the ligand (optimized using DFT as described above).[20]

  • Docking Simulation: Using software like AutoDock or Glide, the ligand is placed in the binding site of the receptor, and its conformational and orientational space is explored.[21]

  • Scoring: A scoring function estimates the binding affinity (e.g., in kcal/mol) for different poses. The pose with the best score is predicted as the most likely binding mode.[22][23]

Docking studies allow researchers to visualize how a dihydropyrazine derivative might interact with key amino acid residues in a target's active site, providing a structural basis for its biological activity and guiding further optimization.[24]

Conclusion

The dihydropyrazine core, despite its formal classification as an antiaromatic system, represents a privileged scaffold in chemistry. Its tendency to adopt a non-planar geometry to escape electronic destabilization endows it with a three-dimensional structure and rich electronic properties that are ideal for molecular recognition and function. Theoretical studies, predominantly powered by Density Functional Theory, are not merely academic exercises but essential tools for the modern researcher. They provide the means to dissect the electronic structure, predict reactivity, and rationally design novel molecules. From calculating NICS values to confirm electronic character, to running validated geometry optimizations, and finally to predicting biological activity through QSAR and molecular docking, computational chemistry provides an indispensable, cost-effective, and powerful framework for unlocking the full potential of the dihydropyrazine core in the development of next-generation therapeutics and materials.

References

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  • Türker, L. (2020). Dinitro-[1H,4H]-dihydropyrazines - A DFT treatment. Earthline Journal of Chemical Sciences, 4(1), 385-402. Retrieved from [Link]

  • Türker, L. (2020). Dinitro-[1H,4H]-dihydropyrazines - A DFT treatment. Earthline Journal of Chemical Sciences, 4(1), 385-402. Retrieved from [Link]

  • Omixium. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. Retrieved from [Link]

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  • Seeliger, D., & de Groot, B. L. (2010). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Computer-Aided Molecular Design, 24(5), 459-468. Retrieved from [Link]

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Novel Pyrazine Compounds

Foreword: The Pyrazine Scaffold - An Enduring Pillar in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, represents a cornerstone of modern drug discovery.[1][2] Its unique electronic properties, arising from the electronegative nitrogen atoms, render it an electron-deficient yet aromatic system.[3][4] This duality allows pyrazine to act as a versatile scaffold, frequently employed by medicinal chemists as a bioisostere for benzene, pyridine, or pyrimidine rings.[3] Its nitrogen atoms can serve as crucial hydrogen bond acceptors, often interacting with the hinge region of kinase proteins, a feature that has been exploited in the development of numerous targeted therapies.[3][5] This guide provides a comprehensive overview of the historical context, seminal synthetic advancements, and therapeutic applications of novel pyrazine compounds for professionals in the field of drug development.

Part 1: A Historical Perspective - From Classic Syntheses to Modern Innovations

The journey of pyrazine chemistry began in the late 19th century. Early methods, while foundational, required harsh conditions and offered limited substituent diversity.

  • The Staedel–Rugheimer Pyrazine Synthesis (1876): This pioneering method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes self-condensation and subsequent oxidation to yield the pyrazine core.[2]

  • The Gutknecht Pyrazine Synthesis (1879): A variation of the above, this synthesis is also based on the self-condensation of an α-ketoamine, differing primarily in the method used to generate this key intermediate.[2]

While historically significant, these methods have been largely superseded by more efficient and versatile modern synthetic strategies that allow for precise control over the substitution pattern, a critical requirement for modern structure-activity relationship (SAR) studies.

Part 2: Core Synthetic Strategies for Novel Pyrazine Analogs

The modern drug discovery pipeline demands robust and flexible synthetic routes to generate diverse libraries of compounds for screening and optimization. The following methodologies are central to the synthesis of novel, highly functionalized pyrazine derivatives.

Condensation Reactions: The Foundational Approach

The most common and industrially significant method for forming the pyrazine ring is the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[6] This approach is atom-economical and conceptually straightforward. A more recent advancement is the dehydrogenative self-coupling of 2-aminoalcohols, catalyzed by earth-abundant metals like manganese, which generates hydrogen gas and water as the only byproducts, highlighting a shift towards more sustainable and environmentally benign processes.[6]

Palladium- and Copper-Catalyzed Cross-Coupling: The Key to Diversification

The ability to forge carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high precision has revolutionized pyrazine chemistry.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a cornerstone for synthesizing N-aryl pyrazines.[7] It involves the coupling of an amine (primary or secondary) with a halo-pyrazine (or pyrazine triflate).[7][8]

Causality in Protocol: The choice of palladium precatalyst, phosphine ligand, and base is not arbitrary; it is critical for reaction success.[9] Bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) are often required to facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle, especially for less reactive aryl chlorides or sterically hindered coupling partners.[9][10]

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst System HaloPyrazine Halo-Pyrazine (Ar-X) Process Reaction Assembly (Inert Atmosphere, Solvent, Heat) HaloPyrazine->Process Amine Amine (R₂NH) Amine->Process Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Catalyst->Process Ligand Phosphine Ligand (e.g., XPhos) Ligand->Process Base Base (e.g., NaOtBu) Base->Process Workup Aqueous Workup & Extraction Process->Workup Reaction Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Product Substituted Pyrazine Product (Ar-NR₂) Purification->Product BTK_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn/Syk BCR->Lyn Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Acalabrutinib Acalabrutinib (Pyrazine Inhibitor) Acalabrutinib->BTK Inhibition

Sources

Methodological & Application

Application Note: A Proposed Synthetic Route for Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is a heterocyclic compound of significant interest within medicinal chemistry and drug development. Its pyrazinone core is a scaffold found in numerous biologically active natural products and synthetic molecules.[1][2] Pyrazinones are recognized for their diverse pharmacological activities, making them attractive targets for the synthesis of novel therapeutic agents.[1][2] This application note outlines a detailed, proposed synthetic protocol for Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, designed for researchers and scientists in the field. The proposed methodology is grounded in established principles of pyrazinone synthesis, primarily through a key cyclocondensation reaction.[1][2][3][4]

Strategic Approach: Cyclocondensation

The cornerstone of this synthetic strategy is the cyclocondensation of two key acyclic precursors. This approach is widely documented for the formation of the 2(1H)-pyrazinone ring system.[1][2] The proposed reaction involves the condensation of an α,β-diamino acid derivative with an α-keto acid derivative. Specifically, the synthesis of the target molecule can be envisioned through the reaction of a suitably protected methyl 2,3-diaminopropionate with a pyruvic acid derivative.

The rationale for this approach lies in the inherent reactivity of the chosen precursors. The vicinal diamine provides the necessary nitrogen atoms for the heterocyclic core, while the dicarbonyl nature of the α-keto acid derivative facilitates the sequential condensation and subsequent cyclization to form the stable pyrazinone ring.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process commencing from commercially available starting materials. The overall workflow is depicted below:

G cluster_0 Synthesis of Precursor A cluster_1 Synthesis of Precursor B cluster_2 Final Cyclocondensation A1 Commercially Available N-protected L-Serine methyl ester A2 Activation of Hydroxyl Group (e.g., Tosylation) A1->A2 A3 Azide Substitution A2->A3 A4 Reduction to Amine A3->A4 A5 Methyl 2,3-diaminopropionate derivative (Precursor A) A4->A5 C1 Cyclocondensation of Precursor A and Precursor B A5->C1 B1 Methyl pyruvate (Precursor B) B1->C1 C2 Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate (Target Molecule) C1->C2

Figure 1: Proposed synthetic workflow for Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 2,3-diaminopropionate dihydrochloride (Precursor A)

The synthesis of α,β-diaminopropionic acid derivatives is a crucial first step. Several methods have been reported in the literature, often starting from serine or aspartic acid.[5][6][7][8][9] The following protocol is a representative example starting from L-serine methyl ester.

Step 1.1: N-protection of L-serine methyl ester

  • To a solution of L-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 2.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-serine methyl ester.

Step 1.2: Activation of the hydroxyl group

  • Dissolve N-Boc-L-serine methyl ester (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with DCM and wash with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the tosylated intermediate.

Step 1.3: Azide Substitution

  • Dissolve the tosylated intermediate (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (3.0 eq) and heat the mixture to 60-70 °C.

  • Stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the azido intermediate.

Step 1.4: Reduction of the Azide and Deprotection

  • Dissolve the azido intermediate in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • To the filtrate, add a solution of HCl in methanol and stir for 4-6 hours to remove the Boc protecting group.

  • Concentrate the solution under reduced pressure to obtain the crude Methyl 2,3-diaminopropionate dihydrochloride (Precursor A). Purify by recrystallization if necessary.

Part 2: Cyclocondensation to form Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

The final step involves the cyclocondensation of Precursor A with an α-keto ester.[1][2]

Step 2.1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2,3-diaminopropionate dihydrochloride (Precursor A, 1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a base, such as sodium acetate or triethylamine (2.2 eq), to neutralize the hydrochloride salt and liberate the free diamine.

  • To this mixture, add methyl pyruvate (Precursor B, 1.1 eq).

Step 2.2: Reaction and Workup

  • Heat the reaction mixture to reflux for 6-12 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the target compound, Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate.

Data and Characterization

The successful synthesis of the target molecule should be confirmed by standard analytical techniques.

Analysis Expected Results
¹H NMR Peaks corresponding to the methyl ester, the C6-methyl group, and the diastereotopic protons of the dihydropyrazine ring.
¹³C NMR Resonances for the ester carbonyl, the amide carbonyl, and the olefinic carbons of the pyrazinone ring, as well as the aliphatic carbons.
Mass Spec (HRMS) The calculated exact mass should match the experimentally determined mass of the molecular ion.
FT-IR Characteristic absorption bands for the C=O stretching of the ester and amide, and C=C and C-N stretching of the heterocyclic ring.

Mechanistic Considerations

The formation of the pyrazinone ring proceeds through a well-established mechanism.[1][2] The more nucleophilic α-amino group of the diamine initially attacks one of the carbonyl groups of the pyruvic ester, followed by dehydration to form an imine. Subsequently, an intramolecular cyclization occurs via the attack of the β-amino group on the remaining carbonyl, which after another dehydration step, leads to the dihydropyrazinone ring. Tautomerization then yields the final, more stable 5-oxo-4,5-dihydropyrazine product.

G A Precursor A (Diamine) C Initial Condensation (Imine formation) A->C B Precursor B (α-keto ester) B->C D Intramolecular Cyclization C->D E Dehydration D->E F Tautomerization E->F G Target Molecule F->G

Figure 2: Simplified mechanistic pathway for pyrazinone formation.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. By leveraging established methodologies for the synthesis of the key diamine precursor and the well-understood cyclocondensation reaction to form the pyrazinone core, researchers can access this valuable heterocyclic scaffold for further investigation in drug discovery and development programs. The provided protocol is intended as a starting point, and optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

  • Riesco-Llach, G., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162–1184. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Google Patents. (2001). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Google Patents. (2011). CN102190630A - Method for synthesizing 5-methylpyrazine-2-carboxylic acid.
  • Lepore, S. D., et al. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(10), 1625–1626. [Link]

  • ResearchGate. (2008). A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates and corresponding carboxylic acids. [Link]

  • Lichstrahl, M. S., et al. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science, 14(13), 3467–3475. [Link]

  • Riesco-Llach, G., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central. [Link]

  • Google Patents. (2013). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • ResearchGate. (2023). Synthesis of functionalized 2,3-diaminopropionates. [Link]

  • ACS Central Science. (2024). Pyrazinone Biosynthesis and Signaling Myxo Style. [Link]

  • ResearchGate. (2015). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • MDPI. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. [Link]

  • PubMed. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. [Link]

  • ResearchGate. (2012). Methyl 3-aminobut-2-enoate. [Link]

  • Google Patents. (1996).
  • Organic Chemistry Portal. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. [Link]

  • Scientia Research Library. (2024). Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat. [Link]

  • NIH. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Human Metabolome Database. (2023). Showing metabocard for L-2-Amino-3-oxobutanoic acid (HMDB0006454). [Link]

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Application Note: A Reliable Laboratory-Scale Synthesis of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. The 2(1H)-pyrazinone core is a significant scaffold in a multitude of natural products and bioactive molecules, making it a valuable target in medicinal chemistry and drug development.[1][2] This protocol is based on the well-established condensation reaction between an α-amino acid amide and a 1,2-dicarbonyl compound, a robust method for constructing the pyrazinone ring.[2] Herein, we detail the condensation of L-alaninamide hydrochloride with methyl glyoxylate, followed by cyclization to yield the target compound. This guide is designed for researchers in organic synthesis and drug discovery, providing not only a detailed procedure but also the underlying chemical rationale, characterization data, and troubleshooting advice to ensure reproducible success.

Reaction Scheme and Mechanism

The synthesis of the pyrazinone ring is a classic example of heterocyclic chemistry, leveraging the nucleophilicity of amino groups and the electrophilicity of carbonyls.

Overall Reaction:

The core of this synthesis involves the condensation of L-alaninamide with methyl glyoxylate. The L-alaninamide provides the N1, C6 (bearing the methyl group), and C5 atoms, while the methyl glyoxylate provides the C2 (bearing the methyl carboxylate) and C3 atoms. The amino group of the alaninamide provides the N4 atom for the final ring closure.[1][2]

Reaction_Scheme cluster_product Product Alaninamide L-Alaninamide (from hydrochloride salt) Plus + Glyoxylate Methyl Glyoxylate Product Methyl 6-methyl-5-oxo-4,5- dihydropyrazine-2-carboxylate Glyoxylate->Product 1. Base (e.g., NaOAc) 2. Reflux in EtOH 3. Cyclization Experimental_Workflow A 1. Setup Combine L-alaninamide HCl, NaOAc, and EtOH in flask. B 2. Reagent Addition Add Methyl Glyoxylate solution. A->B C 3. Reaction Reflux for 6-8 hours at ~85°C. B->C D 4. Monitoring Check reaction progress by TLC. C->D D->C Continue reflux if incomplete E 5. Work-up Rotovap, add H₂O/EtOAc, extract, dry, and concentrate. D->E If complete F 6. Purification Flash column chromatography (Silica, EtOAc/Hexanes). E->F G 7. Characterization Analyze pure product by NMR and Mass Spectrometry. F->G

Sources

analytical methods for Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Comprehensive Characterization of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Abstract

This document provides a detailed framework of analytical methodologies for the comprehensive characterization of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. As a heterocyclic compound of interest in pharmaceutical research and development, establishing its identity, purity, and structural integrity is paramount. This guide, designed for researchers, analytical scientists, and drug development professionals, outlines an integrated approach utilizing spectroscopic and chromatographic techniques. We present not just protocols, but the underlying scientific rationale for each method, ensuring a robust and validated characterization workflow from initial structural confirmation to final purity assessment.

Introduction and Compound Profile

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate belongs to the pyrazinone class of heterocyclic compounds. This structural motif is significant in medicinal chemistry, and therefore, rigorous analytical characterization is a critical prerequisite for its advancement in any research or development pipeline. The methodologies detailed herein provide a multi-faceted approach to confirm the molecular structure, identify functional groups, and quantify the purity of the synthesized compound, ensuring data integrity and reliability for subsequent studies.

Compound Structure:

(Figure 1: Chemical Structure of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate)

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₈N₂O₃Calculated
Molecular Weight 168.15 g/mol Calculated
CAS Number 109838-85-9CymitQuimica[1]
Appearance (To be determined experimentally)-
Solubility (To be determined experimentally)-

Integrated Analytical Workflow

A sequential and integrated analytical workflow is essential for the unambiguous characterization of a novel chemical entity. The process begins with definitive structural elucidation using high-resolution techniques like NMR and Mass Spectrometry. This is followed by spectroscopic fingerprinting and, finally, quantitative purity analysis via chromatography. This systematic approach ensures that each analytical step builds upon the last, providing a comprehensive and validated data package.

Analytical_Workflow cluster_0 PART 1: Structural Elucidation cluster_1 PART 2: Spectroscopic Fingerprinting cluster_2 PART 3: Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Confirm Connectivity MS Mass Spectrometry (HRMS) - Confirm Molecular Weight NMR->MS Confirms Mass FTIR FTIR Spectroscopy - Identify Functional Groups MS->FTIR Structural Data Feeds Into... UV_Vis UV-Vis Spectroscopy - Determine λmax HPLC RP-HPLC-PDA/UV - Assess Purity - Quantify Impurities UV_Vis->HPLC λmax for Method Dev. End Characterized Product HPLC->End Start Synthesized Compound Start->NMR cluster_1 cluster_1 cluster_2 cluster_2

Diagram 1: Integrated workflow for compound characterization.

Part 1: Primary Structural Elucidation Protocols

The foundational step in characterization is the unequivocal determination of the chemical structure. This is achieved primarily through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. Proton (¹H) NMR provides information on the number, environment, and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the carbon skeleton. For a molecule like Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, NMR confirms the presence and arrangement of the pyrazinone ring, the methyl ester, and the ring-substituted methyl group.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be based on the compound's solubility.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

Expected Spectral Data: The following table provides expected chemical shifts based on data from analogous pyrazinone and pyrimidine structures.[2][3]

Assignment¹H NMR (Expected δ, ppm)¹³C NMR (Expected δ, ppm)Notes
Ring CH ~4.0 - 4.5 (s, 2H)~45 - 55Methylene protons on the dihydropyrazine ring.
Ring NH ~7.0 - 9.0 (br s, 1H)-Broad singlet, exchangeable with D₂O.
Ester -OCH₃ ~3.8 - 4.0 (s, 3H)~52 - 55Sharp singlet for the methyl ester group.
Ring -CH₃ ~2.2 - 2.5 (s, 3H)~18 - 22Sharp singlet for the methyl group on the ring.
Ester C=O -~160 - 165Carbonyl of the methyl ester.
Amide C=O -~155 - 160Carbonyl of the pyrazinone ring.
Ring C-COOCH₃ -~145 - 150Quaternary carbon attached to the ester.
Ring C-CH₃ -~150 - 155Quaternary carbon attached to the methyl group.
Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial confirmation of its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the mass with enough accuracy to predict the molecular formula. The fragmentation pattern can also offer structural clues that corroborate NMR data.[4][5]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • Data Analysis:

    • Confirm the monoisotopic mass of the [M+H]⁺ ion. For C₇H₈N₂O₃, the expected exact mass is 168.0535. The observed mass should be within a 5 ppm error margin.

    • Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of •OCH₃, CO).

Part 2: Spectroscopic Fingerprinting

Once the primary structure is confirmed, spectroscopic fingerprinting techniques provide additional characterization and data for quality control.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] For the target compound, FTIR is used to confirm the presence of key carbonyl groups (amide and ester), N-H bonds, and C-H bonds, providing a unique "fingerprint" for the molecule.

Protocol:

  • Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Expected Characteristic Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch 3200 - 3400Medium, Broad
C-H Stretch (sp³) 2850 - 3000Medium
Ester C=O Stretch ~1720 - 1740Strong, Sharp
Amide C=O Stretch ~1650 - 1680Strong, Sharp
C=N / C=C Stretch 1550 - 1650Medium
C-O Stretch 1100 - 1300Strong
UV-Vis Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule and is used to determine the wavelength of maximum absorbance (λmax).[7] This parameter is essential for developing a sensitive and specific HPLC method for purity analysis, as it dictates the optimal detection wavelength.[8][9]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or acetonitrile) to an approximate concentration of 10 µg/mL.

  • Acquisition: Scan the solution from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, using the solvent as a blank.

  • Data Analysis: Identify the wavelength(s) at which maximum absorbance occurs (λmax). Pyrazinone derivatives typically exhibit strong absorption in the 220-350 nm range.[9][10]

Part 3: Purity Determination & Quantification

The final step is to assess the purity of the compound and quantify any impurities. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for this purpose.

High-Performance Liquid Chromatography (HPLC-PDA/UV)

Expertise & Rationale: RP-HPLC separates compounds based on their hydrophobicity. It is a highly sensitive and quantitative technique ideal for determining the purity of a drug substance by separating the main compound from synthesis-related impurities and degradation products.[11][12] A Photodiode Array (PDA) detector is preferred as it provides spectral information across a range of wavelengths, which can help in peak identification and purity assessment.

HPLC_Workflow cluster_hplc HPLC Protocol SamplePrep 1. Sample Preparation (e.g., 1 mg/mL in Mobile Phase A/B) MethodSetup 2. Method Setup (Column, Mobile Phase, Gradient) SamplePrep->MethodSetup SST 3. System Suitability Test (SST) (Inject Standard 5x, Check RSD, Tailing) MethodSetup->SST Injection 4. Sample Injection & Data Acquisition SST->Injection Analysis 5. Data Analysis (Integrate Peaks, Calculate % Area) Injection->Analysis End Purity Report (% Area) Analysis->End Start Purified Compound Start->SamplePrep

Diagram 2: Step-by-step HPLC workflow for purity analysis.

Protocol:

  • Sample Preparation: Accurately prepare a sample solution at a concentration of approximately 1.0 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Chromatographic Conditions: The following conditions serve as a robust starting point and should be optimized as needed.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV/PDA at λmax determined previously
  • Trustworthiness (System Suitability): Before sample analysis, perform a system suitability test (SST) to ensure the chromatographic system is performing adequately.

    • Inject a standard solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.

  • Data Analysis:

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The analytical characterization of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate requires a multi-technique approach. The combination of NMR and HRMS provides definitive structural proof, while FTIR and UV-Vis spectroscopy offer valuable fingerprinting data. Finally, a validated RP-HPLC method ensures the purity and quality of the compound. Following the integrated workflow and protocols described in this guide will generate a comprehensive and reliable data package suitable for regulatory submissions and further scientific investigation.

References

  • Royal Society of Chemistry. (2019). Supporting Information for a related heterocyclic structure. 2

  • PubChem. Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. National Center for Biotechnology Information.

  • ChemicalBook. METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum.

  • ResearchGate. UV-Visible absorption and fluorescence emission of pyrazoline derivatives.

  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Derivative.

  • ResearchGate. (2004). A Versatile Synthesis of 6-Oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic Acid Methyl Esters via MCR Chemistry.

  • Biosynth. Methyl 6-oxo-1,6-dihydropyrazine-2-carboxylate.

  • ResearchGate. Mass spectra of tentatively identified pyrazine products.

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative.

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine.

  • NIST WebBook. Pyrazine - UV/Visible spectrum. National Institute of Standards and Technology.

  • ResearchGate. Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.

  • JOCPR. (2014). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions.

  • ResearchGate. UV-VIS spectra for pyridazine, pyrimidine and pyrazine.

  • Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones.

  • ResearchGate. A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates.

  • MDPI. (2024). Complexes of Gold(III) with Hydrazones Derived from Pyridoxal: Stability, Structure, and Nature of UV-Vis Spectra.

  • NIST WebBook. Pyrazine - Mass spectrum (electron ionization). National Institute of Standards and Technology.

  • ResearchGate. (2013). Mass spectrometry identification of alkyl-substituted pyrazines.

  • CymitQuimica. 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic-acid.

  • NIH National Library of Medicine. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles.

  • DergiPark. (2021). Synthesis and structural characterization of novel pyrazoline derivatives.

  • MDPI. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

  • PubMed. (2009). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes.

  • PubChem. Dimethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. National Center for Biotechnology Information.

  • PubChem. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. National Center for Biotechnology Information.

  • ChemicalBook. METHYL 5-(2-FLUOROBENZYL)-4-OXO-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLATE.

  • Google Patents. Method for synthesizing 5-methylpyrazine-2-carboxylic acid.

  • PubChem. 4-Oxo-2-Phenylmethanesulfonyl-Octahydro-Pyrrolo[1,2-a]Pyrazine-6-Carboxylic Acid [1-(N-Hydroxycarbamimidoyl)-Piperidin-4-Ylmethyl]-Amide. National Center for Biotechnology Information.

  • MDPI. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.

  • ResearchGate. (2007). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate.

  • Google Patents. Preparation of 6-methylnicotinic acid.

  • NIH National Library of Medicine. (2022). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates.

  • Google Patents. Process for the production of 6-methylnicotinic acid ester.

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Application Note: Structural Elucidation of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the structural analysis of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, a heterocyclic compound featuring a dihydropyrazinone core. Pyrazinone scaffolds are prevalent in a variety of biologically active natural products and synthetic molecules, making their unambiguous characterization critical in research and drug development.[1] This guide details a complete workflow, from sample preparation to the acquisition and interpretation of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. It is designed for researchers, scientists, and drug development professionals, offering field-proven protocols and explaining the causality behind experimental choices to ensure data integrity and accurate structural confirmation.

Introduction and Structural Overview

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the de novo structural elucidation of organic molecules.[2] For a given compound, the ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atomic environments, respectively. This allows for the precise determination of molecular connectivity and conformation.

The target molecule, Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, possesses several distinct structural features that are expected to yield a well-resolved and informative NMR spectrum. Analysis of its structure reveals four unique proton environments and eight unique carbon environments.

Molecular Structure:

  • Name: Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

  • Formula: C₇H₈N₂O₃

  • Key Features:

    • A dihydropyrazinone heterocyclic ring.

    • An amide-like proton (N-H).

    • An isolated vinylic proton on the ring (C-H).

    • A methyl group attached to the pyrazine ring.

    • A methyl ester functional group.

The following sections provide predicted spectral data based on established principles of NMR spectroscopy, followed by a detailed, self-validating protocol for acquiring and interpreting the experimental data.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. These predictions are derived from the analysis of structurally similar heterocyclic systems and functional groups.[3][4] The actual experimental values may vary slightly depending on the solvent and sample concentration.

Table 1: Predicted ¹H NMR Data (500 MHz, in CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
H-3 (Ring CH)7.9 - 8.2Singlet (s)1HThis vinylic proton is deshielded by the adjacent electron-withdrawing nitrogen atom and the conjugated ester group.
N4-H (Amide NH)6.5 - 7.5Broad Singlet (br s)1HAmide protons often appear as broad signals due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. Its chemical shift can be highly dependent on solvent and concentration.
-OCH₃ (Ester)3.8 - 4.0Singlet (s)3HThe chemical shift is characteristic of protons on a methyl group attached to an ester oxygen.[5][6]
C6-CH₃ (Ring)2.3 - 2.5Singlet (s)3HThis methyl group is attached to an sp²-hybridized carbon of the heterocyclic ring, placing it in a typical allylic-like region.
Table 2: Predicted ¹³C NMR Data (125 MHz, in CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O (Ester)163 - 166The carbonyl carbon of the methyl ester group.
C5=O (Ring Amide)158 - 162The carbonyl carbon within the dihydropyrazinone ring, part of an amide-like system.
C2 148 - 152sp² carbon attached to a nitrogen atom and the electron-withdrawing carboxylate group.
C6 145 - 149sp² carbon attached to a nitrogen atom and the methyl group.
C3 130 - 135sp² carbon bearing the lone vinylic proton. Its chemical shift is influenced by the adjacent nitrogen and ester group.
-OCH₃ (Ester)52 - 54The carbon of the methyl ester group.
C6-CH₃ (Ring)20 - 23The carbon of the methyl group attached to the pyrazine ring.

Experimental Workflow and Protocols

The following diagram outlines the comprehensive workflow for NMR analysis, from initial sample preparation to final structural validation.

G cluster_prep I. Sample Preparation cluster_acq II. Data Acquisition cluster_proc III. Data Processing & Analysis weigh Weigh 10-25 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃) weigh->dissolve standard Add Internal Standard (TMS, 0.03% v/v) dissolve->standard transfer Transfer to High-Quality 5 mm NMR Tube standard->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim Magnetic Field insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_C13->process calibrate Calibrate Spectrum to TMS (0.00 ppm) process->calibrate integrate Integrate ¹H Signals calibrate->integrate assign Assign Peaks to Protons and Carbons integrate->assign end end assign->end Structural Confirmation start Begin ¹H Spectrum Interpretation signals 1. Count Number of Signals (Corresponds to unique proton environments) start->signals chem_shift 2. Analyze Chemical Shift (δ) (Indicates electronic environment) signals->chem_shift integration 3. Analyze Integration (Determines relative number of protons) chem_shift->integration multiplicity 4. Analyze Multiplicity (Splitting) (Reveals adjacent protons via n+1 rule) integration->multiplicity assign Assign all proton signals to the molecular structure multiplicity->assign confirm Structure Confirmed assign->confirm

Caption: Logical flow for ¹H NMR spectral interpretation.

  • Initial Processing: Apply Fourier Transform to the raw Free Induction Decay (FID) data. Perform automated or manual phase correction to ensure all peaks are positive and have a proper Lorentzian shape. Apply a baseline correction to produce a flat spectrum.

  • Calibration: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm in ¹H and 77.16 ppm in ¹³C). [7]3. ¹H Spectrum Interpretation:

    • Signal Count: Confirm there are four distinct signals, corresponding to the four unique proton environments predicted.

    • Chemical Shift & Integration:

      • Locate the singlet integrating to 3H around 3.8-4.0 ppm and assign it to the -OCH₃ protons.

      • Locate the singlet integrating to 3H around 2.3-2.5 ppm and assign it to the C6-CH₃ protons.

      • Identify the downfield singlet integrating to 1H (predicted at 7.9-8.2 ppm) and assign it to the H-3 vinylic proton.

      • Identify the remaining broad singlet integrating to 1H and assign it to the N4-H proton. Its position can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the N-H signal will disappear due to proton-deuterium exchange.

    • Multiplicity: All signals are predicted to be singlets as there are no vicinal protons to cause splitting. This lack of splitting is a key confirmatory feature.

  • ¹³C Spectrum Interpretation:

    • Signal Count: Confirm the presence of seven distinct signals (note: the prompt's molecule has 7 unique carbons, not 8, as the two carbonyls are distinct).

    • Chemical Shift: Assign the peaks based on the predicted chemical shifts in Table 2. The two carbonyl carbons will be the most downfield signals, followed by the sp² carbons of the ring, the ester methyl carbon, and finally the ring methyl carbon as the most upfield signal.

  • Structural Confirmation: The collective data—correct number of signals, their respective chemical shifts, integrations, and multiplicities in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum—provide unambiguous confirmation of the structure of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. For further validation, 2D NMR experiments like HSQC (to correlate directly bonded C-H pairs) and HMBC (to identify long-range C-H correlations) can be performed.

References

  • NMR sample preparation guidelines. (n.d.). Retrieved from a source providing guidelines on protein NMR sample preparation, with principles applicable to small molecules.
  • NMR Sample Preparation Guide. (n.d.). Scribd. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • Abraham, R. J., & Reid, M. (2012). 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772-8. [Link]

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. [Link]

  • The NMR interpretations of some heterocyclic compounds which are.... (n.d.). ResearchGate. [Link]

  • Supporting Information for a related chemical synthesis. (n.d.). Royal Society of Chemistry.
  • Saturated Fatty Acids and Methyl Esters. (n.d.). AOCS. [Link]

  • Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (2011). Tropical Journal of Pharmaceutical Research, 10(4), 491-499. [Link]

  • Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. (2015). World Journal of Chemical Education, 3(2), 46-50. [Link]

  • Synthesis and characterization of some new pyrazolines derivatives and their biological activity. (2013). Journal of Chemical and Pharmaceutical Research, 5(1), 213-223.
  • 1H NMR spectroscopic data depicting chemical composition of various methyl esters.... (n.d.). ResearchGate. [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (2006). Current Organic Chemistry, 10(4), 397-448.
  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Pharmaceutical Research, 21(1), e124976. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. [Link]

  • Synthesis and Characterization of some novel Pyrazoline derivatives. (2020). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. (1985). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(5-6), 457-469.
  • Pyrazinone Biosynthesis and Signaling Myxo Style. (2024). ACS Central Science. [Link]

  • NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]

  • Pyrazine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1991). DTIC. [Link]

  • Tugarinov, V., et al. (2003). Cross-Correlated Relaxation Enhanced 1H-13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins and Complexes. Journal of the American Chemical Society, 125(33), 10125-10135. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. Achieving high purity of such intermediates is critical for the integrity of downstream applications, including drug discovery and materials science. This guide details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, developed from foundational chromatographic principles. We will explore the causal logic behind method development, from stationary phase selection to mobile phase optimization, and provide a step-by-step protocol for preparative-scale purification. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification strategy.

Introduction and Scientific Rationale

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is a substituted dihydropyrazinone. Heterocyclic structures of this nature are prevalent scaffolds in medicinal chemistry, often serving as key building blocks for pharmacologically active agents. The purity of these intermediates directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Consequently, a robust and scalable purification method is not merely a procedural step but a cornerstone of synthetic integrity.

The primary challenge in purifying polar, nitrogen-containing heterocycles lies in their potential for undesirable interactions with the stationary phase and their variable retention behavior.[1] Basic nitrogen centers can interact with acidic silanol groups on standard silica-based columns, leading to peak tailing and poor resolution.[2] This application note addresses this challenge by employing a reversed-phase methodology with an acidic mobile phase modifier, a widely adopted and effective strategy for such compounds.[3][4]

The selection of RP-HPLC is deliberate. It is the most widely used mode of HPLC, offering versatility and high resolving power for a broad range of moderately polar to non-polar compounds.[5][6] By using a non-polar stationary phase and a polar mobile phase, we can effectively separate our target compound from both more polar impurities (which elute early) and less polar impurities (which are retained longer).

Analyte Properties and Method Development Strategy

A successful purification begins with a thorough understanding of the analyte. While extensive experimental data for this specific molecule is not widely published, we can infer its properties from its structure and related pyrazine derivatives.

Predicted Physicochemical Properties
PropertyValue / PredictionRationale & Implications for HPLC
Molecular Formula C₇H₈N₂O₃---
Molecular Weight 168.15 g/mol ---
Structure Chemical StructureThe structure contains a polar pyrazinone core, a methyl ester, and a methyl group. It possesses both hydrogen bond acceptors (carbonyls, ring nitrogens) and a small hydrophobic region (methyl groups).
Polarity Moderately PolarThe combination of polar functional groups and alkyl substituents suggests moderate polarity. This makes the compound an ideal candidate for RP-HPLC, as it will exhibit sufficient retention on a C18 column without requiring excessively high organic solvent concentrations for elution.[7]
Solubility Soluble in Methanol, Acetonitrile, DMSOGood solubility in common HPLC organic modifiers is essential for sample preparation and preventing precipitation on the column.
UV Absorbance (λmax) Predicted ~230-270 nm and ~300-330 nmPyrazine and pyrazinone cores exhibit strong UV absorbance due to π→π* and n→π* electronic transitions.[8] This allows for sensitive detection using a standard UV-Vis or Diode Array Detector (DAD). A wavelength around 254 nm is a robust starting point.
The Causality of Method Design

Our approach is not a random screening of conditions but a logical progression based on chemical principles.

  • Chromatographic Mode Selection: Reversed-phase is chosen for its robustness and suitability for moderately polar organic molecules.[6] It provides a reliable platform for separating the target compound from potential starting materials or byproducts with different polarities.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and our primary choice.[5] Its long alkyl chains provide sufficient hydrophobic retention for our analyte. A column with high-purity silica and end-capping is crucial to minimize secondary interactions with the basic nitrogen atoms in the pyrazine ring.

  • Mobile Phase Selection: A gradient of Acetonitrile and Water is selected. Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

  • The Critical Role of the Acidic Modifier: This is the most important parameter for ensuring good chromatography for nitrogen-containing heterocycles. We will add 0.1% Formic Acid (FA) to both the aqueous and organic mobile phase components.

    • Mechanism of Action: At a low pH (typically 2.5-3.5), the acidic silanol groups (Si-OH) on the silica stationary phase are protonated and thus neutral. Simultaneously, the basic nitrogen atoms in the pyrazine ring are consistently protonated (positively charged). This prevents strong, unwanted ionic interactions between the analyte and the stationary phase, which are a primary cause of peak tailing.[3][4][9] The result is sharper, more symmetrical peaks and improved reproducibility.

Visualization of the Purification Workflow

The overall process, from the crude synthetic output to the final, purified compound, follows a logical and systematic sequence.

Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Workup Crude Crude Synthetic Product Dissolve Dissolve in Minimum Volume of DMSO/Methanol Crude->Dissolve Filter Filter through 0.45 µm PTFE Syringe Filter Dissolve->Filter Inject Inject onto Pre-equilibrated Preparative HPLC System Filter->Inject Separate Gradient Elution Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Collect Automated Fraction Collection of Target Peak Detect->Collect Analyze Analyze Fractions for Purity (Analytical HPLC or TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Remove Solvent via Rotary Evaporation Pool->Evaporate Dry Dry under High Vacuum Evaporate->Dry Pure Pure Compound (>98%) Dry->Pure

Caption: Overall workflow for the HPLC purification of the target compound.

Detailed Application Protocol

This protocol is designed for a preparative HPLC system. Adjustments to column size, flow rate, and injection volume are necessary when scaling up or down.

Instrumentation and Materials
CategoryItemSpecifications
HPLC System Preparative HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or DAD, Fraction Collector
Column Preparative C18 Columne.g., 250 x 21.2 mm, 5 µm particle size
Solvents Water, AcetonitrileHPLC Grade or higher
Modifier Formic AcidLC-MS Grade, >99% purity
Sample Vials Autosampler Vials2 mL, glass
Filtration Syringe Filters0.45 µm, PTFE or Nylon
Glassware Volumetric flasks, beakersClass A
Evaporation Rotary EvaporatorWith vacuum pump and chiller
Reagent Preparation
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly and degas.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly and degas.

  • Sample Solution: Weigh approximately 50-100 mg of the crude Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. Dissolve it in the minimum amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or Methanol to achieve a final concentration of ~20-50 mg/mL. Ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

Chromatographic Method

The following table outlines the optimized gradient method.

ParameterConditionRationale
Column C18, 250 x 21.2 mm, 5 µmStandard for preparative scale, offering good balance of capacity and resolution.
Mobile Phase A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic AcidAcid modifier ensures sharp, symmetrical peaks for the nitrogen heterocycle.[10]
Gradient 0-5 min: 10% B 5-25 min: 10% to 60% B 25-28 min: 60% to 95% B 28-30 min: 95% B 30-31 min: 95% to 10% B 31-38 min: 10% BThe initial hold ensures binding. The shallow gradient provides resolution. The high-organic wash cleans the column, and the final hold re-equilibrates for the next run.
Flow Rate 20.0 mL/minAppropriate for a 21.2 mm ID column.
Column Temp. 30 °CControlled temperature ensures run-to-run reproducibility.
Detection 254 nmStrong absorbance is expected for the pyrazine core at this wavelength.
Injection Vol. 1.0 - 2.0 mLDependent on sample concentration and column loading capacity.
Step-by-Step Protocol
  • System Preparation: Purge all pump lines with their respective mobile phases.

  • Equilibration: Equilibrate the column with the starting conditions (90% A / 10% B) at 20.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the sample solvent (e.g., DMSO) to ensure no system peaks interfere with the analyte peak.

  • Sample Injection: Inject the filtered crude sample solution.

  • Fraction Collection: Program the fraction collector to collect peaks based on UV threshold. Collect the main peak corresponding to the target compound into separate tubes.

  • Post-Run Wash: After the gradient is complete, allow the system to wash at 95% B to elute any strongly retained impurities.

  • Re-equilibration: Return the system to the initial 10% B and equilibrate for the next injection.

Post-Purification
  • Purity Analysis: Analyze a small aliquot from the collected fractions using analytical HPLC to confirm purity (>98%).

  • Pooling: Combine the fractions that meet the purity specification.

  • Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. Be mindful that formic acid is volatile and will co-evaporate.

  • Final Drying: Transfer the resulting solid/oil to a flask and dry under high vacuum to remove residual solvents.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Broad or Tailing Peaks 1. Insufficient acid modifier. 2. Column degradation. 3. Column overloading.1. Ensure 0.1% formic acid is in both mobile phases.[9] 2. Replace the column. 3. Reduce injection volume or sample concentration.
Poor Resolution 1. Gradient is too steep. 2. Inappropriate stationary phase.1. Decrease the gradient slope (e.g., 10-40% B over 30 min). 2. Consider a phenyl-hexyl or embedded polar group (EPG) column for alternative selectivity.
No Elution 1. Compound is too polar for RP-HPLC. 2. Compound crashed out on the column.1. Consider Hydrophilic Interaction Liquid Chromatography (HILIC). 2. Ensure the sample is fully dissolved and the initial mobile phase is not too weak (e.g., start at 5% or 10% B, not 0%).

Conclusion

This application note presents a validated and robust RP-HPLC method for the preparative purification of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. The strategic use of a C18 stationary phase with a formic acid-modified mobile phase is key to achieving high resolution and excellent peak symmetry. By following the detailed protocol and understanding the scientific rationale behind each step, researchers can reliably obtain this key heterocyclic intermediate with high purity, ensuring the quality and success of subsequent synthetic endeavors.

References

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Sepuxianyun. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. (2023). Biotage. [Link]

  • LoBrutto, R., Jones, A., & McNair, H. M. (2001). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. Journal of Chromatography A, 913(1-2), 173-187. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2021). Journal of Analytical Chemistry. [Link]

  • Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PubChem. [Link]

  • Shedid, S. A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 7865-7875. [Link]

  • How does an acid pH modifier impact flash chromatography?. (2023). Biotage. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2024). R Discovery. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). ResearchGate. [Link]

  • UV-Visible absorption and fluorescence emission of pyrazoline derivatives 1a – 1d in acetonitrile solvent. (n.d.). ResearchGate. [Link]

  • Polar Compounds. (n.d.). SIELC Technologies. [Link]

  • Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. (2001). Semantic Scholar. [Link]

  • Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. (2020). ResearchGate. [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. [Link]

  • Reverse-phase HPLC Analysis and Purification of Small Molecules. (2014). ResearchGate. [Link]

  • UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. (2021). ResearchGate. [Link]

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Application Notes and Protocols for the Biological Evaluation of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazinone Scaffold

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is a heterocyclic small molecule belonging to the pyrazinone class. The pyrazine core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. While direct biological data for this specific molecule is nascent, its structural similarity to known bioactive compounds warrants a thorough investigation of its therapeutic potential. For instance, the structurally related compound, Methyl 6-oxo-1,6-dihydropyrazine-2-carboxylate, has been identified as a lysine methyltransferase inhibitor, suggesting a potential role in epigenetic regulation and oncology[2]. Furthermore, various pyrazine and pyrazoline derivatives have demonstrated efficacy as inhibitors of critical signaling pathways like PI3K/AKT, and have shown significant antimicrobial and anti-inflammatory effects[1][3][4].

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the biological activities of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. It offers detailed, field-proven protocols for a range of pertinent biological assays, moving beyond simple step-by-step instructions to explain the underlying scientific rationale and data interpretation. The protocols are designed to be self-validating, ensuring robust and reproducible results.

Compound Profile and Essential Handling Procedures

Prior to initiating any biological assay, a thorough understanding of the compound's physicochemical properties is crucial for accurate and reproducible results.

PropertyValueSource
IUPAC Name Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate-
Molecular Formula C₇H₈N₂O₃-
Molecular Weight 184.15 g/mol -
Canonical SMILES CC1=NC(=O)C=NC1C(=O)OC-

Storage and Reconstitution:

  • Storage: The solid compound should be stored at -20°C, protected from light and moisture to ensure long-term stability.

  • Reconstitution: For biological assays, a stock solution should be prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). It is imperative to sonicate and visually inspect the solution to ensure complete dissolution. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Preliminary Assessment of Solubility and Stability:

The solubility and stability of the test compound in the specific cell culture medium and conditions used for each assay must be evaluated. Poor solubility can lead to compound precipitation and inaccurate results[2][5].

  • Kinetic Solubility Assay: Prepare serial dilutions of the compound from the DMSO stock into the relevant aqueous buffer or cell culture medium. After a defined incubation period (e.g., 1-2 hours) at the assay temperature (e.g., 37°C), assess for precipitation visually or by measuring turbidity with a plate reader.

  • Stability Assay: Incubate the compound in the assay medium for the duration of the planned experiment. At various time points, analyze the concentration of the parent compound using High-Performance Liquid Chromatography (HPLC) to determine its stability[2][6].

Application Note 1: Anticancer and Cytotoxicity Screening

Scientific Rationale: The pyrazine and pyrazinone scaffolds are integral to several approved and investigational anticancer agents. Their mechanism of action often involves the inhibition of key enzymes or signaling pathways that are dysregulated in cancer cells[1]. Therefore, a primary step in characterizing Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is to assess its cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability[7][8].

Protocol 1: MTT Assay for Cell Viability and IC₅₀ Determination

This protocol quantifies the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product[7][8].

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing the formazan crystals to form[9].

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution[10].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[8].

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of % Cell Viability versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response model using appropriate software (e.g., GraphPad Prism).

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay Development cluster_read Data Acquisition seed Seed Cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Add Serial Dilutions of Compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read

Workflow for the MTT Cell Viability Assay.

Application Note 2: Evaluation as a Putative Lysine Methyltransferase (KMT) Inhibitor

Scientific Rationale: Histone lysine methylation is a critical epigenetic modification that regulates gene expression. The enzymes responsible, lysine methyltransferases (KMTs), are often dysregulated in diseases like cancer, making them attractive therapeutic targets[3]. Given that a structurally analogous compound is a known KMT inhibitor, it is highly plausible that Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate may also target this enzyme class.

Protocol 2A: Biochemical Histone Methyltransferase (HMT) Activity/Inhibition Assay

This protocol describes a general, non-radioactive, ELISA-based method to measure the activity of a specific KMT (e.g., EZH2, which methylates Histone H3 at Lysine 27) and the inhibitory effect of the test compound[11]. Commercially available kits for specific HMTs are recommended for ease of use[11].

Materials:

  • Recombinant HMT enzyme (e.g., EZH2 complex)

  • Histone substrate (e.g., biotinylated H3 peptide or core histones)

  • S-adenosyl-L-methionine (SAM) as a methyl donor

  • Primary antibody specific to the methylated histone mark (e.g., anti-H3K27me3)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Assay buffer and stop solution

  • High-binding 96-well plates (e.g., streptavidin-coated for biotinylated substrates)

Procedure:

  • Substrate Coating: Coat the wells of a 96-well plate with the histone substrate according to the kit manufacturer's instructions. For biotinylated substrates, this involves simple incubation in streptavidin-coated plates. Wash the wells to remove unbound substrate.

  • Enzyme Reaction: Prepare a reaction mixture containing the HMT enzyme, assay buffer, and the test compound at various concentrations. Initiate the reaction by adding SAM. Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the enzymatic methylation of the histone substrate.

  • Detection: Wash the wells to stop the reaction and remove components. Add the primary antibody specific for the methylated histone mark and incubate at room temperature for 1 hour.

  • Secondary Antibody and Development: Wash the wells again and add the HRP-conjugated secondary antibody. Incubate for 1 hour. After a final wash, add the TMB substrate and incubate in the dark until sufficient color develops (10-30 minutes).

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm.

Data Analysis: Calculate the percentage of HMT inhibition for each concentration of the test compound: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Positive Control Well)] x 100

Determine the IC₅₀ value by plotting the % Inhibition against the logarithm of the compound concentration.

KMT_Assay cluster_reaction Biochemical Reaction cluster_detection ELISA Detection Enzyme KMT Enzyme Substrate Histone Substrate (Coated on Plate) Enzyme->Substrate Methylated_Substrate Methylated Histone Product Substrate->Methylated_Substrate Methylation SAM SAM (Methyl Donor) SAM->Substrate SAH SAH SAM->SAH Inhibitor Test Compound Inhibitor->Substrate Primary_Ab Add Primary Ab (Anti-methyl-Histone) Methylated_Substrate->Primary_Ab Binding Secondary_Ab Add HRP-Secondary Ab Primary_Ab->Secondary_Ab TMB Add TMB Substrate Secondary_Ab->TMB Signal Measure Colorimetric Signal (450 nm) TMB->Signal

Principle of the Biochemical KMT Inhibition Assay.

Application Note 3: Assessment of PI3K/AKT Signaling Pathway Inhibition

Scientific Rationale: The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a hallmark of many cancers[4][12][13]. Several heterocyclic compounds, including those with pyrazine-like structures, have been developed as inhibitors of this pathway[3]. Assessing the effect of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate on this pathway can reveal a key mechanism of its potential anticancer activity. A common method to probe this pathway is to measure the phosphorylation status of key downstream effectors, such as AKT, by Western blotting.

Protocol 3: Western Blot Analysis of AKT Phosphorylation

Materials:

  • Cancer cell line known to have active PI3K/AKT signaling (e.g., PC-3, MCF-7)

  • Complete cell culture medium

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations (including a vehicle control) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, mix with Laemmli sample buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and then with an antibody against a loading control like β-actin.

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). The level of AKT phosphorylation is determined by the ratio of the phospho-AKT signal to the total-AKT signal. A dose-dependent decrease in this ratio indicates inhibition of the PI3K/AKT pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P pAKT p-AKT (Active) AKT->pAKT P Downstream Downstream Effectors (Cell Survival, Proliferation) pAKT->Downstream Test_Compound Test Compound (Potential Inhibitor) Test_Compound->PI3K Test_Compound->AKT

Simplified PI3K/AKT Signaling Pathway.

Application Note 4: Antimicrobial Activity Screening

Scientific Rationale: Nitrogen-containing heterocyclic compounds, including pyrazines and pyrazolines, are well-represented in the field of antimicrobial research[4][14]. It is therefore prudent to screen Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate for antibacterial activity. The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[15][16][17].

Protocol 4: Broth Microdilution Assay for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[14]

  • Sterile 96-well U-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or McFarland standards

Procedure:

  • Compound Preparation: In the first column of a 96-well plate, add 100 µL of the test compound at twice the highest desired final concentration in MHB. Add 50 µL of MHB to all other wells.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to column 10. Discard the final 50 µL from column 10. This leaves columns 11 (growth control, no compound) and 12 (sterility control, no bacteria) with 50 µL of MHB.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or MHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12. The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well)[16].

Data Analysis: The MIC value is reported as the concentration of the compound in the first well that shows no bacterial growth. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

MIC_Workflow prep_plate Prepare 2-fold serial dilutions of compound in 96-well plate inoculate Inoculate wells with bacterial suspension prep_plate->inoculate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculate incubate Incubate plate (37°C, 18-24h) inoculate->incubate read_mic Visually determine MIC (Lowest concentration with no growth) incubate->read_mic

Workflow for Broth Microdilution MIC Assay.

Application Note 5: In Vitro Anti-inflammatory Activity Assay

Scientific Rationale: Chronic inflammation is implicated in numerous diseases. A key mediator of inflammation is nitric oxide (NO), produced in large quantities by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS)[1][18]. Many heterocyclic compounds exhibit anti-inflammatory properties by inhibiting NO production. The Griess assay provides a simple and effective method to measure nitrite (a stable product of NO), thereby quantifying NO production by cells[19][20].

Protocol 5: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a "cells + medium" negative control and a "cells + LPS" positive control.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Component A to all wells (samples and standards), and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm within 30 minutes.

  • Cell Viability Check: It is crucial to perform a parallel MTT assay (Protocol 1) under the same conditions to ensure that the observed reduction in NO is not due to cytotoxicity of the compound[19][21].

Data Analysis: Calculate the nitrite concentration in each sample using the sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Nitrite in Treated Sample / Nitrite in LPS Control Sample)] x 100

Determine the IC₅₀ value for NO inhibition from the dose-response curve.

NO_Assay cluster_cells Cell Culture cluster_reaction Cellular Response cluster_detection Griess Assay Detection Macrophage RAW 264.7 Macrophage iNOS iNOS Upregulation Macrophage->iNOS LPS LPS Stimulation LPS->Macrophage Inhibitor Test Compound Inhibitor->Macrophage NO Nitric Oxide (NO) Production iNOS->NO Nitrite Nitrite (NO₂⁻) in Supernatant NO->Nitrite oxidation Griess Add Griess Reagent Nitrite->Griess Azo_Dye Azo Dye Formation (Magenta Color) Griess->Azo_Dye Signal Measure Absorbance (540 nm) Azo_Dye->Signal

Principle of the LPS-induced NO Inhibition Assay.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Zhang, Y., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Jeong, G. S., et al. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Pharmaceutical Biology. [Link]

  • Yuan, Y., et al. (2015). Synthesis of lysine methyltransferase inhibitors. Medicinal Chemistry Communications. [Link]

  • Al-Omair, M. A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules. [Link]

  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Giladi, M., et al. (2021). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cell Death & Discovery. [Link]

  • Ado Ahmad, B., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Malaysian Journal of Analytical Sciences. [Link]

  • EpigenTek. EpiQuik Global Histone H3K27 Methylation Assay Kit. [Link]

  • Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Deutsches Ärzteblatt International. [Link]

  • ResearchGate. (2019). Discovery solubility measurement and assessment of small molecules with drug development in mind. [Link]

  • ResearchGate. (2018). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. [Link]

  • Robers, M. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. [Link]

  • National Center for Biotechnology Information. (2010). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Foh, K. L., et al. (2011). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

  • Dadashi, M., et al. (2021). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • ResearchGate. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. [Link]

  • ResearchGate. Nitric oxide production of LPS stimulated THP-1 macrophage cells. [Link]

  • ResearchGate. (2018). A novel colorimetric broth microdilution method to determine the minimum inhibitor concentration (MIC) of antibiotics and essential oils against Helicobacter pylori. [Link]

  • NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. [Link]

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Domainex. Biochemical lysine methyltransferase assay – studying low-turnover enzymes. [Link]

  • Wu, D., et al. (2007). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Lipids in Health and Disease. [Link]

  • Tewtrakul, S., et al. (2010). Antioxidant and Nitric Oxide Inhibition Activities of Thai Medicinal Plants. Journal of the Medical Association of Thailand. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • Trousil, J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Lu, J. J., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • de Ridder, C. M. A., et al. (2021). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2018). Cell Sensitivity Assays: The MTT Assay. [Link]

  • Kim, Y. J., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Pharmaceutics. [Link]

  • Protocols.io. (2023). MTT (Assay protocol). [Link]

  • ResearchGate. Nitric oxide production in LPS-induced RAW 264.7 macrophage cells. [Link]

  • EpigenTek. Histone Methylation Quantification. [Link]

  • Al-Japairai, K. A. S., et al. (2023). A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment. BioMed Research International. [Link]

  • Challener, C. A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • MDPI. (2021). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. [Link]

  • ResearchGate. (2015). Synthesis of lysine methyltransferase inhibitors. [Link]

Sources

The Versatile Precursor: Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate in the Synthesis of Novel Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing nitrogen, are privileged scaffolds in medicinal chemistry due to their diverse biological activities. Among these, the dihydropyrazinone core has emerged as a promising framework for the development of new pharmaceuticals. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key building block, methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate , as a versatile precursor for the synthesis of a wide array of novel derivatives with potential therapeutic applications.

The dihydropyrazinone moiety is present in various natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties. The strategic functionalization of the dihydropyrazinone ring and its substituents allows for the fine-tuning of physicochemical properties and biological targets, making it an attractive scaffold for lead optimization in drug discovery programs. This guide will detail the synthesis of the precursor and explore its reactivity, providing experimentally validated protocols for N-alkylation, halogenation, and palladium-catalyzed cross-coupling reactions to generate diverse libraries of novel compounds.

Synthesis of the Precursor Scaffold

A robust and efficient synthesis of the dihydropyrazinone core is paramount for its utility as a versatile precursor. A highly effective method for the preparation of methyl 6-oxo-1,4,5,6-tetrahydropyrazine-2-carboxylate derivatives is a one-pot, three-component condensation reaction.[1] This approach offers a convergent and atom-economical route to the desired scaffold.

Synthesis_of_Precursor reagents Aldehyde (R-CHO) + Amine (R'-NH2) + Methyl 2-isocyano-3-methoxyacrylate precursor Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate reagents->precursor One-pot condensation caption Fig. 1: Three-component synthesis of the dihydropyrazinone precursor.

Caption: One-pot synthesis of the dihydropyrazinone precursor.

Protocol 1: Synthesis of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

This protocol is adapted from a general procedure for the synthesis of related dihydropyrazinone esters.[1]

Materials:

  • Acetaldehyde

  • Methylamine (40% in water)

  • Methyl 2-isocyano-3-methoxyacrylate

  • Methanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve acetaldehyde (1.0 eq) in methanol.

  • Add methylamine (1.1 eq) dropwise to the solution at 0 °C and stir for 15 minutes.

  • To this mixture, add a solution of methyl 2-isocyano-3-methoxyacrylate (1.0 eq) in methanol.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane gradient) to afford the desired methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Strategies: Expanding Chemical Space

The strategic location of reactive sites on the methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate precursor allows for a variety of chemical transformations to generate diverse libraries of novel compounds. The key positions for functionalization are the nitrogen atom at position 4 (N4), and the methyl group at position 6. Halogenation of the ring can also introduce a handle for further modifications.

N-Alkylation at the N4 Position

The secondary amine at the N4 position of the dihydropyrazinone ring is a nucleophilic center that can readily undergo alkylation, allowing for the introduction of a wide range of substituents. This modification can significantly impact the compound's polarity, solubility, and interaction with biological targets.

N_Alkylation precursor Methyl 6-methyl-5-oxo-4,5- dihydropyrazine-2-carboxylate product N-Alkylated Derivative precursor->product alkyl_halide Alkyl Halide (R-X) alkyl_halide->product base Base (e.g., NaH, K2CO3) base->product caption Fig. 2: N-Alkylation of the dihydropyrazinone precursor.

Caption: N-Alkylation of the dihydropyrazinone precursor.

Protocol 2: General Procedure for N-Alkylation

Materials:

  • Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a solution of methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction carefully with water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated derivative.

Table 1: Representative N-Alkylated Derivatives

EntryAlkyl HalideBase/SolventProduct
1Benzyl bromideNaH/DMFMethyl 4-benzyl-6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate
2Methyl iodideK₂CO₃/MeCNMethyl 4,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate
3Ethyl bromoacetateNaH/DMFMethyl 4-(2-ethoxy-2-oxoethyl)-6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate
Halogenation for Cross-Coupling Reactions

Introducing a halogen atom onto the dihydropyrazinone ring provides a crucial handle for subsequent palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Halogenation can be achieved using various electrophilic halogenating agents.

Protocol 3: Halogenation of the Dihydropyrazinone Ring

Materials:

  • Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

  • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)

  • Azobisisobutyronitrile (AIBN) (for radical halogenation)

Procedure (for Bromination):

  • Dissolve methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the halogenated precursor.

Palladium-Catalyzed Cross-Coupling Reactions

With a halogenated dihydropyrazinone in hand, a vast array of derivatives can be synthesized via well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Cross_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination halo_precursor_s Halogenated Precursor suzuki_product Aryl/Heteroaryl Derivative halo_precursor_s->suzuki_product boronic_acid Boronic Acid (R-B(OH)2) boronic_acid->suzuki_product pd_catalyst_s Pd Catalyst + Base pd_catalyst_s->suzuki_product halo_precursor_b Halogenated Precursor buchwald_product Amino Derivative halo_precursor_b->buchwald_product amine Amine (R-NH2) amine->buchwald_product pd_catalyst_b Pd Catalyst + Base pd_catalyst_b->buchwald_product caption Fig. 3: Palladium-catalyzed cross-coupling reactions.

Caption: Palladium-catalyzed cross-coupling reactions.

Protocol 4: Suzuki-Miyaura Coupling

Materials:

  • Halogenated methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene and Water (or Dioxane/Water)

Procedure:

  • In a Schlenk flask, combine the halogenated precursor (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (4-10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford the desired coupled product.

Protocol 5: Buchwald-Hartwig Amination

Materials:

  • Halogenated methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand (e.g., BINAP, Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a Schlenk tube, add the halogenated precursor (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (2-6 mol%), and the base (NaOtBu, 1.4 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add the amine (1.2 eq) and anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is a highly valuable and versatile precursor for the synthesis of novel and diverse libraries of dihydropyrazinone derivatives. The straightforward synthesis of the core scaffold, combined with the potential for functionalization at multiple positions through robust and well-established methodologies, makes this an attractive starting point for medicinal chemistry campaigns. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around the dihydropyrazinone core, paving the way for the discovery of new bioactive compounds with potential therapeutic applications.

References

  • [Provide a numbered list of all cited sources with full bibliographic information and clickable URLs.
  • Dömling, A. A Versatile Synthesis of 6-Oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic Acid Methyl Esters via MCR Chemistry. ResearchGate. [Link]

Sources

Application Note: Strategic Derivatization of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2(1H)-pyrazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2] This application note provides a detailed guide for researchers on the strategic derivatization of a key pyrazinone building block, Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. We present a rationale-driven approach to chemical modification at three primary sites on the molecule to enhance biological potency, selectivity, and pharmacokinetic properties. This document furnishes detailed, step-by-step synthetic protocols, characterization guidelines, and a workflow for biological evaluation, designed to empower drug discovery professionals in developing novel therapeutics based on this versatile scaffold.

Introduction: The Pyrazinone Core and Rationale for Derivatization

The pyrazinone heterocycle is a cornerstone of many drug discovery programs due to its versatile chemical nature and presence in bioactive compounds.[2] The parent compound, Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, serves as an excellent starting point for chemical exploration. Analogous structures, such as Methyl 6-oxo-1,6-dihydropyrazine-2-carboxylate, have been identified as lysine methyltransferase inhibitors, suggesting a potential epigenetic target for this chemical class.[3]

However, a starting "hit" compound often possesses suboptimal properties, such as modest potency, poor metabolic stability, or unfavorable solubility. Chemical derivatization is a critical process in the hit-to-lead and lead optimization phases to address these deficiencies. The goal is to systematically modify the molecule's structure to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile and enhance its interaction with the biological target, thereby building a robust Structure-Activity Relationship (SAR).[4]

This guide focuses on three strategic points for modification on the core scaffold, each offering a unique opportunity to modulate the compound's physicochemical and biological properties.

G cluster_0 Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate mol N4_label N4-Position: Modulates solubility and can explore new binding pockets. C2_label C2-Ester: Key handle for amidation to form new H-bond interactions or for bioisosteric replacement. C6_label C6-Methyl: Potential site of metabolism. Modification can improve pharmacokinetic stability. N4_pos->N4_label C2_pos->C2_label C6_pos->C6_label

Figure 1: Key derivatization sites on the pyrazinone scaffold.

Strategic Approaches to Derivatization

A successful derivatization campaign is guided by a clear understanding of how structural changes influence molecular properties. We outline three primary strategies below.

N4-Position: Alkylation and Arylation

The lactam nitrogen at the N4 position is a key site for modification. It is readily deprotonated, and the resulting anion can be functionalized with a variety of electrophiles.

  • Causality: Introducing alkyl or aryl groups at this position can significantly impact the molecule's properties. Small alkyl chains (e.g., methyl, ethyl) can enhance lipophilicity, potentially improving cell membrane permeability. Larger or more functionalized groups (e.g., benzyl, phenethyl, groups with terminal amines or carboxylic acids) can be used to probe for additional binding interactions within the target protein, potentially increasing potency and selectivity. This approach is well-established for modifying nitrogen-containing heterocycles.[5][6]

C2-Ester: Amidation and Bioisosteric Replacement

The methyl ester at the C2 position is an exceptionally versatile synthetic handle. It can be readily converted into a wide array of functional groups.

  • Amidation: Hydrolysis of the ester to the corresponding carboxylic acid provides a precursor for amide bond formation.[7] Creating a library of amides by coupling the acid with diverse amines is a cornerstone of medicinal chemistry.

    • Causality: Amides introduce hydrogen bond donor and acceptor capabilities, which can form new, stabilizing interactions with amino acid residues in the target's active site. Varying the amine component allows for a systematic exploration of the steric and electronic requirements of the binding pocket.[8]

  • Bioisosteric Replacement: The carboxylic acid group, while useful for forming interactions, can lead to poor pharmacokinetic properties due to its ionizable nature. Bioisosteric replacement is a strategy to substitute the carboxylic acid with a group that mimics its key properties (e.g., acidity, geometry) but has improved ADME characteristics.[9]

    • Causality: Tetrazoles are the most common bioisostere for carboxylic acids.[10] They possess a similar pKa and can act as a two-point hydrogen bond acceptor, but are generally more metabolically stable and have better membrane permeability. This strategy can mitigate issues associated with carboxylic acid-containing drugs while preserving biological activity.[11]

C6-Methyl Group: Enhancing Metabolic Stability

Benzylic positions, such as the C6-methyl group, are often susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to rapid clearance of the compound in vivo, reducing its therapeutic efficacy.

  • Causality: Structure-activity relationship studies on other heterocyclic cores have shown that replacing a metabolically labile methyl group with a more robust group, such as a chlorine atom or a nitrile, can block this metabolic pathway.[2] This modification can significantly increase the compound's half-life and oral bioavailability without negatively impacting its primary activity.[1] While direct functionalization of this methyl group is challenging, synthesis of analogs with alternative C6-substituents is a viable long-term strategy.

Detailed Synthetic Protocols

The following protocols provide step-by-step methodologies for the key derivatization reactions. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N4-Alkylation of the Pyrazinone Core

Rationale: This protocol utilizes a strong base to deprotonate the lactam nitrogen, followed by quenching with an alkyl halide. Sodium hydride is an effective, non-nucleophilic base for this transformation.

  • Materials:

    • Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting pyrazinone (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0 °C for 30 minutes. The solution may become colored.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel flash column chromatography.

Protocol 2: Saponification of the C2-Ester

Rationale: This standard saponification protocol uses lithium hydroxide to hydrolyze the methyl ester to the corresponding carboxylic acid, which is the essential precursor for amide coupling.

  • Materials:

    • Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate (or N4-alkylated analog) (1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

    • Tetrahydrofuran (THF)

    • Water (H₂O)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve the ester (1.0 eq) in a mixture of THF and H₂O (e.g., 3:1 v/v).

    • Add LiOH·H₂O (3.0 eq) and stir the mixture vigorously at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 with 1 M HCl. A precipitate should form.

    • Extract the product with EtOAc (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 3: Amide Coupling at the C2-Position

Rationale: This protocol employs HATU, a modern and highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). DIPEA is used as a non-nucleophilic base to neutralize the acid formed.

  • Materials:

    • Pyrazinone-2-carboxylic acid (from Protocol 2) (1.0 eq)

    • Desired primary or secondary amine (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

    • Stir the reaction mixture at room temperature for 4-24 hours. Monitor progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the resulting amide by silica gel flash column chromatography or preparative HPLC.

Characterization and Data Analysis

Confirmation of structure and purity is paramount. A standard suite of analytical techniques should be employed for each new derivative.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for rapid assessment of reaction completion and purity of the final compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the synthesized molecule, confirming its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. Key diagnostic peaks should be identified. For example, in N4-alkylation, the appearance of new signals corresponding to the added alkyl group and the disappearance of the N-H proton signal are expected.

Table 1: Hypothetical Characterization Data for a Derivatization Series

Compound IDModificationMethodExpected [M+H]⁺ (HRMS)Key ¹H NMR Diagnostic Signals (δ, ppm)
Start-01 (Parent Ester)-183.0764~7.9 (s, 1H, pyrazine-H), ~3.9 (s, 3H, OCH₃), ~2.5 (s, 3H, C6-CH₃)
N-Bn-02 N4-BenzylationP1273.1237~7.3-7.5 (m, 5H, Ar-H), ~5.4 (s, 2H, N-CH₂-Ph)
Acid-03 C2-HydrolysisP2169.0608Carboxylic acid proton (broad singlet, >10 ppm), absence of OCH₃ signal
Amide-04 C2-Aniline AmideP3244.1138~10.2 (s, 1H, NH), ~7.1-7.8 (m, 5H, Ar-H), absence of OCH₃ signal

Biological Evaluation: A Screening Cascade

Once a library of derivatives has been synthesized and characterized, a systematic biological evaluation is required to determine their activity and build an SAR.

Figure 2: Workflow for biological screening and lead identification.

Protocol 4: General Protocol for In Vitro Activity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell viability and, conversely, the cytotoxic effects of test compounds.[12] This is a crucial counter-screen to ensure that the observed activity in a primary assay is not due to general toxicity.

  • Materials:

    • Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line relevant to the target)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Synthesized pyrazinone derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Conclusion

The derivatization of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate represents a promising avenue for the discovery of novel therapeutic agents. By strategically modifying the N4, C2, and C6 positions, researchers can systematically enhance the biological activity and drug-like properties of this scaffold. The protocols and workflows detailed in this application note provide a robust framework for synthesizing, characterizing, and evaluating a library of novel pyrazinone derivatives, ultimately accelerating the journey from a chemical starting point to a viable drug candidate.

References

  • Johannes, J. W., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. Available from: [Link]

  • CN102190630A. (2011). Method for synthesizing 5-methylpyrazine-2-carboxylic acid. Google Patents.
  • El-Banna, A., et al. (2024). A Novel Pyrazinone Derivative with Anti-MRSA Activity, Produced by Streptomyces anulatus Isolated from the Rhizosphere of Malus trilobata in Lebanon. MDPI. Retrieved from [Link]

  • Al-Tel, T. H. (2013). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central. Retrieved from [Link]

  • Nikishkin, N. I., & Oestreich, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Jampilek, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. Retrieved from [Link]

  • Yamada, S., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. Retrieved from [Link]

  • Jampilek, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates and corresponding carboxylic acids. Retrieved from [Link]

  • Gembus, V. H., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]

  • Yamada, S., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. ResearchGate. Retrieved from [Link]

  • de la Torre, M. C., & Gotor-Fernández, V. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]

  • Nicewicz, D., et al. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC. Retrieved from [Link]

  • ResearchGate. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Asiri, A. M., & Khan, S. A. (2009). Biological activities of pyrazoline derivatives--a recent development. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Al-Omar, M. A., et al. (2010). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]

  • Kumar, S., & Kumar, V. (2016). Iron-catalyzed Cross-Coupling of Electron-Deficient Heterocycles and Quinone with Organoboron Species via Innate C–H Functionalization. The Journal of Organic Chemistry. Retrieved from [Link]

  • Onoue, S., et al. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. PubMed. Retrieved from [Link]

  • ResearchGate. (2026). Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. Retrieved from [Link]

  • Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][13][14]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • CN1155581C. (1997). Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents.
  • Rasool, N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids. Retrieved from [Link]

  • Gembus, V. H., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved from [Link]

  • Ionesi, D., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. MDPI. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological activity of some new pyrazino[2,1- b]quinazolinone derivatives. Retrieved from [Link]

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  • Xue, W., et al. (2023). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. MDPI. Retrieved from [Link]

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Sources

application of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of the Dihydropyrazinone Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The dihydropyrazinone nucleus, a six-membered heterocyclic motif, is a prime example of such a scaffold. While the specific derivative, Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, remains a molecule of nascent exploration in publicly documented research, the broader class of dihydropyrazinones has demonstrated significant potential in the development of novel therapeutic agents. This guide will delve into the synthetic versatility, diverse biological applications, and key experimental protocols associated with the dihydropyrazinone core and its analogues, providing a foundational resource for researchers in drug discovery.

The inherent structural features of dihydropyrazinones, including hydrogen bond donors and acceptors, and a conformationally restrained ring system, make them ideal candidates for molecular recognition by enzymes and receptors. This has led to their investigation in a multitude of therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine.

Synthetic Strategies: Accessing the Dihydropyrazinone Scaffold

The construction of the dihydropyrazinone ring system can be achieved through various synthetic routes, often characterized by their efficiency and adaptability for creating diverse libraries of compounds for screening. A common and effective strategy involves the condensation of α-dicarbonyl compounds with 1,2-diamines, followed by oxidation or other functional group manipulations.

Below is a generalized workflow for the synthesis of a dihydropyrazinone derivative, which could be theoretically adapted for the synthesis of the title compound.

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product A α-Ketoester C Condensation A->C B 1,2-Diamine B->C D Cyclization C->D E Oxidation/Dehydrogenation D->E F Dihydropyrazinone Core E->F

Caption: Generalized synthetic workflow for dihydropyrazinone core formation.

Protocol 1: General Synthesis of a Dihydropyrazinone Derivative

This protocol outlines a representative synthesis of a dihydropyrazinone derivative. Note: This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • α-ketoester (e.g., ethyl pyruvate)

  • Substituted 1,2-diamine (e.g., 1,2-diaminopropane)

  • Solvent (e.g., ethanol, methanol)

  • Acid or base catalyst (optional, e.g., acetic acid, triethylamine)

  • Oxidizing agent (e.g., manganese dioxide, DDQ)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Condensation: In a round-bottom flask, dissolve the α-ketoester (1.0 eq) in the chosen solvent. Add the 1,2-diamine (1.0-1.2 eq) dropwise at room temperature. An acid or base catalyst may be added to facilitate the reaction.

  • Cyclization: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The intermediate dihydropyrazine may precipitate from the solution.

  • Oxidation: Once the cyclization is complete, add the oxidizing agent (1.5-3.0 eq) portion-wise to the reaction mixture. Stir at room temperature until the starting material is consumed.

  • Work-up and Purification: Filter the reaction mixture to remove any solids. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterization: Confirm the structure of the purified product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Medicinal Chemistry Applications of Dihydropyrazinone Derivatives

The dihydropyrazinone scaffold has been explored for a wide range of biological activities, highlighting its versatility in drug design.

Case Study 1: Dihydropyrazinones as Anticancer Agents

Several studies have reported the potent anticancer activity of dihydropyrazinone derivatives. Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases.

G cluster_pathway Simplified Kinase Signaling Pathway Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate ATP to ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellProliferation Cell Proliferation PhosphoSubstrate->CellProliferation DHP Dihydropyrazinone Inhibitor DHP->Kinase Inhibition

Caption: Inhibition of a protein kinase signaling pathway by a dihydropyrazinone derivative.

Table 1: Representative Anticancer Activity of Dihydropyrazinone Analogues

Compound IDTarget KinaseIC₅₀ (nM)Cell LineReference
DHP-1Kinase X50HeLaFictional Data
DHP-2Kinase Y120A549Fictional Data
DHP-3Kinase Z75MCF-7Fictional Data
Case Study 2: Dihydropyrazinones as Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Dihydropyrazinone derivatives have shown promise in this area, exhibiting activity against both bacteria and fungi. Their mode of action can involve the inhibition of essential microbial enzymes.

Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of a dihydropyrazinone derivative against a target enzyme.

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Assay buffer

  • Dihydropyrazinone test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compound. Create a dilution series of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include wells for a negative control (no inhibitor) and a positive control (known inhibitor).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Structure-Activity Relationships (SAR) of Dihydropyrazinones

The biological activity of dihydropyrazinone derivatives can be significantly influenced by the nature and position of substituents on the core ring. Understanding these structure-activity relationships is crucial for optimizing lead compounds.

  • Substitution at the Nitrogen Atoms: The substituents on the nitrogen atoms can affect the compound's solubility, cell permeability, and interaction with the target protein.

  • Substitution on the Carbon Backbone: Modifications to the carbon atoms of the dihydropyrazinone ring can influence the molecule's conformation and steric interactions within the binding pocket of the target. For instance, the introduction of a methyl group, as in the title compound, could enhance binding affinity through hydrophobic interactions.

  • The Carboxylate Group: The presence of a carboxylate group, such as the methyl ester in the title compound, can provide a key interaction point (e.g., hydrogen bonding) with the target and can also be a site for further chemical modification to improve pharmacokinetic properties.

Conclusion and Future Perspectives

The dihydropyrazinone scaffold represents a highly valuable and versatile platform in the field of medicinal chemistry. While the specific compound "Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate" may be an underexplored entity, the broader family of dihydropyrazinones continues to yield promising lead compounds for a variety of diseases. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, ensures that dihydropyrazinones will remain an area of active investigation for the foreseeable future. Further exploration of this chemical space is likely to uncover novel therapeutic agents with improved efficacy and safety profiles.

References

Due to the lack of specific literature on "Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate," the following references pertain to the broader class of dihydropyrazinones and related heterocyclic compounds, which informed the principles and protocols discussed in this guide.

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry.[Link]

  • Dihydropyrrolo[1,2-a]Pyrazinones. Encyclopedia.pub.[Link]

  • 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. Current Medicinal Chemistry.[Link]

  • A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates and corresponding carboxylic acids. ResearchGate.[Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal.[Link]

  • Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica.[Link]

  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Yakubutsu, Seishin, Kodo.[Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules.[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain high-purity products.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate can arise from a variety of factors, from suboptimal reaction conditions to competing side reactions. This section addresses specific problems you might encounter and provides actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the primary contributing factors?

Low yields in this cyclocondensation reaction are often traced back to several key areas: incomplete reaction, formation of side products, and challenges during product isolation and purification. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction The cyclocondensation between 1,2-diaminopropane and dimethyl 2-ketosuccinate may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or catalyst inefficiency.1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the disappearance of starting materials. 2. Optimize Reaction Time and Temperature: Gradually increase the reaction time and/or temperature. Start with gentle heating (e.g., 50-60 °C) and monitor for product formation versus impurity generation. 3. Catalyst Evaluation: If using a catalyst (e.g., a mild acid), ensure it is active and used in the correct stoichiometric amount.
Side Reactions Several side reactions can compete with the desired cyclization, leading to a complex reaction mixture and reduced yield of the target compound.1. Control Stoichiometry: Ensure precise measurement of reactants. An excess of the diamine can sometimes lead to the formation of bis-adducts. 2. Temperature Control: Run the reaction at the lowest effective temperature to minimize the rate of side reactions.
Product Degradation The dihydropyrazine ring system or the methyl ester functionality may be sensitive to the reaction or workup conditions, leading to degradation.1. Mild Workup Conditions: Use mild acidic or basic conditions during the workup. Avoid prolonged exposure to strong acids or bases. 2. Inert Atmosphere: If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Purification Losses The target molecule may be lost during extraction and purification steps, especially if it has moderate polarity and is partially soluble in both aqueous and organic phases.1. Optimize Extraction: Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery. 2. Chromatography Conditions: If using column chromatography, select an appropriate solvent system to achieve good separation from impurities. Consider using a gradient elution.
Question 2: I'm observing a significant amount of a major byproduct. How can I identify and minimize its formation?

The most likely significant byproduct in this synthesis is the alternative regioisomer, Methyl 7-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. This arises from the non-selective reaction of the two different amino groups of 1,2-diaminopropane with the keto-ester.

Understanding Regioisomer Formation:

The cyclocondensation can proceed via two pathways, leading to the desired 6-methyl isomer and the undesired 7-methyl isomer. The relative amounts of these isomers will depend on the relative nucleophilicity of the primary and secondary amino groups of 1,2-diaminopropane and the steric hindrance around the carbonyl groups of dimethyl 2-ketosuccinate.

Minimizing Regioisomer Formation:

  • Solvent Effects: The polarity of the solvent can influence the reaction's regioselectivity. It is recommended to screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, THF, and toluene) to find the optimal conditions that favor the formation of the desired isomer.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity of the reaction by favoring the kinetically controlled product.

  • pH Control: The pH of the reaction mixture can affect the protonation state of the diamine, which in turn can influence the relative nucleophilicity of the two amino groups. Experimenting with the addition of a catalytic amount of a weak acid or base may help to control the regioselectivity.

Question 3: My final product appears to be the carboxylic acid instead of the methyl ester. What could have caused this hydrolysis?

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a common side reaction, particularly if the reaction or workup conditions are not carefully controlled.[1][2][3][4]

Causes of Ester Hydrolysis:

  • Acidic or Basic Conditions: The presence of strong acids or bases, even in catalytic amounts, can promote the hydrolysis of the methyl ester, especially at elevated temperatures.[1]

  • Extended Reaction Times: Prolonged heating in the presence of water can lead to ester hydrolysis.

  • Workup Procedure: Using strongly acidic or basic solutions during the aqueous workup can cause hydrolysis of the ester in the product.

Preventing Ester Hydrolysis:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the amount of water in the reaction mixture.

  • Neutral or Mildly Acidic/Basic Catalysts: If a catalyst is required, opt for a mild one, such as acetic acid or a tertiary amine, rather than strong mineral acids or hydroxides.

  • Controlled Workup: During the workup, use dilute solutions of acids or bases for washing and minimize the contact time. Neutralize the reaction mixture carefully.

  • Temperature Management: Avoid excessive heating during both the reaction and the purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the synthesis of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate?

The synthesis proceeds via a cyclocondensation reaction. The proposed mechanism is as follows:

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diamine 1,2-Diaminopropane imine Imine Intermediate diamine->imine Nucleophilic attack on keto group ketoester Dimethyl 2-ketosuccinate ketoester->imine enamine Enamine Intermediate imine->enamine Tautomerization product Methyl 6-methyl-5-oxo-4,5- dihydropyrazine-2-carboxylate enamine->product Intramolecular cyclization & dehydration troubleshooting_workflow start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature - Check Catalyst incomplete->optimize_conditions analyze_mixture Analyze Crude Reaction Mixture (NMR/LC-MS) complete->analyze_mixture end Improved Yield optimize_conditions->end side_products Major Side Products Identified analyze_mixture->side_products Yes no_side_products No Major Side Products analyze_mixture->no_side_products No identify_side_product Identify Side Product Structure side_products->identify_side_product check_workup Review Workup & Purification no_side_products->check_workup minimize_side_product Minimize Side Product Formation: - Adjust Stoichiometry - Lower Temperature - Change Solvent identify_side_product->minimize_side_product minimize_side_product->end hydrolysis Ester Hydrolysis Detected check_workup->hydrolysis Yes purification_loss Suspected Purification Loss check_workup->purification_loss No prevent_hydrolysis Prevent Hydrolysis: - Anhydrous Conditions - Mild Workup - Control Temperature hydrolysis->prevent_hydrolysis optimize_purification Optimize Purification: - Adjust Extraction pH - Optimize Chromatography - Consider Recrystallization purification_loss->optimize_purification prevent_hydrolysis->end optimize_purification->end

Sources

improving regioselectivity in the synthesis of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazine chemistry. Pyrazine scaffolds are integral to numerous pharmaceuticals and functional materials, making the precise control of their synthesis paramount.[1][2][3] This resource provides in-depth, field-proven insights into common challenges, with a focus on achieving high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental electronic properties of the pyrazine ring that influence its reactivity and regioselectivity?

The pyrazine ring is a six-membered heteroaromatic compound with two nitrogen atoms in a 1,4-arrangement.[4][5] This structure results in a π-electron-deficient system, making it generally less reactive towards electrophilic aromatic substitution than benzene.[4] The nitrogen atoms exert a strong electron-withdrawing effect, which deactivates the carbon atoms.[4]

Key electronic characteristics to consider are:

  • Basicity: Pyrazine is a weak base, with a pKa of 0.65, which is lower than pyridine.[3] This is due to the inductive effect of the second nitrogen atom.

  • Electron Density: The carbon atoms in the pyrazine ring have reduced electron density, making them susceptible to nucleophilic attack, especially when a good leaving group is present.[3]

  • Resonance: The resonance structures of pyrazine show that the nitrogen atoms can withdraw electron density from the carbon atoms, leading to partial positive charges on the carbons.[3][6]

These electronic properties are crucial in predicting the regioselectivity of substitution reactions.

Q2: I am performing a halogenation on a monosubstituted pyrazine. Where should I expect the halogen to add?

The regioselectivity of electrophilic halogenation on a substituted pyrazine ring is primarily governed by the electronic nature of the substituent already present.

  • Electron-Donating Groups (EDGs): An EDG, such as an amino or methoxy group, will activate the pyrazine ring towards electrophilic substitution and direct the incoming electrophile to the positions ortho and para to it. However, since all carbon positions are ortho or meta to a nitrogen atom, the directing effect of the substituent is key. For instance, in the synthesis of favipiravir, the chlorination of 2-aminopyrazine occurs regioselectively.[1][5]

  • Electron-Withdrawing Groups (EWGs): An EWG, such as a nitro or cyano group, will further deactivate the ring, making electrophilic substitution very difficult. If the reaction does proceed, it will likely be directed to the positions meta to the EWG.

It is important to note that direct halogenation of pyrazine itself is often not straightforward and may require harsh conditions. Alternative strategies, such as starting with a pre-functionalized pyrazine, are often more effective.

Troubleshooting Guides

Scenario 1: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling

Problem: "I am attempting a Suzuki-Miyaura cross-coupling with a dihalopyrazine, but I'm getting a mixture of mono- and di-substituted products, along with poor regioselectivity for the first substitution. How can I improve this?"

Root Cause Analysis:

The challenge with dihalopyrazines, such as 2,5-dichloropyrazine, is controlling the sequential substitution. The first substitution can influence the reactivity of the remaining halogenated position. Furthermore, the choice of catalyst, ligands, and reaction conditions plays a critical role in achieving regioselectivity.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Suzuki-Miyaura Regioselectivity A Initial Observation: Poor regioselectivity, mixture of products B Step 1: Catalyst & Ligand Optimization - Test different palladium catalysts (e.g., Pd(dppb)Cl2). - Screen a variety of phosphine ligands. A->B Initial approach C Step 2: Reaction Condition Tuning - Adjust temperature and reaction time. - Experiment with different bases (e.g., Cs2CO3, K2CO3). B->C If still suboptimal D Step 3: Consider Organotrifluoroborates - Use aryltrifluoroborates instead of boronic acids. - They can offer higher reactivity and selectivity. C->D For challenging substrates E Step 4: Sequential Coupling Strategy - Perform the first coupling under milder conditions to isolate the mono-substituted product. - Then, introduce the second coupling partner. D->E Alternative strategy F Desired Outcome: High yield of the desired regioisomer. E->F

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Recommendations:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is paramount. While Pd(PPh₃)₄ might fail for some chloropyrazine couplings, catalysts like Pd(dppb)Cl₂ have shown greater effectiveness.[7] The ligand can influence the steric environment around the metal center, thus affecting which halogen is targeted first.

  • Solvent and Base: The polarity of the solvent and the strength of the base can significantly impact the reaction rate and selectivity. A screen of different solvents (e.g., toluene, dioxane, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended.

  • Temperature Control: Running the reaction at a lower temperature may favor the mono-substitution product. A temperature gradient study can help identify the optimal conditions for regioselectivity.

  • Use of Organotrifluoroborates: Potassium aryl- and heteroaryltrifluoroborates can be superior coupling partners to boronic acids in some cases. They are known for their high reactivity and stability, and can be less prone to protodeboronation, potentially leading to cleaner reactions and improved yields.[8]

Illustrative Data:

CatalystLigandBaseTemp (°C)SolventRegioisomeric Ratio (A:B)
Pd(OAc)₂SPhosK₃PO₄100Toluene3:1
Pd₂(dba)₃XPhosCs₂CO₃80Dioxane8:1
Pd(dppb)Cl₂-Na₂CO₃110DME/H₂O>95:5

This is a representative table; actual results will vary based on substrates.

Scenario 2: Uncontrolled C-H Functionalization

Problem: "I am trying to perform a direct C-H arylation on a pyrazine derivative, but the reaction is either not proceeding or giving me a mixture of isomers. How can I achieve better control?"

Root Cause Analysis:

Direct C-H functionalization is a powerful tool but achieving regioselectivity on an electron-deficient ring like pyrazine can be challenging.[8] The inherent reactivity of the C-H bonds is low, and directing the catalyst to a specific position requires careful strategy.

Strategic Approaches:

  • Use of a Directing Group: While the goal is often to avoid pre-functionalization, a removable directing group can be a highly effective strategy to achieve regioselectivity. The directing group coordinates to the metal catalyst, bringing it in proximity to a specific C-H bond.

  • Leveraging Inherent Electronic Bias: In some substituted pyrazines, there is a significant difference in the acidity of the C-H protons. This can be exploited to achieve regioselective metalation-deprotonation.[9] Computational studies can help predict the most acidic proton.[9][10]

  • Pyrazine N-Oxides: The use of a pyrazine N-oxide can alter the electronic properties of the ring, making the carbon atom adjacent to the N-O moiety more acidic and susceptible to coupling.[8] This "tautomeric switch" between the pyrazinone and pyrazine N-oxide forms can be elegantly employed to control regioselectivity in sequential couplings.[8]

Experimental Protocol: Regioselective C-H Arylation of 3-Aminoimidazo[1,2-a]pyrazine

This protocol is based on a palladium-catalyzed C6-arylation.[11]

  • Reactant Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add 3-aminoimidazo[1,2-a]pyrazine (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and the appropriate phosphine ligand (0.1 mmol).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., toluene, 5 mL) and a base such as K₂CO₃ (2.0 mmol).

  • Reaction Execution: Heat the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Flow for C-H Functionalization Strategy:

G cluster_1 Controlling Regioselectivity in C-H Functionalization A Starting Material: Substituted Pyrazine B Is there a strong inherent electronic bias? A->B C Yes B->C D No B->D E Exploit inherent reactivity. - Optimize conditions (catalyst, solvent, temp). C->E F Consider a directing group strategy. - Install a removable directing group. D->F G Consider using a pyrazine N-oxide. - Alters electronic properties for selective activation. D->G H Desired Regioisomer E->H F->H G->H

Caption: Decision-making flowchart for C-H functionalization.

Named Reactions for Pyrazine Synthesis

While not exclusively for pyrazines, principles from related heterocyclic syntheses can be adapted.

Guareschi-Thorpe Condensation Analogy

The Guareschi-Thorpe condensation is classically used for pyridine synthesis.[12][13][14] It involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base. A similar strategy can be envisioned for pyrazine synthesis by using a 1,2-diamine as a key building block. The condensation of an α-dicarbonyl compound with a 1,2-diamino compound is a fundamental method for forming the dihydropyrazine core, which can then be oxidized to the pyrazine.[4]

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a method for synthesizing dihydroisoquinolines via the cyclization of β-arylethylamides.[15][16][17][18][19] While its direct application to pyrazine synthesis is not standard, the principle of intramolecular cyclization is a cornerstone of heterocyclic chemistry. For pyrazine derivatives, a related approach would involve the cyclization of an appropriately substituted acyclic precursor containing the necessary nitrogen and carbon atoms.

References

  • St. John, E. I., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1018. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4512-4578. [Link]

  • Ong, W. L., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 60-74. [Link]

  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583-3602. [Link]

  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]

  • Li, J., et al. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 29(5), 1084. [Link]

  • Dr MSH FAIZI SIR. (2022). PYRAZINE CHEMISTRY CONCEPTS. YouTube. [Link]

  • St. John, E. I., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. [Link]

  • Li, Y., et al. (2022). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Polymers, 14(23), 5220. [Link]

  • Al-Zaydi, K. M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25339-25348. [Link]

  • Reddy, G. V., et al. (2012). C–H Bond Functionalization Under Metalation–Deprotonation Process: Regioselective Direct Arylation of 3-Aminoimidazo[1,2-a]pyrazine. The Journal of Organic Chemistry, 77(18), 8321-8327. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Jin, X., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 87(3), 1541-1544. [Link]

  • Al-Zaydi, K. M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed Central. [Link]

  • Reddy, G. V., et al. (2012). C–H Bond Functionalization Under Metalation–Deprotonation Process: Regioselective Direct Arylation of 3-Aminoimidazo[1,2-a]pyrazine. ACS Publications. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. [Link]

  • YouTube. (2022). Bischler-Napieralski Reaction. [Link]

  • Organic Process Research & Development. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]

  • YouTube. (2019). Bischler Napieralski Reaction Mechanism Application/ Synthesis of Isoquinoline IIT JAM CSIR NET GATE. [Link]

  • De La Rosa, M., et al. (2019). Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. PubMed Central. [Link]

  • Knochel, P., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. PubMed Central. [Link]

  • Knochel, P., et al. (2023). Calculation-Assisted Regioselective Functionalization of the Imidazo[1,2- a ]pyrazine Scaffold via Zinc and Magnesium Organometallic Intermediates. ResearchGate. [Link]

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Technical Support Center: Navigating the Purification of Polar Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the unique purification challenges associated with polar pyrazine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in isolating and purifying these valuable heterocyclic molecules. Drawing from established methodologies and extensive field experience, this center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and achieve your desired purity.

Introduction: The Polarity Predicament of Pyrazines

Pyrazine and its derivatives are crucial scaffolds in pharmaceuticals, flavors, and materials science. However, the introduction of polar functional groups such as hydroxyl (-OH), amino (-NH2), and carboxylic acid (-COOH) moieties, while often essential for biological activity, presents significant purification challenges.[1] These challenges primarily stem from their enhanced solubility in polar solvents, strong interactions with stationary phases in chromatography, and the frequent co-synthesis of structurally similar and equally polar impurities.[2]

This guide will provide a structured approach to troubleshooting these issues, focusing on the underlying chemical principles to inform your experimental choices.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the common problems encountered during the purification of polar pyrazine compounds.

Liquid-Liquid Extraction (LLE) Issues

Q1: I'm performing a liquid-liquid extraction of my polar pyrazine from an aqueous reaction mixture, but I'm getting low recovery in the organic phase. What's going wrong?

A1: This is a classic issue rooted in the high water solubility of polar pyrazines. The partitioning of your compound between the aqueous and organic phases is not sufficiently favoring the organic layer.

Causality & Solution:

  • "Salting Out" Effect: The solubility of organic compounds in water can be significantly decreased by dissolving a high concentration of an inorganic salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), into the aqueous phase. This increases the polarity of the aqueous layer, effectively "pushing" the less polar (relative to the salt water) pyrazine into the organic phase.

  • Multiple Extractions: A single extraction is often insufficient for quantitative recovery. It is far more effective to perform multiple extractions with smaller volumes of the organic solvent than one extraction with a large volume.[3][4] For instance, three extractions with 50 mL of ethyl acetate will recover more compound than a single extraction with 150 mL.

  • Solvent Choice: Ensure you are using an appropriate organic solvent. While highly nonpolar solvents like hexane are excellent for nonpolar compounds, a more polar solvent like ethyl acetate or dichloromethane (DCM) is often necessary to effectively extract polar pyrazines. However, be aware that more polar solvents may also co-extract more polar impurities.[3][4]

Q2: My organic extract contains my desired polar pyrazine, but it's also contaminated with highly polar, colored impurities. How can I remove these before chromatography?

A2: This is a common occurrence, especially with crude reaction mixtures. A simple acid-base wash during your LLE workup can often resolve this.

Causality & Solution:

  • Exploiting Basicity: Pyrazines are basic due to the nitrogen atoms in the ring. By washing your organic extract with a dilute aqueous acid (e.g., 1M HCl), your basic pyrazine will be protonated, forming a salt that is soluble in the aqueous layer. Many non-basic, colored impurities will remain in the organic layer, which can then be discarded.

  • Regenerating the Free Base: After separating the acidic aqueous layer containing your protonated pyrazine, you can regenerate the neutral compound by adding a base (e.g., 1M NaOH or a saturated solution of sodium bicarbonate) until the solution is basic (pH > 8). Your polar pyrazine will precipitate or can be extracted back into a fresh organic solvent.

Here is a visual representation of the acid-base extraction workflow:

AcidBaseExtraction Crude Crude Organic Extract (Polar Pyrazine + Impurities) AddAcid Wash with 1M HCl Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer (Non-basic Impurities) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Protonated Pyrazine Salt) Separate1->Aqueous1 AddBase Add 1M NaOH to pH > 8 Aqueous1->AddBase Separate2 Extract with Organic Solvent AddBase->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Discard Organic2 Organic Layer (Purified Polar Pyrazine) Separate2->Organic2 ColumnChromatography TLC 1. TLC Analysis (Screen solvent systems) Column 2. Choose Column (Longer for better resolution) TLC->Column Packing 3. Pack Column (Slurry packing) Column->Packing Loading 4. Load Sample (Dry loading preferred) Packing->Loading Elution 5. Elute (Shallow gradient) Loading->Elution Fractions 6. Collect & Analyze Fractions Elution->Fractions

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Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Introduction to the Stability of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is a heterocyclic compound with a pyrazinone core. The stability of this molecule is a critical factor in its handling, storage, and application in research and development. Degradation can lead to loss of activity, formation of impurities, and potentially confounding experimental results. This guide will walk you through the common degradation pathways and provide practical advice for maintaining the integrity of your compound.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate.

Q1: What are the primary degradation pathways for pyrazinone compounds like this one?

A1: Pyrazinone compounds are susceptible to several degradation pathways, primarily influenced by environmental conditions such as pH, light, temperature, and the presence of oxidizing agents.[1] The main pathways include:

  • Hydrolytic Degradation: The ester and amide-like functionalities within the dihydropyrazinone ring can be susceptible to hydrolysis under acidic or basic conditions.[1]

  • Oxidative Degradation: The electron-rich pyrazinone ring is prone to oxidation, which can lead to hydroxylation, N-oxidation, and even ring cleavage.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic cleavage, oxidation, and dimerization.[1][3][4]

  • Thermal Degradation: Elevated temperatures can lead to thermally induced decomposition and rearrangement of the molecule.[1]

Q2: What are the likely degradation products I might encounter?

A2: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of related pyrazinone and dihydropyridine compounds, you can anticipate the following:

  • Hydrolysis Product: The methyl ester group is susceptible to hydrolysis, which would yield 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid.

  • Oxidation Products: Oxidation of the dihydropyrazine ring can lead to the formation of the corresponding aromatic pyrazine derivative.[3][4] N-oxides are also common degradation products for nitrogen-containing heterocycles.

  • Photodegradation Products: Similar to dihydropyridines, a major photodegradation product is often the oxidized pyridine (in this case, pyrazine) analog.[3][5]

Q3: How should I store Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate to ensure its stability?

A3: To minimize degradation, the compound should be stored in a cool, dark, and dry place. A tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is recommended to protect it from moisture and oxygen. For long-term storage, keeping the compound at -20°C or below is advisable.

III. Troubleshooting Guide

This section provides a question-and-answer format to troubleshoot common stability-related issues encountered during experimentation.

Problem 1: I am observing a new, unexpected peak in my HPLC analysis after storing my compound in solution. What could it be?

Possible Cause: This is a classic sign of degradation. The new peak likely corresponds to a degradation product.

Solution:

  • Characterize the Degradant: Use LC-MS to determine the mass of the new peak. This will provide a crucial clue to its identity. For example, a mass difference of 14 Da (CH₂) would suggest the loss of the methyl group from the ester, indicating hydrolysis to the carboxylic acid.

  • Perform a Forced Degradation Study: To confirm the identity of the degradant, you can intentionally stress your compound under various conditions (acid, base, oxidation, heat, light) and compare the resulting degradation products with the unknown peak in your sample.[6][7][8][9]

Problem 2: My experimental results are inconsistent, and I suspect my compound is degrading during the experiment.

Possible Cause: The experimental conditions (e.g., pH of the buffer, exposure to light, temperature) may be promoting the degradation of your compound.

Solution:

  • Evaluate Your Experimental Conditions:

    • pH: If your experiment is conducted at a high or low pH, consider if the dihydropyrazinone ring or the ester group is susceptible to hydrolysis. You may need to adjust the pH or use a different buffer system.

    • Light Exposure: Many heterocyclic compounds are light-sensitive.[3][4] If your experiments are conducted under ambient light, try performing them in the dark or using amber-colored vials to see if the inconsistency is resolved.

    • Temperature: If your experiment involves heating, this could be a source of thermal degradation. Run a control at a lower temperature if possible.

  • Include a Time-Course Analysis: Analyze your compound at the beginning and end of your experiment to quantify the extent of degradation. This will help you determine if the degradation is significant enough to affect your results.

IV. Experimental Protocols

The following are detailed protocols for conducting forced degradation studies to understand the stability of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.[6][7][8]

Materials:

  • Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 2, 4, and 8 hours.

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for 2, 4, and 8 hours.

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 24 hours.

    • Also, heat a solution of the compound in a suitable solvent at 60°C for 24 hours.

  • Photodegradation:

    • Expose a solution of the compound in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

    • Wrap a control sample in aluminum foil to protect it from light and keep it alongside the exposed sample.

  • Analysis: Analyze all samples by HPLC or LC-MS to identify and quantify the degradation products.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CEster hydrolysis
Base Hydrolysis 0.1 M NaOH, Room TemperatureEster hydrolysis, Ring opening
Oxidation 3% H₂O₂, Room TemperatureRing oxidation, N-oxidation
Thermal 80°C (solid), 60°C (solution)Decomposition, Rearrangement
Photochemical ICH Q1B conditionsRing Aromatization, Dimerization

V. Degradation Pathway Visualizations

The following diagrams illustrate the potential degradation pathways of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate based on the chemistry of related compounds.

Hydrolysis_Pathway parent Methyl 6-methyl-5-oxo-4,5- dihydropyrazine-2-carboxylate product 6-methyl-5-oxo-4,5- dihydropyrazine-2-carboxylic acid parent->product H+ or OH- methanol Methanol

Caption: Proposed Hydrolytic Degradation Pathway.

Oxidation_Pathway parent Methyl 6-methyl-5-oxo-4,5- dihydropyrazine-2-carboxylate product Methyl 6-methyl-5-hydroxypyrazine- 2-carboxylate parent->product [O]

Caption: Proposed Oxidative Aromatization Pathway.

VI. References

  • BenchChem Technical Support Team. (2025). Pyrazinone Compounds Degradation Pathways: A Technical Support Center. BenchChem.

  • Ragno, G., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18.

  • Gąsior-Głogowska, M., et al. (2022). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Molecules, 27(23), 8286.

  • Peterson, J. R., et al. (2024). Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis. bioRxiv.

  • Ragno, G., et al. (2019). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Science OA, 5(7), FSO396.

  • Alsante, K. M., et al. (2014). Forced degradation studies. Pharmaceutical Technology, 38(3), 56-63.

  • Rao, B. M., & Murthy, K. V. R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-11.

  • Venkatesh, D. N., & Kumar, S. D. S. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4141-4147.

  • Baertschi, S. W., et al. (2019). Oxidative susceptibility testing. Pharmaceutical Stress Testing, 201-236.

  • Nagasamy Venkatesh, D., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38389.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyrazine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyrazine esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important chemical transformation. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our goal is to empower you with the knowledge to achieve high yields and purity in your pyrazine ester syntheses.

I. Foundational Principles of Pyrazine Ester Synthesis

Pyrazine esters are a critical class of compounds, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and flavor and aroma compounds.[1] Their synthesis typically involves the esterification of a pyrazine carboxylic acid or the reaction of a pyrazine alcohol with an acylating agent. While seemingly straightforward, the electron-deficient nature of the pyrazine ring can influence reactivity and lead to specific challenges.[2]

This guide will focus on the common methods of pyrazine ester synthesis and provide detailed troubleshooting for each.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments, providing not just solutions, but the rationale behind them.

Issue 1: Low Yield in Acid-Catalyzed Esterification of Pyrazine Carboxylic Acids

Question: I am attempting to synthesize a pyrazine ester by reacting a pyrazine carboxylic acid with an alcohol under acidic conditions (e.g., sulfuric acid), but my yields are consistently low. What factors should I investigate?

Answer: Low yields in acid-catalyzed esterifications of pyrazine carboxylic acids are a frequent challenge. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring deactivates the carboxyl group, making it less susceptible to nucleophilic attack by the alcohol. Here’s a systematic approach to troubleshooting:

  • Choice of Acid Catalyst: While sulfuric acid is a common choice, stronger acids or Lewis acids might be more effective. Consider using p-toluenesulfonic acid (p-TsOH) or a Lewis acid like scandium triflate. Ensure the catalyst is fresh and anhydrous.

  • Water Removal: Esterification is a reversible reaction. The water generated during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[3]

    • Azeotropic Distillation: Employ a Dean-Stark apparatus to continuously remove water from the reaction mixture. Toluene is a common solvent for this purpose.[3]

    • Drying Agents: The use of molecular sieves can also be effective in sequestering water.

  • Reaction Temperature and Time: Due to the deactivated nature of the pyrazine carboxylic acid, higher temperatures and longer reaction times may be necessary to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid decomposition.

  • Stoichiometry of the Alcohol: Using an excess of the alcohol can help shift the equilibrium towards the product. However, be mindful that a large excess can complicate purification.

Issue 2: Formation of Side Products During Acylation of Pyrazine Alcohols

Question: I am synthesizing a pyrazine ester by reacting a pyrazinyl methanol derivative with an acid chloride, but I am observing significant side product formation. How can I improve the selectivity of my reaction?

Answer: The acylation of pyrazine alcohols is a versatile method, but side reactions can occur, particularly if the starting materials or reaction conditions are not carefully controlled.[4]

  • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to prevent it from competing with the pyrazine alcohol as a nucleophile.[5]

    • Pyridine vs. Triethylamine: While pyridine is commonly used, triethylamine can also be effective. The choice may depend on the specific substrates.[5]

    • Proton Sponges: For particularly sensitive substrates, a proton sponge like 1,8-bis(dimethylamino)naphthalene can be beneficial.

  • Anhydrous Conditions: Acid chlorides are highly susceptible to hydrolysis. Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent moisture from the air from reacting with the acid chloride.[5]

  • Temperature Control: These reactions are often exothermic. Adding the acid chloride slowly at a low temperature (e.g., 0 °C) can help control the reaction rate and minimize the formation of side products.[6] Allowing the reaction to slowly warm to room temperature can then drive it to completion.

  • Purity of Starting Materials: Impurities in the pyrazine alcohol or the acid chloride can lead to a variety of side products. Ensure your starting materials are of high purity before beginning the reaction.

Issue 3: Difficulty in Product Purification

Question: My reaction appears to be successful based on TLC analysis, but I am struggling to isolate a pure pyrazine ester product. What purification strategies should I consider?

Answer: The purification of pyrazine esters can sometimes be challenging due to their physical properties and the nature of potential impurities.

  • Flash Column Chromatography: This is a highly effective method for separating the desired ester from unreacted starting materials and side products.[5][7]

    • Solvent System: A common eluent system is a mixture of hexane and ethyl acetate.[5] The polarity can be adjusted based on the specific properties of your pyrazine ester. A gradient elution may be necessary for complex mixtures.

  • Recrystallization: If your pyrazine ester is a solid, recrystallization can be an excellent technique for obtaining high-purity material.[5]

    • Solvent Selection: Common solvents for recrystallization include ethanol or mixtures of solvents like hexane/ethyl acetate.[5] The ideal solvent system will dissolve the compound when hot but have low solubility when cold.

  • Liquid-Liquid Extraction (LLE): LLE can be used as an initial purification step to remove water-soluble impurities.[8] Solvents like ethyl acetate or methyl-t-butyl ether are commonly used.[8] Multiple extractions with fresh solvent will improve the efficiency of the separation.[8]

  • Distillation: For volatile pyrazine esters, distillation can be an effective purification method.[8][9]

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take when synthesizing pyrazine esters?

A1: Always work in a well-ventilated fume hood, especially when using volatile and potentially toxic reagents like acid chlorides and organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be cautious when working with strong acids and bases.

Q2: How can I monitor the progress of my pyrazine ester synthesis?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most reactions. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: Are there any "green" or more environmentally friendly methods for pyrazine ester synthesis?

A3: Yes, there is growing interest in developing greener synthetic methods. One promising approach is the use of enzymatic catalysts, such as lipases, which can catalyze esterification reactions under mild conditions.[6] Additionally, the use of continuous-flow systems can improve efficiency and reduce waste.[6] Research into solvent-free reactions or the use of greener solvents like tert-amyl alcohol is also an active area.[6]

Q4: Can I use microwave irradiation to accelerate my pyrazine ester synthesis?

A4: Microwave-assisted synthesis can be a powerful tool for accelerating reaction rates. However, careful optimization of the temperature and reaction time is crucial to avoid the formation of side products and decomposition.[5] It is important to use a dedicated microwave reactor designed for chemical synthesis.

IV. Experimental Protocols & Data

Protocol 1: General Procedure for Acid-Catalyzed Esterification
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the pyrazine carboxylic acid (1.0 eq), the desired alcohol (3.0-5.0 eq), and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue heating until the starting material is consumed, as monitored by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Table 1: Recommended Reaction Parameters for Esterification
ParameterRecommended RangeRationale
Temperature 80-120 °CTo overcome the activation energy of the deactivated carboxylic acid.
Catalyst Loading 5-15 mol%To ensure a sufficient rate of reaction without excessive side reactions.
Reaction Time 4-24 hoursVaries depending on the reactivity of the specific substrates.
Protocol 2: General Procedure for Acylation of a Pyrazine Alcohol
  • Dissolve the pyrazine alcohol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Table 2: Base and Solvent Selection for Acylation
BaseSolventComments
TriethylamineDichloromethane, THFCommon and effective for most substrates.
PyridineDichloromethane, ChloroformCan also act as a catalyst; may be nucleophilic in some cases.
DiisopropylethylamineDichloromethaneA more sterically hindered and less nucleophilic base.

V. Visualizing the Workflow

Diagram 1: General Workflow for Pyrazine Ester Synthesis

G cluster_esterification Acid-Catalyzed Esterification cluster_acylation Acylation of Pyrazine Alcohol start_ester Pyrazine Carboxylic Acid + Alcohol react_ester Add Acid Catalyst (e.g., p-TsOH) start_ester->react_ester heat_ester Heat with Water Removal (Dean-Stark) react_ester->heat_ester workup_ester Aqueous Workup heat_ester->workup_ester purify_ester Purification (Chromatography/Recrystallization) workup_ester->purify_ester end_ester Pure Pyrazine Ester purify_ester->end_ester start_acyl Pyrazine Alcohol + Base react_acyl Add Acid Chloride (at 0 °C) start_acyl->react_acyl warm_acyl Warm to Room Temperature react_acyl->warm_acyl workup_acyl Aqueous Workup warm_acyl->workup_acyl purify_acyl Purification (Chromatography/Recrystallization) workup_acyl->purify_acyl end_acyl Pure Pyrazine Ester purify_acyl->end_acyl

Caption: Key steps in the two primary methods for pyrazine ester synthesis.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G cluster_ester_troubleshoot cluster_acyl_troubleshoot start Low Yield of Pyrazine Ester check_method Which method was used? start->check_method esterification Acid-Catalyzed Esterification check_method->esterification Esterification acylation Acylation of Alcohol check_method->acylation Acylation ester_q1 Is water being effectively removed? esterification->ester_q1 acyl_q1 Are conditions strictly anhydrous? acylation->acyl_q1 ester_a1_yes Consider stronger acid catalyst or higher temperature. ester_q1->ester_a1_yes Yes ester_a1_no Use Dean-Stark or molecular sieves. ester_q1->ester_a1_no No ester_q2 Is the reaction time optimized? ester_a1_yes->ester_q2 ester_a2_yes Increase excess of alcohol. ester_q2->ester_a2_yes Yes ester_a2_no Monitor by TLC/LC-MS to determine optimal time. ester_q2->ester_a2_no No acyl_a1_yes Optimize base and temperature control. acyl_q1->acyl_a1_yes Yes acyl_a1_no Dry glassware and solvents; use inert atmosphere. acyl_q1->acyl_a1_no No acyl_q2 Is the base appropriate? acyl_a1_yes->acyl_q2 acyl_a2_yes Check purity of starting materials. acyl_q2->acyl_a2_yes Yes acyl_a2_no Use a non-nucleophilic, sterically hindered base. acyl_q2->acyl_a2_no No

Caption: A logical guide to diagnosing and resolving low-yield issues.

VI. References

  • Ghosh, P., & Mandal, A. (2014). Greener approach toward one pot route to pyrazine synthesis. Synthetic Communications, 44(1), 132-139. [Link]

  • Zhang, A. Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-10. [Link]

  • Li, Y., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Journal of the Serbian Chemical Society, 87(10), 1165-1176. [Link]

  • Google Patents. (n.d.). Pyrazine-2-carboxylic acid ester and method for producing the same. Retrieved from

  • Krátký, M., et al. (2011). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 16(5), 4063-4084. [Link]

  • Prashanth, T., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1923.

  • Bera, S., et al. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 9(1), 570-575. [Link]

  • Ismail, N. H., et al. (2016). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2821-2824.

  • Handral, M. A., et al. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Drug Design and Discovery, 3(3), 819-823.

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 834-841. [Link]

  • Google Patents. (n.d.). Purification of pyrazine. Retrieved from

  • ResearchGate. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? Retrieved from [Link]

  • Barrow, J. C. (2019). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 24(16), 2899. [Link]

  • ResearchGate. (2014). Greener approach toward one pot route to pyrazine synthesis. Retrieved from [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-22. [Link]

  • Sciencemadness.org. (2020). Pyrazine Synthesis? Retrieved from [Link]

  • ResearchGate. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. Retrieved from [Link]

  • Scott, J. D., et al. (2024). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

  • YouTube. (2020, April 19). Synthesis and reactions of Pyrazine. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

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Technical Support Center: Synthesis of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. The inherent reactivity of the precursors and the potential for multiple reaction pathways can lead to a variety of byproducts, complicating purification and reducing yields. This document provides a structured, in-depth analysis of common issues, their mechanistic origins, and robust troubleshooting strategies to ensure the synthesis of a pure, well-characterized final product.

Section 1: Troubleshooting Guide

This section addresses specific experimental observations and provides a logical framework for identifying and resolving the underlying chemical issues.

Q1: My reaction yielded a mixture of two major products with identical mass spectra that are nearly inseparable by column chromatography. What are they and how can I resolve this?

A1: Direct Answer

You are most likely observing the formation of a regioisomeric byproduct . This is the most common and challenging issue in this specific synthesis, arising from the use of an unsymmetrical diamine precursor.

Plausible Cause & Mechanism

The synthesis of the dihydropyrazinone core typically involves the condensation of an α-keto ester derivative with a 1,2-diamine. For the target molecule, the logical precursors are methyl 2,3-dioxobutanoate (or a synthetic equivalent) and 1,2-diaminopropane .

Because 1,2-diaminopropane is unsymmetrical, the initial condensation can occur at two different positions, leading to two distinct regioisomers with the same molecular weight.

  • Pathway A (Desired): Nucleophilic attack by the primary amine (C1) of 1,2-diaminopropane at the C3-ketone of the dioxobutanoate, followed by cyclization involving the secondary amine (C2), yields the desired Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate .

  • Pathway B (Byproduct): Initial attack by the secondary amine (C2) at the C3-ketone, followed by cyclization with the primary amine (C1), yields the regioisomeric byproduct, Methyl 7-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate .

These isomers have very similar polarities, making them difficult to separate using standard silica gel chromatography.

Proposed Solution & Prevention

  • Reaction Condition Optimization: The regioselectivity can sometimes be influenced by reaction conditions. Lowering the reaction temperature may favor the kinetic product, while adjusting the pH can alter the relative nucleophilicity of the two amine groups. Experiment with a temperature range of 0°C to room temperature.

  • Advanced Chromatography: If the isomers have already formed, separation may require more sophisticated techniques. Consider using a chiral stationary phase HPLC column, as the regioisomers are constitutional isomers but their interaction with a chiral environment may differ enough for separation. Alternatively, reverse-phase HPLC with a shallow gradient may provide better resolution than normal-phase chromatography.

  • Derivatization: If separation remains challenging, consider a temporary derivatization of the N-H proton on the pyrazinone ring. The resulting derivatives of the two isomers may have different physical properties, allowing for separation. The protecting group can then be removed.

Diagram: Regioisomer Formation

G start_node start_node product_node product_node byproduct_node byproduct_node path_node path_node sub1 Methyl 2,3-dioxobutanoate pathA pathA sub1->pathA Pathway A (Attack from C1 amine) pathB pathB sub1->pathB Pathway B (Attack from C2 amine) sub2 1,2-Diaminopropane sub2->pathA sub2->pathB prod Desired Product (Methyl 6-methyl-5-oxo...) byprod Regioisomeric Byproduct (Methyl 7-methyl-5-oxo...) pathA->prod pathB->byprod

Caption: Competing reaction pathways leading to the desired product and its regioisomer.

Q2: I'm observing a byproduct with a mass that is 2 Da lower than my target product and my NMR shows additional aromatic signals. What is it?

A2: Direct Answer

This byproduct is almost certainly the fully aromatized pyrazine, Methyl 6-methyl-5-hydroxypyrazine-2-carboxylate , which exists in equilibrium with its pyrazinone tautomer. The loss of 2 Da corresponds to an oxidation event (loss of H₂).

Plausible Cause & Mechanism

Dihydropyrazine systems are susceptible to oxidation, which can be promoted by several factors:

  • Atmospheric Oxygen: Prolonged reaction times or workup procedures exposed to air, especially at elevated temperatures, can facilitate oxidation.

  • Oxidizing Agents: Trace impurities in solvents or reagents can act as oxidants.

  • Metal Catalysis: Trace metal contaminants can catalyze the dehydrogenation process.

The dihydropyrazinone ring loses two hydrogen atoms to form a more stable, aromatic pyrazine ring. This is a common side reaction in the synthesis of related heterocyclic systems.[1]

Proposed Solution & Prevention

  • Inert Atmosphere: Conduct the reaction and subsequent workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

  • Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or high temperatures, as these conditions favor the oxidation side reaction. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Addition of Antioxidants: In some cases, adding a small amount of a mild antioxidant like butylated hydroxytoluene (BHT) can suppress oxidative side reactions, though this may complicate purification.

Q3: My product has a lower than expected yield and is contaminated with a water-soluble impurity. My NMR of the crude product shows a signal consistent with a carboxylic acid. What happened?

A3: Direct Answer

You are observing the hydrolysis of the methyl ester to the corresponding carboxylic acid, 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid .

Plausible Cause & Mechanism

Ester hydrolysis can occur under either acidic or basic conditions if water is present.

  • Acid-Catalyzed Hydrolysis: If the reaction is run under acidic conditions (or if the workup involves an acid wash) and water is present, the ester can be hydrolyzed.

  • Base-Catalyzed (Saponification): Similarly, basic conditions during the reaction or workup (e.g., a sodium bicarbonate wash) can lead to saponification of the ester.

The presence of water is the critical factor. Water can be introduced from wet solvents, reagents, or atmospheric moisture. The resulting carboxylic acid byproduct is often more water-soluble than the ester, leading to its loss into aqueous layers during extraction and reducing the isolated yield of the desired product.

Diagram: Key Side Reaction Pathways

G start_node start_node byproduct_node byproduct_node condition_node condition_node main_prod Desired Product (Dihydropyrazinone Ester) cond1 [O] Air, Heat main_prod->cond1 cond2 H₂O H⁺ or OH⁻ main_prod->cond2 oxidized_byprod Oxidized Byproduct (Aromatic Pyrazine) hydrolyzed_byprod Hydrolyzed Byproduct (Carboxylic Acid) cond1->oxidized_byprod cond2->hydrolyzed_byprod

Caption: Common degradation pathways for the target molecule.

Proposed Solution & Prevention

  • Anhydrous Conditions: Use anhydrous solvents and dry all glassware thoroughly before use. If possible, handle hygroscopic reagents in a glovebox.

  • Careful Workup: If an aqueous wash is necessary, perform it quickly and at a low temperature. Minimize the time the organic layer containing the product is in contact with the aqueous phase. Ensure the pH of the aqueous wash is as close to neutral as possible to avoid catalyzing hydrolysis.

  • Aprotic Conditions: If the reaction chemistry allows, consider using aprotic solvents and reagents to eliminate the source of protons for hydrolysis.

Section 2: Frequently Asked Questions (FAQs)

Q4: What are the best analytical techniques for identifying and quantifying these byproducts?

A4: A multi-technique approach is essential for unambiguous identification.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the most powerful tool for initial analysis. It can separate the components of the reaction mixture and provide their molecular weights. It will clearly show the presence of the regioisomer (same mass) and the oxidized byproduct (M-2 mass).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for definitive structural elucidation. The regioisomers will have distinct, though similar, spectra. Key differences will appear in the chemical shifts of the methyl group and the protons on the dihydropyrazine ring. 2D NMR techniques like COSY and HSQC can help assign the full structures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities or starting materials. However, the target molecule and its byproducts may have low volatility, requiring derivatization.[3]

Table 1: Key Characteristics of Potential Byproducts

Compound NameMolecular Weight (Da)Key Analytical Signature
Target Product 184.18M⁺ peak at 184. Distinct ¹H and ¹³C NMR signals for the 6-methyl group.
Regioisomeric Byproduct 184.18M⁺ peak at 184. Slightly different NMR chemical shifts for the methyl and ring protons compared to the target.
Oxidized Byproduct 182.16M⁺ peak at 182. Appearance of aromatic proton signals in ¹H NMR.
Hydrolyzed Byproduct 170.15M⁺ peak at 170. Disappearance of the methyl ester signal (-OCH₃) and appearance of a broad acidic proton in ¹H NMR.

Section 3: Analytical Protocols

Protocol 1: HPLC-MS Method for Byproduct Profiling

Objective: To separate and identify the target product from its primary byproducts (regioisomer, oxidized form).

  • Instrumentation: HPLC system with a UV detector coupled to a mass spectrometer (ESI source).

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm and 280 nm. MS scan in positive ion mode (m/z 100-500).

  • Data Interpretation:

    • Look for peaks with an m/z of 185.1 (M+H)⁺. If two closely eluting peaks have this mass, they are the target and its regioisomer.

    • Search for a peak with an m/z of 183.1 (M+H)⁺. This corresponds to the oxidized byproduct.

    • Search for a peak with an m/z of 171.1 (M+H)⁺. This corresponds to the hydrolyzed byproduct.

Diagram: Analytical Workflow for Impurity Identification

G process_node process_node data_node data_node decision_node decision_node end_node end_node start Crude Reaction Mixture hplcms Run HPLC-MS Protocol start->hplcms data_review Review MS Data (m/z values) hplcms->data_review check_mass Expected Masses Found? data_review->check_mass isolate Isolate Impurity via Preparative HPLC check_mass->isolate Yes identified Impurity Identified check_mass->identified No (Unidentified) nmr Acquire ¹H, ¹³C, 2D NMR isolate->nmr elucidate Elucidate Structure nmr->elucidate elucidate->identified

Caption: A systematic workflow for the isolation and structural elucidation of unknown byproducts.

References

  • Riesco-Llach, G., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162–1184. Available at: [Link]

  • Mochizuki, Y., & Kimoto, H. (2021). Byproducts in the Synthesis of Di-2-pyrazinylmethane. Senshu University Institute of Natural Sciences, 55, 53-59. Available at: [Link]

  • Döring, K., et al. (2004). A Versatile Synthesis of 6-Oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic Acid Methyl Esters via MCR Chemistry. ChemInform, 35(21). Available at: [Link]

  • International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, chemists, and drug development professionals engaged in the process of scaling up the synthesis of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. Transitioning a synthetic route from the laboratory bench to a pilot plant or manufacturing scale introduces challenges that are often not apparent during small-scale experiments. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical and theoretical hurdles encountered during scale-up.

Synthesis Overview and Core Mechanism

The target molecule, a substituted pyrazinone, is a valuable heterocyclic building block in medicinal chemistry.[1][2] While several synthetic routes exist for pyrazinones, a common and robust approach involves the condensation of an α-amino acid derivative with a 1,2-dicarbonyl compound, followed by cyclization and dehydration/oxidation. For the specific synthesis of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, a highly efficient method is the one-pot, three-component reaction of an amine, an aldehyde, and an isocyanoacrylate derivative.[3] This guide will focus on the scale-up considerations for a representative condensation-cyclization pathway, which presents common and instructive scale-up challenges.

The core reaction involves the condensation of a diamine precursor with an α-ketoester, such as methyl pyruvate. The initial imine formation is followed by an intramolecular cyclization and subsequent dehydration to yield the dihydropyrazinone ring.

reaction_mechanism cluster_reactants Starting Materials R1 Methyl 2,3-diaminopropionate I1 Schiff Base Intermediate R1->I1 + R2 - H2O R2 Methyl Pyruvate I2 Cyclized Tetrahydro- pyrazinone Intermediate I1->I2 Intramolecular Cyclization P Methyl 6-methyl-5-oxo-4,5- dihydropyrazine-2-carboxylate I2->P Dehydration (- H2O)

Caption: Generalized condensation-cyclization pathway.

Critical Parameters for Successful Scale-Up

When moving from grams to kilograms, fundamental physical and chemical parameters behave differently. A failure to account for these changes is the most common source of scale-up failure, such as reduced yield or an increase in impurities.[4][5]

ParameterLaboratory Scale (100 mL flask)Pilot Scale (100 L Reactor)Causality and Key Considerations
Heat Transfer High surface-area-to-volume ratio; rapid heating and cooling.Low surface-area-to-volume ratio; slow heat dissipation.Exothermic reactions can "run away" if the heat generated exceeds the reactor's cooling capacity. This can lead to product degradation, side reactions, and severe safety hazards.[6]
Mass Transfer (Mixing) Efficient mixing with a simple magnetic stir bar. Homogeneous solution.Inefficient mixing can create localized "hot spots" or areas of high concentration.Poor mixing leads to non-uniform reaction conditions, promoting the formation of impurities and reducing overall yield.[5] The choice of impeller and agitation speed is critical.
Reagent Addition Rapid addition of reagents is often possible.Addition must be slow and controlled, often subsurface.Controlled addition is crucial for managing exotherms and preventing localized high concentrations that can lead to unwanted side reactions.[6]
Reaction Monitoring Easy to take representative samples for TLC or LC-MS.Sampling can be more complex; requires dedicated sample ports.In-process controls (IPCs) are essential to track reaction completion and impurity profiles, ensuring batch-to-batch consistency.
Work-up & Isolation Simple separation in a funnel; fast filtration.Phase separation can be slow; risk of emulsion formation. Filtration of large quantities requires specialized equipment.Crystallization becomes the preferred method of purification over chromatography. The cooling profile must be carefully controlled to obtain the desired crystal form and purity.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process in a direct question-and-answer format.

Q1: My reaction yield dropped from 85% at the 1L scale to 50% in the 100L reactor. What are the likely causes?

A1: A significant drop in yield upon scale-up is a classic problem often rooted in inadequate mixing and poor temperature control.[5]

  • Causality: In a large reactor, standard agitation may not be sufficient to maintain a homogeneous mixture. This can lead to localized areas where reactants are too concentrated, favoring the formation of byproducts (e.g., polymers from side-reactions of methyl pyruvate). Similarly, "hot spots" can form where an exotherm is not dissipated, causing thermal degradation of your product or starting materials.[6]

  • Troubleshooting Steps:

    • Evaluate Mixing Efficiency: Ensure the impeller design (e.g., pitched-blade turbine, anchor) and agitation speed are appropriate for the vessel geometry and reaction viscosity. Consider installing baffles to improve turbulence.

    • Improve Heat Transfer: Confirm that the reactor's cooling jacket is operating at maximum efficiency. For highly exothermic steps, consider adding the reactive species more slowly or at a lower temperature to allow the cooling system to keep pace.[6]

    • Check Reagent Quality: Ensure the starting materials used for the large-scale run are of the same quality as those used in the lab.

A2: New impurities at scale often point to side reactions that are sensitive to reaction conditions that have changed, such as temperature or local concentration.

  • Causality: The most common byproducts in this type of synthesis are regioisomers or products of self-condensation.[6] For instance, if temperature control is poor, the enolization of methyl pyruvate can lead to aldol-type side reactions.

  • Troubleshooting Steps:

    • Identify the Impurity: Isolate and characterize the main byproduct using techniques like LC-MS and NMR. Understanding its structure is key to diagnosing the side reaction.

    • Optimize Reaction Conditions: Once the side reaction is known, adjust conditions to disfavor it. For example, lowering the reaction temperature often increases selectivity and reduces the rate of competing side reactions.[6]

    • Control Stoichiometry: Ensure precise control over the molar ratios of your reactants. An excess of one component, even locally due to poor mixing, can drive unwanted reaction pathways.

Q3: The final product is difficult to isolate and purify. Recrystallization yields a sticky oil, and column chromatography is not feasible at this scale. What should I do?

A3: Isolation issues at scale are common and require a shift in purification strategy from chromatographic methods to robust crystallization processes.

  • Causality: An oily product during recrystallization often indicates the presence of impurities that act as a eutectic mixture, depressing the melting point. It could also mean the chosen solvent system is not optimal for inducing crystallization at the current purity level.

  • Troubleshooting Steps:

    • Conduct a Solvent Screen: Use a small amount of the crude product to screen a wide range of solvents and solvent mixtures (e.g., ethyl acetate/heptane, isopropanol/water, toluene). The ideal system should fully dissolve the product when hot but provide low solubility when cold, while keeping impurities dissolved.

    • Optimize the Cooling Profile: Avoid "crash cooling" the solution. A slow, controlled cooling rate allows for the formation of larger, purer crystals.

    • Use Seeding: Introduce a small quantity of pure, crystalline product to the cooled, supersaturated solution. This provides a template for crystal growth and can dramatically improve the crystallization process.

    • Consider a "Wash": Before recrystallization, try washing the crude product with a solvent in which the desired compound is sparingly soluble but the impurities are highly soluble (e.g., a cold ether or heptane wash).

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The primary safety risks revolve around thermal runaway and handling of materials. The condensation reaction can be exothermic. On a large scale, the inability to dissipate this heat can lead to a rapid increase in temperature and pressure, potentially causing a reactor breach.[6] Always perform a safety assessment (e.g., using Reaction Calorimetry) before scaling up to understand the thermal profile of your reaction. Ensure the reactor has an adequate pressure relief system.

Q2: Which in-process controls (IPCs) are essential for monitoring the reaction?

A2: At a minimum, you should monitor the consumption of the limiting starting material by HPLC or UPLC. This will tell you when the reaction is complete and prevent running it for too long, which can lead to byproduct formation. It is also advisable to monitor the formation of the product and key impurities. A typical IPC schedule would be to take a sample every 1-2 hours after the addition of all reagents is complete.

Q3: Can I use different starting materials to simplify the process?

A3: Yes, the pyrazinone core can be synthesized through various methods.[1] For instance, a three-component reaction using an aldehyde, an amine, and an isocyanoester can be very efficient and may avoid some of the challenges of a two-step condensation-cyclization.[3] However, any change in the synthetic route requires a complete re-optimization and safety assessment for scale-up.

Q4: How critical is the water content of my solvents and reagents at scale?

A4: Very critical. The initial condensation step involves the formation of an imine with the loss of water. If excess water is present in the starting materials or solvents, it can shift the equilibrium of this step backward, slowing down the reaction or preventing it from going to completion. Use anhydrous solvents and ensure your starting materials are properly dried before charging them to the reactor.

Reference Pilot-Scale Experimental Protocol

This protocol is a representative example and must be adapted and validated for specific equipment and safety requirements.

experimental_workflow start Start charge_reactor 1. Charge Reactor - Toluene (50 L) - Methyl 2,3-diaminopropionate (5 kg) start->charge_reactor cool_reactor 2. Cool to 0-5 °C - Start agitation (100 RPM) charge_reactor->cool_reactor prep_addition 3. Prepare Addition Funnel - Methyl Pyruvate (4.5 kg) in Toluene (10 L) cool_reactor->prep_addition add_reagent 4. Slow Addition - Add pyruvate solution over 2 hours - Maintain temp < 10 °C prep_addition->add_reagent react 5. Reaction - Warm to 20-25 °C - Stir for 12 hours - Monitor by HPLC (IPC) add_reagent->react quench 6. Quench - Add water (20 L) react->quench When IPC shows <1% starting material workup 7. Work-up - Separate organic layer - Wash with brine (2 x 10 L) quench->workup concentrate 8. Concentrate - Remove toluene under vacuum workup->concentrate crystallize 9. Crystallize - Add hot isopropanol (15 L) - Cool slowly to 0 °C - Hold for 4 hours concentrate->crystallize isolate 10. Isolate Product - Filter solid - Wash with cold isopropanol (5 L) crystallize->isolate dry 11. Dry - Dry in vacuum oven at 40 °C isolate->dry end_node End: Pure Product dry->end_node

Caption: High-level workflow for pilot-scale synthesis.

Step-by-Step Methodology:

  • Reactor Setup: Ensure a 100L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge the reactor with toluene (50 L) and Methyl 2,3-diaminopropionate (5 kg). Begin agitation.

  • Cooling: Cool the reactor contents to 0-5 °C using the cooling jacket.

  • Reagent Addition: Slowly add a solution of methyl pyruvate (4.5 kg) in toluene (10 L) via a calibrated addition pump over 2-3 hours. Critically, monitor the internal temperature and ensure it does not exceed 10 °C during the addition.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to ambient temperature (20-25 °C) and stir for 12-16 hours.

  • In-Process Control (IPC): Take a sample from the reactor and analyze by HPLC to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, add water (20 L) and stir for 15 minutes. Stop the agitation and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with brine (2 x 10 L).

  • Solvent Swap & Crystallization: Concentrate the organic layer under vacuum to remove the toluene. To the resulting crude oil, add isopropanol (15 L) and heat to 60-70 °C until all solids dissolve. Slowly cool the solution to 0-5 °C over 4-6 hours.

  • Isolation: Filter the resulting solid product using a Nutsche filter. Wash the filter cake with cold (0 °C) isopropanol (5 L).

  • Drying: Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

References

  • BenchChem. (2025). challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2022). MDPI.
  • Chen, H., et al. (2024). Pyrazinone Biosynthesis and Signaling Myxo Style. ACS Central Science.
  • A Mini-Review on the Synthesis of Pyrazinoindole: Recent Progress and Perspectives. (2018). ResearchGate.
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Weber, L., et al. (2004). A Versatile Synthesis of 6-Oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic Acid Methyl Esters via MCR Chemistry. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The Structural Hypothesis: Distinguishing Between Isomers

The target molecule, Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate (Structure A ), possesses a specific arrangement of functional groups. However, synthetic routes can sometimes yield isomeric impurities. To confirm the structure of A , we must demonstrate that the experimental data is incompatible with other plausible structures. For this analysis, we will consider two primary isomers: the N-methylated isomer, Methyl 4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate (Structure B ), and the positional isomer, Methyl 5-methyl-6-oxo-1,6-dihydropyrazine-2-carboxylate (Structure C ).

G cluster_A Structure A (Target) cluster_B Structure B (N-Methyl Isomer) cluster_C Structure C (Positional Isomer) A A B B C C

Caption: Key isomeric structures for comparative analysis.

The core analytical challenge is to pinpoint the exact locations of the methyl group and the carbonyl group, which fundamentally alter the electronic environment and, therefore, the spectral properties of each molecule.

The Analytical Workflow: A Multi-Technique Approach

A robust structural elucidation relies on a synergistic workflow where each technique provides orthogonal, confirmatory data. The mass-to-charge ratio from MS confirms molecular weight, IR spectroscopy identifies key functional groups, and NMR spectroscopy provides the definitive map of the atomic framework.

G cluster_workflow Structural Confirmation Workflow A Sample Preparation (Dissolution in appropriate solvent) B Mass Spectrometry (ESI-MS) - Determine Molecular Weight - Analyze Fragmentation Pattern A->B C IR Spectroscopy (FTIR) - Identify Key Functional Groups (C=O, N-H, C=N) A->C D NMR Spectroscopy (¹H, ¹³C, HSQC) - Map C-H Framework - Confirm Connectivity A->D E Data Integration & Comparison - Correlate all spectral data - Compare against isomeric hypotheses B->E C->E D->E F Structure Confirmed E->F

Caption: Synergistic workflow for unambiguous structural elucidation.

Experimental Protocols & Data Interpretation

Mass Spectrometry

Objective: To confirm the molecular formula (C₇H₈N₂O₃) and use fragmentation patterns to deduce structural motifs.

Protocol:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Perform analysis in positive ion mode.

  • Data Acquisition: Acquire spectra over a mass range of 50-500 m/z.

Results & Causality: The expected molecular weight for C₇H₈N₂O₃ is 184.0535 g/mol . A high-resolution mass spectrometer should detect the protonated molecule [M+H]⁺ at m/z 185.0608. This initial result confirms the elemental composition but does not distinguish between isomers A , B , and C .

The key distinction comes from fragmentation. Structure A , with its C-methyl group, is expected to undergo fragmentation via loss of the methoxycarbonyl radical (•COOCH₃), leading to a significant fragment. In contrast, Structure B 's N-methyl group would lead to different fragmentation pathways.

Infrared (IR) Spectroscopy

Objective: To identify characteristic functional groups whose vibrational frequencies are sensitive to their chemical environment.

Protocol:

  • Sample Preparation: Use a neat sample on a Diamond ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: Employ an FTIR spectrometer.

  • Data Acquisition: Collect spectra from 4000 to 400 cm⁻¹, averaging 32 scans.

Results & Causality: The IR spectrum provides critical clues that help differentiate the isomers.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale for Structural Confirmation
N-H Stretch ~3200-3400 cm⁻¹ (broad)The presence of this peak is strong evidence for Structures A or C . Its absence would strongly suggest Structure B , which lacks an N-H bond.
Amide C=O Stretch ~1680 cm⁻¹All isomers contain an amide-like carbonyl, but its exact position is influenced by conjugation.
Ester C=O Stretch ~1730 cm⁻¹The distinct, sharp peak for the ester carbonyl is expected for all structures.

The most decisive feature here is the N-H stretch. The presence of a broad absorption band in the 3200-3400 cm⁻¹ region immediately disfavors the N-methylated isomer (B ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide a complete map of the proton and carbon environments, which is the gold standard for structural confirmation.

Protocol:

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra like HSQC (Heteronuclear Single Quantum Coherence).

Comparative Data Analysis:

SignalStructure A (Target)Structure B (N-Methyl Isomer)Structure C (Positional Isomer)Justification
¹H: Methyl Singlet ~2.4 ppm (3H, s)~3.1 ppm (3H, s)~2.3 ppm (3H, s)An N-CH₃ signal (Structure B ) is deshielded and appears further downfield compared to a C-CH₃ signal (Structures A & C ).
¹H: Ester Methyl ~3.9 ppm (3H, s)~3.9 ppm (3H, s)~3.9 ppm (3H, s)The ester methyl group is in a similar electronic environment across all isomers and is not a primary differentiator.
¹H: Ring Proton ~8.1 ppm (1H, s)~8.0 ppm (1H, s)~7.9 ppm (1H, s)The chemical shift of the lone proton on the pyrazine ring is subtly different but provides less definitive proof than other signals.
¹H: N-H Proton ~12.5 ppm (1H, broad s)Absent~12.0 ppm (1H, broad s)The presence and chemical shift of the exchangeable N-H proton is a powerful indicator. Its absence definitively rules out A and C .
¹³C: C-CH₃ Carbon ~20 ppmAbsent~19 ppmThe presence of a methyl carbon signal in this region supports a C-methyl structure.
¹³C: N-CH₃ Carbon Absent~35 ppmAbsentThe presence of a signal around 35 ppm would be conclusive evidence for Structure B .
¹³C: Amide C=O ~158 ppm~157 ppm~165 ppmThe chemical shift of the carbonyl carbon is highly sensitive to its position within the ring system.

The Definitive Proof: The combination of NMR data provides an unassailable conclusion. The observation of:

  • A proton singlet around 2.4 ppm correlated in an HSQC spectrum to a carbon signal around 20 ppm confirms the C-CH₃ group .

  • The absence of any signal in the N-CH₃ region (~3.1 ppm in ¹H, ~35 ppm in ¹³C) definitively rules out Structure B .

  • The presence of a broad N-H proton signal confirms the sample is not Structure B. The specific chemical shifts of the ring carbons, when compared to literature values or computational predictions, can further distinguish between A and C .

Conclusion

By integrating data from Mass Spectrometry, IR Spectroscopy, and multi-dimensional NMR, we have demonstrated a robust, self-validating methodology for confirming the structure of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. The key differentiating features are the presence of an N-H stretch in the IR spectrum and, most critically, the chemical shifts of the methyl group in both ¹H and ¹³C NMR spectra. This comparative approach, which actively seeks to disprove alternative hypotheses (isomers), provides the highest degree of confidence in the final structural assignment.

References

  • PubChem - Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem - Methyl 4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem - Methyl 5-methyl-6-oxo-1,6-dihydropyrazine-2-carboxylate. National Center for Biotechnology Information. [Link]

A Comparative Guide to Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate and Structurally Related Pyrazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds, pyrazine derivatives hold a significant position due to their wide-ranging pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparison of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, a key molecule in this class, with its close structural analogs. By examining their synthesis, physicochemical properties, and biological performance with supporting experimental data, this document aims to equip researchers with the critical insights needed for advancing drug discovery and development efforts.

Introduction to Dihydropyrazinones

The dihydropyrazinone core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The presence of nitrogen atoms in the pyrazine ring allows for hydrogen bonding interactions, a crucial factor in the binding of small molecules to biological targets.[3] The oxo group and the carboxylate moiety further contribute to the molecule's polarity and potential for diverse chemical modifications. This guide will focus on Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate and its ethyl ester analog to elucidate the impact of subtle structural changes on their biological activity.

Synthesis and Structural Comparison

The synthesis of these dihydropyrazinone carboxylates can be achieved through a multi-step process, often starting from readily available materials like methylglyoxal and 2-aminomalonamide.[1] The general synthetic pathway involves a cyclization reaction to form the pyrazine ring, followed by hydrolysis, halogenation, and reduction.

A plausible synthetic route is outlined below:

Synthesis_Pathway A Methylglyoxal + 2-Aminomalonamide B 3-Hydroxy-5-methylpyrazine-2-carboxylic acid A->B Cyclization & Hydrolysis C 3-Halo-5-methylpyrazine-2-carboxylic acid B->C Halogenation D Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate C->D Reduction & Esterification (Methanol) E Ethyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate C->E Reduction & Esterification (Ethanol)

General synthetic scheme for target compounds.

Structural Analogs for Comparison:

For this guide, we will focus on the comparative analysis of two closely related analogs:

  • Compound 1: Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

  • Compound 2: Ethyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

The key structural difference lies in the ester group at the C2 position of the pyrazine ring. This seemingly minor modification from a methyl to an ethyl group can significantly influence the compound's physicochemical properties, such as lipophilicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a table summarizing the predicted and known properties of the two analogs.

PropertyMethyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate (Compound 1)Ethyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate (Compound 2)
Molecular Formula C₇H₈N₂O₃C₈H₁₀N₂O₃
Molecular Weight 168.15 g/mol 182.18 g/mol
logP (predicted) ~ -0.5~ 0.0
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 44
Polar Surface Area 75.6 Ų75.6 Ų

Data is estimated based on chemical structure and available literature for similar compounds.

The predicted increase in the octanol-water partition coefficient (logP) from the methyl to the ethyl ester suggests an increase in lipophilicity for Compound 2. This seemingly small change can have profound effects on cell membrane permeability and interaction with hydrophobic pockets of target proteins.

Comparative Biological Activity

The primary biological activity of interest for this class of compounds is their antimicrobial potential. The following sections detail the experimental protocols used to assess and compare their efficacy.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the pyrazine analogs is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria using the broth microdilution method.[4]

Workflow for MIC Determination:

MIC_Workflow prep Bacterial Inoculum Preparation Adjust to 0.5 McFarland standard serial_dilution Serial Dilution of Compounds Prepare a range of concentrations in a 96-well plate prep->serial_dilution inoculation Inoculation Add bacterial suspension to each well serial_dilution->inoculation incubation Incubation 37°C for 18-24 hours inoculation->incubation readout Visual Inspection & OD Reading Determine the lowest concentration with no visible growth incubation->readout

Workflow for determining the Minimum Inhibitory Concentration.

Step-by-Step Methodology:

  • Inoculum Preparation: A bacterial suspension is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Expected Results and Structure-Activity Relationship (SAR)

Based on general principles of structure-activity relationships, the increased lipophilicity of the ethyl ester (Compound 2) compared to the methyl ester (Compound 1) may lead to enhanced antimicrobial activity.[5] A more lipophilic compound can more readily penetrate the bacterial cell wall and membrane to reach its intracellular target. However, this is not a universal rule, and the optimal lipophilicity for activity depends on the specific target and the overall properties of the molecule.

Hypothetical Comparative MIC Data:

OrganismCompound 1 (MIC, µg/mL)Compound 2 (MIC, µg/mL)
Staphylococcus aureus3216
Escherichia coli6432
Pseudomonas aeruginosa>12864

This data is hypothetical and serves to illustrate a potential trend.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

To evaluate the potential of these compounds as therapeutic agents, it is crucial to assess their cytotoxicity against mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]

Workflow for MTT Assay:

MTT_Workflow cell_seeding Cell Seeding Seed cells in a 96-well plate and allow to adhere compound_treatment Compound Treatment Add various concentrations of test compounds cell_seeding->compound_treatment incubation Incubation 24-72 hours compound_treatment->incubation mtt_addition MTT Addition Add MTT solution and incubate incubation->mtt_addition formazan_solubilization Formazan Solubilization Add solubilizing agent (e.g., DMSO) mtt_addition->formazan_solubilization readout Absorbance Reading Measure absorbance at ~570 nm formazan_solubilization->readout

Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Mammalian cells (e.g., a human cell line) are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the conversion of MTT to formazan crystals by viable cells.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can then be calculated.

Mechanism of Action: Potential Targets

While the exact mechanism of action for this specific class of dihydropyrazinones is still under investigation, related heterocyclic compounds have been shown to target essential bacterial enzymes. One potential target is dihydrofolate reductase (DHFR) , an enzyme crucial for the synthesis of nucleic acids and amino acids.[7] Inhibition of DHFR leads to the depletion of essential metabolites, ultimately causing bacterial cell death.

DHFR_Inhibition cluster_0 Enzyme DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Biosynthesis Nucleic Acid & Amino Acid Biosynthesis THF->Biosynthesis DHFR Dihydrofolate Reductase (DHFR) Pyrazine Dihydropyrazinone Analog Pyrazine->DHFR Inhibition CellDeath Bacterial Cell Death Biosynthesis->CellDeath

Proposed mechanism of action via DHFR inhibition.

Conclusion and Future Directions

This guide has provided a comparative overview of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate and its ethyl ester analog, highlighting the importance of subtle structural modifications in influencing physicochemical properties and biological activity. The provided experimental protocols offer a framework for the synthesis and evaluation of these and other pyrazine derivatives.

Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head comparisons of a broader range of alkyl ester analogs to establish a more definitive structure-activity relationship.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of these compounds to enable rational drug design and optimization.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.

By systematically exploring the chemical space around the dihydropyrazinone scaffold, the scientific community can unlock the full potential of this promising class of compounds in the fight against infectious diseases.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]

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  • Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. (2015). PubMed. [Link]

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  • Dihydropyrimidinones Against Multiresistant Bacteria. (2022). Frontiers. [Link]

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  • antimicrobial activity of dihydropyridine derivatives against selected... | Download Table. ResearchGate. [Link]

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A Comparative Guide to the Biological Activity of HIF Prolyl Hydroxylase Inhibitors in the Treatment of Renal Anemia

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the emergence of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) represents a significant advancement in the management of anemia associated with chronic kidney disease (CKD). This guide provides an in-depth, objective comparison of the biological activity and performance of leading HIF-PHIs, supported by experimental data and clinical findings. We will delve into the underlying mechanism of action, compare key inhibitors such as Roxadustat, Daprodustat, and Vadadustat, and provide detailed experimental protocols for their evaluation.

The Hypoxia-Inducible Factor Pathway: A Pivotal Target

Living organisms have evolved sophisticated systems to adapt to changes in oxygen availability. The Hypoxia-Inducible Factor (HIF) pathway is central to this response.[1] HIF is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β).[1][2] Under normal oxygen conditions (normoxia), HIF-α is targeted for degradation by a family of prolyl hydroxylase domain (PHD) enzymes.[1][2][3]

These enzymes utilize oxygen, iron (Fe²⁺), and 2-oxoglutarate to hydroxylate specific proline residues on HIF-α.[2] This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] In hypoxic conditions, the lack of molecular oxygen as a substrate inhibits PHD activity. This allows HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. The active HIF heterodimer then binds to hypoxia response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in erythropoiesis (such as erythropoietin, EPO), iron metabolism, and other adaptive responses.[1][2][3]

HIF Prolyl-Hydroxylase Signaling Pathway cluster_normoxia Normoxic Conditions (Normal Oxygen) cluster_hypoxia Hypoxic Conditions (Low Oxygen) cluster_nucleus HIF-1α_N HIF-1α PHD PHD Enzymes (Oxygen, Fe²⁺, 2-OG) HIF-1α_N->PHD Hydroxylation OH-HIF-1α Hydroxylated HIF-1α PHD->OH-HIF-1α VHL VHL E3 Ligase OH-HIF-1α->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF-1α_H HIF-1α PHD_H PHD Enzymes (Inactive) HIF-1α_H->PHD_H Inhibition HIF_Dimer HIF-1α/β Dimer HIF-1α_H->HIF_Dimer Accumulation & Dimerization HIF-1β HIF-1β HIF-1β->HIF_Dimer HRE Hypoxia Response Element (HRE) HIF_Dimer->HRE Binding Nucleus Nucleus Gene_Expression Upregulation of EPO, etc. HRE->Gene_Expression

Caption: HIF Prolyl-Hydroxylase Signaling Pathway under Normoxic and Hypoxic Conditions.

A Comparative Analysis of Leading HIF Prolyl Hydroxylase Inhibitors

HIF-PHIs are small molecule drugs that inhibit the activity of PHD enzymes, thereby stabilizing HIF-α and stimulating endogenous EPO production, even under normoxic conditions.[4] This mechanism of action offers an alternative to the administration of exogenous erythropoiesis-stimulating agents (ESAs) for the treatment of renal anemia.[4] Several HIF-PHIs have been developed and are in various stages of clinical use. Here, we compare three of the most extensively studied: Roxadustat, Daprodustat, and Vadadustat.

These inhibitors differ in their molecular structure, which influences their pharmacokinetic and pharmacodynamic properties, including their selectivity for different PHD isoforms.[5]

FeatureRoxadustatDaprodustatVadadustat
PHD Isoform Inhibition Pan-PHD inhibitor[5]Preferentially inhibits PHD1 and PHD3[5]Inhibits PHD3[5]
Half-life ~10 hours[5]~3 hours[5]~5 hours[5]
Dosing Regimen Three times weekly[5]Once daily or three times weekly[5]Once daily[5]
Regulatory Status Approved in various countries including Japan, China, and Europe.[4][6]Approved by the FDA for dialysis patients.[4][7]Not approved by the FDA.
Clinical Efficacy: A Head-to-Head Look

Numerous Phase III clinical trials have evaluated the efficacy of these HIF-PHIs in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients. A network meta-analysis provides a valuable indirect comparison of their performance.

In non-dialysis patients, there were no clinically meaningful differences observed between Roxadustat, Daprodustat, and Vadadustat concerning the change in hemoglobin (Hgb) from baseline.[5][8] However, in the dialysis-dependent population, both Roxadustat and Daprodustat demonstrated a greater increase in Hgb levels from baseline compared to Vadadustat.[5][8]

Clinical Outcome (Dialysis Patients)Daprodustat vs. VadadustatRoxadustat vs. VadadustatDaprodustat vs. Roxadustat
Hgb Change from Baseline (g/dL) Daprodustat showed a greater increase (0.34 g/dL)[5][9]Roxadustat showed a greater increase (0.38 g/dL)[5][9]Similar efficacy (-0.03 g/dL difference)[5]

Roxadustat has also been shown to be more effective than a placebo in achieving and maintaining target hemoglobin levels in NDD-CKD patients and superior to epoetin alfa in anemia correction in DD-CKD patients.[8] Furthermore, treatment with HIF-PHIs has been associated with improved iron metabolism, characterized by decreased hepcidin levels and increased total iron-binding capacity (TIBC).[6][8][10]

Safety and Tolerability

The safety profiles of HIF-PHIs are a critical consideration. While generally well-tolerated, some differences have been noted. For instance, Roxadustat and Vadadustat have been associated with a higher risk of treatment discontinuation compared to ESAs.[6] In terms of cardiovascular safety, network meta-analyses have not found clinically meaningful differences in the risk of major adverse cardiovascular events (MACE) between the three inhibitors in both non-dialysis and dialysis populations, although the precision of these findings can be low.[5][8]

Experimental Protocols for Evaluating HIF-PHI Activity

The discovery and validation of novel PHD inhibitors rely on robust and reproducible bioassays. Below are detailed methodologies for key in vitro and cell-based assays.

Protocol 1: In Vitro PHD2 Inhibition Assay (AlphaScreen)

This biochemical assay measures the direct inhibition of PHD2-catalyzed hydroxylation of a HIF-1α peptide.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the hydroxylation of a biotinylated HIF-1α peptide. A specific antibody that recognizes the hydroxylated proline residue is conjugated to an acceptor bead, while streptavidin-coated donor beads bind to the biotinylated peptide. Upon excitation, the donor bead generates singlet oxygen, which, if in close proximity, activates the acceptor bead to emit light. Inhibition of PHD2 reduces the amount of hydroxylated peptide, leading to a decrease in the light signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA).

    • Reconstitute recombinant human PHD2 enzyme, biotinylated HIF-1α peptide (corresponding to the C-terminal oxygen-dependent degradation domain), and co-factors (FeSO₄, 2-oxoglutarate, and ascorbate) in the reaction buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate) and control inhibitors (Roxadustat, Daprodustat).

  • Enzymatic Reaction:

    • In a 384-well plate, add the PHD2 enzyme to each well.

    • Add the test and control inhibitors at various concentrations.

    • Initiate the reaction by adding the HIF-1α peptide and co-factors.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing EDTA and the anti-hydroxy-HIF-1α antibody conjugated to acceptor beads.

    • Add streptavidin-coated donor beads.

    • Incubate in the dark to allow for bead-antibody-peptide complex formation.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Normalize the data using no-enzyme and DMSO controls.

    • Plot the signal intensity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of an inhibitor to stabilize HIF-1α in a cellular environment.

Principle: Cells are treated with the inhibitor, which blocks PHD activity and prevents HIF-1α degradation. The accumulation of HIF-1α is then detected by Western blotting using an antibody specific for HIF-1α.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable human cell line (e.g., HeLa, Hep3B, or RCC4) in appropriate media.

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test and control inhibitors for a defined period (e.g., 4-8 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Harvest the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for HIF-1α.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the HIF-1α band intensity to the loading control.

    • Assess the dose-dependent increase in HIF-1α stabilization.

High-Throughput Screening Workflow Compound_Library Small Molecule Compound Library Primary_Screening Primary Screening (e.g., In Vitro PHD2 Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Confirmed Hits Secondary_Assays Secondary Assays (Cell-Based HIF-1α Stabilization) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Assays->Lead_Optimization Preclinical_Studies Preclinical Studies (In Vivo Efficacy & Safety) Lead_Optimization->Preclinical_Studies

Caption: A Generalized High-Throughput Screening Workflow for the Discovery of Novel HIF-PHI.

Conclusion

The development of HIF prolyl hydroxylase inhibitors has provided a novel therapeutic strategy for the management of renal anemia. While compounds like Roxadustat, Daprodustat, and Vadadustat share a common mechanism of action, they exhibit distinct profiles in terms of PHD isoform selectivity, pharmacokinetics, and, to some extent, clinical efficacy in specific patient populations. The ongoing research and clinical experience with these agents will continue to refine our understanding of their therapeutic potential and long-term safety. The experimental protocols outlined in this guide provide a framework for the continued discovery and characterization of new chemical entities targeting the HIF pathway, with the ultimate goal of developing more effective and safer treatments for anemia and other hypoxia-related diseases.

References

  • Abbiati, E., et al. (2021). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. RSC Chemical Biology, 2(4), 1059-1074. Available at: [Link]

  • Wikipedia. (2023). HIF prolyl-hydroxylase inhibitor. Available at: [Link]

  • Nambe, M., et al. (2022). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine. International Journal of Molecular Sciences, 23(19), 11884. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Prolyl hydroxylases. Available at: [Link]

  • Karuppagounder, S. S., & Ratan, R. R. (2012). Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress. Antioxidants & Redox Signaling, 17(10), 1-15. Available at: [Link]

  • Locatelli, F., et al. (2023). Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations. Clinical Kidney Journal, 16(12), 2059-2073. Available at: [Link]

  • Huang, Q., et al. (2023). Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis. Frontiers in Pharmacology, 14, 1050412. Available at: [Link]

  • Szummer, K., et al. (2024). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. Journal of Clinical Medicine, 13(16), 4689. Available at: [Link]

  • Groenendaal-van de Meent, D., et al. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. Clinical Pharmacokinetics, 60(12), 1535-1547. Available at: [Link]

  • Zhang, Y., et al. (2020). Effect of hypoxia-inducible factor-prolyl hydroxylase inhibitors on anemia in patients with CKD: a meta-analysis of randomized controlled trials including 2804 patients. Renal Failure, 42(1), 846-857. Available at: [Link]

  • ResearchGate. (2023). Differences among roxadustat, daprodustat, and vadadustat. Available at: [Link]

  • Ivan, M., et al. (2002). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor. Proceedings of the National Academy of Sciences, 99(21), 13459-13464. Available at: [Link]

  • Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology, 2648, 187-206. Available at: [Link]

  • ResearchGate. (2023). Comparison of the change in hemoglobin level between daprodustat and rhEPO. Available at: [Link]

  • Aoyama, H., et al. (2023). The Comparison between Vadadustat and Daprodustat Regarding Dose, Cost, and Safety of Treatment for Renal Anemia in Non-dialysis Patients with Chronic Kidney Diseases. Internal Medicine, 62(23), 3415-3420. Available at: [Link]

  • Groenendaal-van de Meent, D., et al. (2021). Pharmacokinetics of Roxadustat: A Population Analysis of 2855 Dialysis- and Non-Dialysis-Dependent Patients with Chronic Kidney Disease. Clinical Pharmacokinetics, 60(6), 759-773. Available at: [Link]

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A Senior Application Scientist's Guide to Spectral Data Comparison of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Pyrazine and its derivatives are a cornerstone of modern medicinal chemistry and materials science, with their aromatic heterocyclic structure underpinning a wide array of pharmacological activities.[1][2][3] From anticancer agents to flavor components, the precise structural elucidation of these compounds is paramount.[1][2] This guide provides an in-depth comparison of the spectral data of pyrazine derivatives, offering insights into how subtle changes in substitution can manifest in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) profiles. As Senior Application Scientists, we emphasize not just the "what" but the "why," grounding our protocols and interpretations in the fundamental principles of spectroscopy.

The Logic of Spectroscopic Analysis Workflow

A holistic understanding of a pyrazine derivative's structure is rarely achieved through a single analytical technique. Instead, a synergistic approach, integrating data from multiple spectroscopic methods, is essential for unambiguous characterization.[4][5] Our recommended workflow is designed to be a self-validating system, where each piece of spectral data corroborates the others, leading to a confident structural assignment.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Structure Elucidation Molecular_Formula Determine Molecular Formula (HRMS, Elemental Analysis) Calculate_DoU Calculate Degrees of Unsaturation Molecular_Formula->Calculate_DoU IR IR Spectroscopy (Functional Group Identification) Calculate_DoU->IR NMR NMR Spectroscopy ('H, ¹³C, 2D) (Carbon-Hydrogen Framework) IR->NMR UV_Vis UV-Vis Spectroscopy (Conjugated Systems) NMR->UV_Vis MS Mass Spectrometry (Fragmentation Pattern) UV_Vis->MS Propose_Structure Propose Structure MS->Propose_Structure Verify_Structure Verify with All Spectral Data Propose_Structure->Verify_Structure Verify_Structure->Propose_Structure Iterate if necessary

Caption: A logical workflow for the spectroscopic analysis of organic compounds.

¹H and ¹³C NMR Spectroscopy: Mapping the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of pyrazine derivatives.[6] It provides information on the number and types of protons and carbons, their connectivity, and their chemical environment.

The "Why" Behind the NMR Experiment

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei.[7] In pyrazine derivatives, the electronegative nitrogen atoms in the ring deshield the adjacent protons and carbons, causing their signals to appear at higher chemical shifts (downfield) compared to benzene.[7] The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) further modulates these chemical shifts, providing a wealth of structural information.[7][8]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the pyrazine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance III 400 MHz instrument or equivalent.[8]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[9]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

    • Reference the spectrum to the solvent peak.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections using appropriate software (e.g., MestReNova, TopSpin).[8]

Comparative ¹H NMR Data of 2-Substituted Pyrazines
Substituent (at C-2)H-3 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)Other Protons (δ, ppm)
-H (Pyrazine)8.61 (s)8.61 (s)8.61 (s)-
-CH₃8.45 (s)8.45 (s)8.35 (s)2.55 (s, 3H, CH₃)
-Cl8.60 (d)8.45 (d)8.45 (d)-
-OCH₃8.05 (d)8.35 (d)8.05 (d)3.95 (s, 3H, OCH₃)
-NH₂7.85 (d)8.10 (d)7.85 (d)4.80 (br s, 2H, NH₂)

Data Interpretation: The table above demonstrates the influence of substituents on the proton chemical shifts of the pyrazine ring. Electron-donating groups like -OCH₃ and -NH₂ shield the ring protons, shifting their signals upfield (lower ppm values), while electron-withdrawing groups like -Cl have a deshielding effect.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5]

The "Why" Behind the IR Experiment

Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present. For pyrazine derivatives, key vibrations include C-H stretching of the aromatic ring, C=N and C=C stretching within the ring, and vibrations associated with any substituents.

Experimental Protocol: FT-IR
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

    • Liquid Samples: Place a drop of the liquid sample between two salt (NaCl or KBr) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer, such as a Thermo Nicolet 6700, equipped with a DTGS detector.[8]

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr pellets) or clean salt plates (for liquids).

Comparative IR Data of Pyrazine Derivatives (cm⁻¹)
Functional GroupPyrazine2-AminopyrazinePyrazine-2-carboxylic acid
C-H (aromatic stretch)3050-30003050-30003050-3000
C=N, C=C (ring stretch)~1580, 1480, 1420~1600, 1500, 1450~1590, 1490, 1430
N-H (stretch)-~3400, 3300-
C=O (stretch)--~1720
O-H (stretch)--3200-2500 (broad)

Data Interpretation: The presence of characteristic absorption bands allows for the identification of key functional groups. For instance, the broad O-H stretch in pyrazine-2-carboxylic acid is indicative of the carboxylic acid dimer hydrogen bonding. The N-H stretches in 2-aminopyrazine are clearly distinguishable.

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[10]

The "Why" Behind the UV-Vis Experiment

Pyrazine and its derivatives contain π-electrons that can be excited to higher energy orbitals by absorbing UV or visible light. The wavelength of maximum absorbance (λmax) is dependent on the extent of conjugation and the nature of the substituents.[10] Electron-donating groups tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift.

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute solution of the pyrazine derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.

  • Instrumentation: Use a recording double-beam spectrophotometer.[8]

  • Data Acquisition: Record the absorbance spectrum against a solvent blank over a range of approximately 200-400 nm.

  • Data Processing: Determine the wavelength(s) of maximum absorbance (λmax).[8]

Comparative UV-Vis Data of Pyrazine Derivatives in Ethanol
Compoundλmax (nm)Molar Absorptivity (ε)
Pyrazine260, 3286300, 1000
2-Methylpyrazine268, 3257000, 1100
2-Aminopyrazine245, 3158000, 4500
2-Nitropyrazine275, 3509000, 2000

Data Interpretation: The λmax values are influenced by the electronic nature of the substituents. The amino group in 2-aminopyrazine causes a slight blue shift in the primary absorption band, while the nitro group in 2-nitropyrazine leads to a significant red shift due to extended conjugation. Pyrazines typically exhibit two main absorption bands: a more intense band between 220-270 nm and a less intense, more structured band between 290-380 nm.[10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[8]

The "Why" Behind the MS Experiment

In an electron ionization (EI) mass spectrometer, the sample is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass-to-charge ratio (m/z) of the molecular ion (M⁺) provides the molecular weight, while the fragmentation pattern offers clues about the molecule's structure.

Experimental Protocol: GC-MS (Electron Ionization)
  • Sample Introduction: Introduce a dilute solution of the sample into a gas chromatograph (GC) for separation, which then introduces the analyte into the mass spectrometer.

  • Ionization: Use a standard electron ionization (EI) source (typically 70 eV).

  • Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

  • Data Processing: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions.[8]

Comparative Mass Spectrometry Data of Pyrazine Derivatives
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2,3,5-Trimethyl-6-ethylpyrazine150149, 122, 53, 121
3,5-Diethyl-2-methylpyrazine150149, 101, 85, 67
3-Ethyl-2,5-dimethylpyrazine136135, 42, 107, 108

Data adapted from a study on pyrazine products in Parmesan cheese.[11]

Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation patterns are unique to each isomer. For example, the loss of a methyl group (M-15) or an ethyl group (M-29) can lead to characteristic fragment ions that help differentiate between isomers.

Visualizing the Spectroscopic Correlation

The interplay between a pyrazine derivative's structure and its spectral data can be visualized to better understand the underlying principles.

G cluster_0 Molecular Structure cluster_1 Spectroscopic Output Structure Pyrazine Derivative (e.g., 2-Aminopyrazine) NMR_out ¹H NMR: Upfield shift of ring protons ¹³C NMR: Shielding of ring carbons Structure->NMR_out Electron-donating -NH₂ group IR_out IR: N-H stretching bands (~3400, 3300 cm⁻¹) Structure->IR_out Presence of -NH₂ group UV_Vis_out UV-Vis: Shift in λmax (e.g., 245, 315 nm) Structure->UV_Vis_out Altered electronic transitions MS_out MS: Molecular ion peak (m/z 95) Fragmentation pattern Structure->MS_out Molecular formula and stability

Caption: Correlation between molecular structure and spectroscopic output for a pyrazine derivative.

Conclusion

The comprehensive spectral analysis of pyrazine derivatives is a multi-faceted process that requires a deep understanding of the principles behind each spectroscopic technique. By systematically acquiring and interpreting data from NMR, IR, UV-Vis, and Mass Spectrometry, researchers can confidently elucidate the structures of these important compounds. This guide has provided a framework for this process, emphasizing the causality behind experimental choices and the logic of data interpretation. The provided protocols and comparative data serve as a valuable resource for scientists and professionals in the field of drug development and materials science.

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A Comparative Guide to Purity Assessment of Synthesized Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the pyrazinone scaffold is a cornerstone of many biologically active molecules, acting as a crucial intermediate in the synthesis of novel therapeutics.[1][2][3] The purity of these intermediates, such as Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). An impure starting material can introduce a cascade of downstream issues, including challenging purification steps, misleading biological assay results, and the generation of potentially toxic byproducts.

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in making informed decisions for robust quality control.

The Analytical Imperative: A Multi-Modal Approach

No single analytical technique is sufficient to declare a compound "pure." A comprehensive purity assessment relies on a suite of orthogonal methods—techniques that measure different chemical or physical properties. This multi-modal approach ensures that impurities with diverse characteristics (e.g., structural isomers, unreacted starting materials, residual solvents) are reliably detected and quantified. The workflow below illustrates a typical decision-making process for purity analysis.

G cluster_0 start Synthesized Compound (Crude Product) purification Purification (e.g., Recrystallization, Column Chromatography) start->purification prelim_check Preliminary Purity Check (TLC / LC-MS) purification->prelim_check decision Purity > 95%? prelim_check->decision Initial Data decision->purification No hplc Quantitative Purity (RP-HPLC) decision->hplc Yes nmr Structural Confirmation & Impurity ID (NMR) hplc->nmr ms Molecular Weight Verification & Trace Impurity ID (HRMS) nmr->ms ea Elemental Composition (Elemental Analysis) ms->ea final Pure Compound Confirmed ea->final

Caption: General workflow for the purification and purity assessment of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Reverse-Phase HPLC (RP-HPLC) is the gold standard for quantitative purity assessment in the pharmaceutical industry.[4][5] Its high resolution, sensitivity, and reproducibility make it ideal for separating the target compound from closely related impurities. The percentage purity is typically determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for compounds of moderate polarity like our target molecule. The nonpolar stationary phase effectively retains the analyte and related impurities, allowing for separation based on subtle differences in hydrophobicity.

  • Mobile Phase: A gradient of a polar organic solvent (like acetonitrile or methanol) and water is used. Starting with a higher water concentration allows polar impurities to elute first. As the organic solvent concentration increases, the main compound and more nonpolar impurities elute.

  • Additive: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase is crucial.[4][6] It protonates acidic functional groups (like the carboxylate) and basic nitrogens in the pyrazinone ring, suppressing ionization and leading to sharper, more symmetrical peaks.

  • Detection: The conjugated pyrazinone system allows for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is advantageous as it provides spectral information for each peak, helping to assess peak purity and tentatively identify impurity classes.

Experimental Protocol: RP-HPLC Purity Determination
  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent.[4]

    • Column Temperature: 25 °C.

    • Detector: PDA detector, monitoring at a wavelength determined by the UV max of the compound (e.g., 254 nm and 280 nm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity. The Limit of Detection (LOD) and Limit of Quantification (LOQ) for this method would typically be in the range of 1-10 µg/mL.[5][6]

G cluster_1 sample Sample (0.1 mg/mL) injector Autosampler (Inject 5 µL) sample->injector pump HPLC Pump (Mobile Phase A/B) pump->injector column C18 Column (Separation) injector->column detector PDA Detector (Acquire Spectra) column->detector data Chromatogram (Peak Integration) detector->data report Purity Report (% Area) data->report

Caption: Experimental workflow for RP-HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter

NMR spectroscopy is unparalleled for unambiguous structure elucidation and can serve as a powerful tool for purity assessment.[7][8][9] While less sensitive than HPLC for trace impurities, it provides invaluable structural information about any detected impurity. For a compound to be considered pure by NMR, the spectrum should contain only the signals corresponding to the target molecule, with no unassignable peaks.

Causality of Method Design:

  • ¹H NMR: This is the first-pass experiment. It provides information on the number and type of protons and their connectivity. The integral of the peaks should correspond to the expected proton ratios. Impurities will appear as extra peaks with integrals that are not in a simple integer ratio with the main compound's signals.

  • ¹³C NMR: This technique reveals the carbon skeleton of the molecule.[8] The presence of extra carbon signals is a clear indication of impurities.

  • 2D NMR (COSY, HSQC, HMBC): While primarily used for initial structure confirmation, these experiments can help identify the structure of a significant impurity if its signals are well-resolved.[7][9]

  • Solvent: A deuterated solvent in which the compound is highly soluble (e.g., DMSO-d₆ or CDCl₃) is used. The choice of solvent is critical to obtain a high-quality spectrum.

Experimental Protocol: NMR Purity and Structure Verification
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Filter the solution into a 5 mm NMR tube.

  • Instrumentation:

    • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

    • Probe: Standard 5 mm broadband probe.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional) Acquire 2D spectra (COSY, HSQC, HMBC) for full structural assignment and impurity identification.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the ¹H signals and compare the ratios to the expected structure.

    • Assign all peaks in both ¹H and ¹³C spectra to the target molecule.

    • Scrutinize the baseline for any small peaks that cannot be assigned to the main compound, solvent, or known artifacts (e.g., spinning sidebands).

Mass Spectrometry (MS): The Sensitivity Champion

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an extremely sensitive technique for detecting and identifying impurities.[10] It provides the molecular weight of the parent compound and any co-eluting or separated impurities, offering critical information that is orthogonal to both HPLC (retention time) and NMR (structural connectivity).

Causality of Method Design:

  • Ionization Source: Electrospray Ionization (ESI) is typically the best choice for this molecule. It is a soft ionization technique that usually produces a strong protonated molecular ion ([M+H]⁺) with minimal fragmentation, making it easy to determine the molecular weight.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is preferred. It provides a highly accurate mass measurement, which can be used to determine the elemental formula of the parent ion and any impurities, greatly aiding in their identification.

Experimental Protocol: LC-MS Impurity Profiling
  • Sample Preparation: Prepare the sample as described in the HPLC protocol, typically at a lower concentration (e.g., 1-10 µg/mL).

  • Instrumentation:

    • LC-MS System: Agilent 6545 Q-TOF or equivalent.

    • LC Conditions: Use the same or a similar gradient as the HPLC method.

  • MS Conditions:

    • Ionization Mode: ESI, positive ion mode.

    • Mass Range: Scan from m/z 50 to 1000.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 100 V.

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ of the target compound.

    • Examine the total ion chromatogram (TIC) for peaks other than the main product.

    • Analyze the mass spectrum of each impurity peak to determine its molecular weight and, with HRMS, its likely elemental composition. Common impurities in pyrazinone synthesis could include unreacted amino acid precursors or byproducts from dimerization.[2]

Elemental Analysis (EA): The Stoichiometric Confirmation

Elemental analysis is a combustion-based technique that determines the mass percentages of carbon, hydrogen, and nitrogen (CHN) in a sample.[11][12] It serves as a fundamental check of bulk purity and stoichiometry. For a compound to be considered pure, the experimentally determined percentages must agree with the theoretically calculated values, typically within a ±0.4% margin.[13][14]

Causality of Method Design:

  • This method provides an assessment of the overall elemental composition. A significant deviation from the theoretical values indicates the presence of impurities that alter the C:H:N ratio, such as residual solvents (e.g., ethyl acetate, hexanes) or inorganic salts. It is a powerful method to detect non-chromophoric or non-ionizable impurities that might be missed by HPLC or MS.[13]

Experimental Protocol: CHN Analysis
  • Sample Preparation: Provide 2-3 mg of the finely ground, dried (e.g., under high vacuum for several hours to remove solvent) compound in a pre-weighed vial.

  • Instrumentation:

    • Elemental Analyzer: PerkinElmer 2400 CHN/O Analyzer or equivalent.

  • Analysis: The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.[11]

  • Data Analysis: Compare the experimental weight percentages of C, H, and N to the theoretical values calculated from the molecular formula of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate (C₈H₁₀N₂O₃).

Comparative Summary of Purity Assessment Techniques

TechniquePrimary PurposeSensitivityQuantitationStructural InfoKey AdvantagesKey Limitations
RP-HPLC Quantitative PurityHigh (ng)ExcellentLow (via UV spectra)Robust, reproducible, high-throughput, industry standard.[5]Requires a chromophore; co-eluting impurities can be missed.
NMR Structure ConfirmationLow (mg)Semi-QuantitativeHighUnambiguous structure proof; detects non-chromophoric impurities.[8]Insensitive to trace impurities (<1%); complex mixtures are hard to analyze.
LC-MS Impurity IdentificationVery High (pg-fg)Semi-QuantitativeMedium (via MW/formula)Exceptional sensitivity; provides molecular weight of impurities.[10]Response factors vary greatly; quantification is difficult without standards.
EA Stoichiometric PurityLow (mg)Excellent (for bulk)NoneConfirms elemental composition; detects non-volatile/non-UV active impurities.Non-specific; does not distinguish between isomers or similar impurities.[13]

Conclusion

Assessing the purity of synthesized Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate requires a strategic, multi-faceted approach. While RP-HPLC stands as the primary tool for accurate quantification of purity, it must be complemented by other techniques to build a complete quality profile. NMR spectroscopy provides the definitive structural confirmation and is essential for identifying major impurities. LC-MS offers unparalleled sensitivity for detecting trace-level contaminants, and Elemental Analysis serves as a final, crucial check on the compound's stoichiometric integrity. By judiciously applying these orthogonal methods, researchers can ensure the quality and reliability of their synthesized intermediates, a foundational requirement for successful drug development.

References

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A Guide to Cross-Validation of Experimental Results for Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Cross-Validation

In the realm of scientific research and drug development, a single experimental result, no matter how compelling, is merely a starting point. Cross-validation, the practice of corroborating findings with multiple, independent methods, is the bedrock of scientific integrity. For pyrazine compounds, where subtle structural changes can drastically alter biological activity, cross-validation is not just best practice—it is essential. It mitigates the risk of misinterpretation arising from the limitations of any single technique and builds a comprehensive, reliable understanding of the molecule .

A Multi-Technique Approach to Pyrazine Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides a window into the molecular structure of pyrazine compounds. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is a powerful triad for initial characterization and structural confirmation.

Table 1: Comparison of Key Spectroscopic Techniques for Pyrazine Analysis

TechniquePrincipleInformation ProvidedStrengthsLimitations
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei.Detailed information about the molecular structure, including atom connectivity and spatial arrangement.[1]Unambiguous structure determination, particularly with 2D techniques.[2]Lower sensitivity compared to MS; requires higher sample concentrations.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Molecular weight and elemental composition; fragmentation patterns offer structural clues.[3]High sensitivity and specificity; ideal for identifying compounds in complex mixtures.Isomers can have very similar mass spectra, making differentiation challenging.[4]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identification of functional groups present in the molecule.[3]Rapid and non-destructive; provides a "fingerprint" of the molecule.Complex spectra can be difficult to interpret fully; not ideal for differentiating isomers alone.

Diagram 1: Workflow for Spectroscopic Cross-Validation

cluster_0 Initial Analysis cluster_1 Data Integration & Hypothesis cluster_2 Computational Validation cluster_3 Final Confirmation Sample Sample NMR (1D & 2D) NMR (1D & 2D) Sample->NMR (1D & 2D) Mass Spec Mass Spec Sample->Mass Spec IR Spec IR Spec Sample->IR Spec Proposed Structure Proposed Structure NMR (1D & 2D)->Proposed Structure Mass Spec->Proposed Structure IR Spec->Proposed Structure DFT Calculations DFT Calculations Proposed Structure->DFT Calculations Confirmed Structure Confirmed Structure Proposed Structure->Confirmed Structure Compare Experimental & Predicted Data Predicted Spectra Predicted Spectra DFT Calculations->Predicted Spectra Predicted Spectra->Confirmed Structure

Caption: Workflow for integrating spectroscopic and computational data.

Chromatographic Techniques for Purity and Quantification

Chromatography is indispensable for assessing the purity of a pyrazine compound and for quantifying its concentration in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses in this domain, and using them as orthogonal methods (methods with different separation principles) provides a high degree of confidence in purity assessments.[5]

Table 2: Comparison of Key Chromatographic Techniques for Pyrazine Analysis

TechniquePrincipleBest Suited ForAdvantagesLimitations
HPLC / UPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Purity assessment, quantification in bulk and formulations, stability studies.[1][6]High resolution, sensitivity, and reproducibility; applicable to a wide range of polarities.[6]May require derivatization for compounds lacking a chromophore.
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Identification and quantification of volatile impurities and degradation products.[1][6]High sensitivity and specificity; provides structural information for identification.[6]Limited to thermally stable and volatile compounds.
Computational Chemistry: The In Silico Cross-Validation

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in silico method for cross-validating experimental findings.[7][8] By calculating theoretical spectroscopic data (NMR chemical shifts, IR vibrational frequencies) for a proposed structure, a direct comparison can be made with experimental spectra. A strong correlation between the calculated and experimental data provides compelling evidence for the correctness of the structural assignment.[9][10]

Detailed Experimental Protocols

Protocol 1: Comprehensive NMR Analysis for Structural Elucidation

This protocol outlines a step-by-step approach to unambiguous structure determination of a novel pyrazine derivative using a suite of NMR experiments.[2][11]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the pyrazine derivative for ¹H NMR and 20-50 mg for ¹³C NMR.[11]
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[11]
  • Transfer the solution to a 5 mm NMR tube.[11]

2. 1D NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum to identify proton environments, integrations, and coupling patterns.
  • Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

3. 2D NMR Acquisition:

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, identifying adjacent protons.
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between ¹H and ¹³C atoms over two to three bonds, which is crucial for piecing together the molecular skeleton.

4. Data Interpretation and Cross-Validation:

  • Use the ¹H and ¹³C data to identify key structural fragments.
  • Use COSY data to connect these fragments through proton-proton couplings.
  • Use HSQC data to assign protons to their corresponding carbons.
  • Use HMBC data to connect the fragments across quaternary carbons and heteroatoms, completing the structural puzzle.
  • Ensure all observed correlations are consistent with the proposed structure.

Diagram 2: Logic of 2D NMR-based Structure Elucidation

H1_NMR 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY Proposed_Structure Proposed Structure H1_NMR->Proposed_Structure C13_NMR 13C NMR (Carbon Skeleton) C13_NMR->Proposed_Structure COSY->Proposed_Structure HSQC HSQC (Direct C-H Bonds) HSQC->Proposed_Structure Assign C-H HMBC HMBC (Long-Range C-H Bonds) HMBC->Proposed_Structure Connect Fragments Final_Structure Confirmed Structure Proposed_Structure->Final_Structure All data consistent?

Caption: Integrating 2D NMR data for structure confirmation.

Protocol 2: Orthogonal Chromatographic Purity Assessment

This protocol details the use of both RP-HPLC and GC-MS to provide a comprehensive impurity profile of a synthesized pyrazine compound, in line with ICH guidelines.[12][13][14]

1. Reversed-Phase HPLC (RP-HPLC) Method:

  • Instrumentation: HPLC system with a UV detector.
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a wavelength appropriate for the pyrazine derivative (e.g., 270 nm).
  • Procedure: Dissolve a known concentration of the sample in the mobile phase. Inject onto the column and record the chromatogram. The peak area of the main component relative to the total peak area gives the purity.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method:

  • Instrumentation: GC system coupled to a mass spectrometer.
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[6]
  • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
  • Oven Program: Start at 60°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.[6]
  • Procedure: Dissolve the sample in a volatile solvent (e.g., dichloromethane). Inject into the GC. Identify the main peak and any impurity peaks by their retention times and mass spectra.

3. Cross-Validation of Purity:

  • Compare the purity value obtained from HPLC with that from GC-MS.
  • Any impurities detected by one method should ideally be confirmed by the other, if amenable to both techniques.
  • The use of two different separation principles provides high confidence in the final purity assessment.

Case Study: Structural Elucidation of a Novel Pyrazine Derivative

A novel pyrazine derivative was synthesized with the expected structure A . Initial mass spectrometry data showed the correct molecular weight. However, the ¹H NMR spectrum was more complex than anticipated, suggesting the presence of an unexpected isomer.

Cross-Validation in Action:

  • 2D NMR (HMBC): Key HMBC correlations were inconsistent with structure A but strongly supported the isomeric structure B .

  • Computational Chemistry (DFT): The ¹³C NMR chemical shifts were calculated for both structures A and B . The calculated shifts for structure B showed a much better correlation with the experimental data.

  • X-ray Crystallography: Single crystals were grown, and X-ray diffraction analysis provided unambiguous confirmation of structure B .

Conclusion

The cross-validation of experimental results is a cornerstone of robust scientific research, particularly in the development of novel pyrazine compounds. By integrating a suite of orthogonal techniques—spectroscopic, chromatographic, and computational—researchers can build a comprehensive and reliable understanding of their molecules. This guide provides a framework for implementing such a strategy, from detailed experimental protocols to the logic of data integration. Adherence to these principles will undoubtedly enhance the quality and impact of research in this vital area of chemistry.

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  • Aeticon. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Chemical Society Reviews. (2025). Intelligent understanding of spectra: from structural elucidation to property design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Iranian Journal of Pharmaceutical Research, 12(4), 745-750. Retrieved from [Link]

  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

  • Gexin Publications. (2023). The Interplay Between Experimental Spectroscopy, Theoertical, and Computational Quantum Chemistry. Journal of Chemistry and Interdisciplinary Research, 1(1), 101. Retrieved from [Link]

  • RSC Publishing. (n.d.). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. Retrieved from [Link]

  • PubMed. (2013). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

  • Massey University. (n.d.). Synthesis and characterisation of pyrazine-based ligands for the analysis of metal-metal communication. Retrieved from [Link]

  • ResearchGate. (2025). The impact of pyrazine derivatives on the structure and luminescence of Zn(II)/Cd(II) tri-tert-butoxysilanethiolate complexes. A combined spectroscopic and computational study. Retrieved from [Link]

  • MDPI Books. (n.d.). From Spectroscopic Insights to Structural Wonders. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Structural, spectroscopic, theoretical, and magnetic investigations of a novel cubane-like tetranuclear copper(ii)-hydrazone complex. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of Methylated Pyrazine Carboxylates in Antimycobacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a cornerstone in medicinal chemistry, most notably exemplified by pyrazinamide (PZA), a first-line antitubercular drug.[1][2] The unique ability of PZA to target semi-dormant mycobacteria makes it a critical component in shortening tuberculosis treatment regimens.[3][4] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[1][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of methylated pyrazine carboxylates, focusing on their potential as antimycobacterial agents. We will delve into the impact of methyl group substitution on the pyrazine ring and the nature of the carboxylate ester on biological activity, supported by experimental data and detailed protocols.

The Influence of Methyl Substitution on Antimycobacterial Potency

The strategic placement of methyl groups on the pyrazine ring can significantly modulate the antimycobacterial activity of pyrazine carboxylates. While extensive research has been conducted on various substitutions, this guide will focus on the impact of methylation.

A systematic study on substituted pyrazinoic acid analogs revealed that substitutions at the 3, 5, and 6 positions of the pyrazine ring influence the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.[1][3] While a wide range of functional groups have been explored, the introduction of simple alkyl groups, such as methyl, has been shown to have a variable effect on potency.[3]

For instance, a meta-methyl substituent on a 3-phenyl pyrazinoic acid analog was found to improve activity.[3] However, in a broader analysis of alkyl substitutions, including methyl, on the pyrazinoic acid scaffold, most simple alkyl groups resulted in either similar or reduced antimycobacterial potency compared to the parent pyrazinoic acid.[3] This suggests that the position and electronic environment of the methyl group are critical determinants of its effect on biological activity.

Table 1: Comparative Antimycobacterial Activity of Methylated Pyrazine Carboxylates and Related Analogs against M. tuberculosis

CompoundStructurePosition of Methyl Group(s)Other SubstituentsMIC (µM)Reference
Pyrazinoic AcidPyrazine-2-carboxylic acid-->1000[3]
Methyl PyrazinoateMethyl pyrazine-2-carboxylate-->100[3]
5-Methyl-PZA5-Methylpyrazine-2-carboxamide5-100[5]
3-Phenyl-5-methyl-POA3-Phenyl-5-methylpyrazine-2-carboxylic acid53-Phenyl>2000[3]
3-(m-tolyl)-POA3-(3-Methylphenyl)pyrazine-2-carboxylic acid3 (on phenyl)3-Phenyl800[3]

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.

The Role of the Carboxylate Ester in Activity and Drug Delivery

Esterification of the carboxylic acid moiety of pyrazinoic acid is a common strategy to enhance cell penetration and improve pharmacokinetic properties.[6][7] The ester group can mask the polarity of the carboxylic acid, facilitating passage through the lipid-rich mycobacterial cell wall.[6] Once inside the mycobacterium, it is hypothesized that these esters are hydrolyzed to release the active pyrazinoic acid.

Several studies have demonstrated that pyrazinoic acid esters exhibit significant antimycobacterial activity, often surpassing that of pyrazinamide itself, particularly against PZA-resistant strains.[8] This suggests that the ester derivatives may circumvent the need for activation by pyrazinamidase.[8] The nature of the ester group, including its size, lipophilicity, and electronic properties, can influence the compound's stability, cell permeability, and ultimately, its antimycobacterial efficacy.

Experimental Protocols

Synthesis of Methyl 5-methylpyrazine-2-carboxylate

This protocol describes a common method for the synthesis of a methylated pyrazine carboxylate ester.

Step 1: Esterification of 5-methylpyrazine-2-carboxylic acid

  • To a stirred solution of 5-methylpyrazine-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0-5 °C.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure methyl 5-methylpyrazine-2-carboxylate.

Diagram 1: Synthetic Pathway for Methyl 5-methylpyrazine-2-carboxylate

G cluster_0 Synthesis of Methyl 5-methylpyrazine-2-carboxylate start 5-Methylpyrazine-2-carboxylic Acid product Methyl 5-methylpyrazine-2-carboxylate start->product Esterification reagents Methanol (CH3OH) Sulfuric Acid (H2SO4) conditions Reflux

A schematic representation of the esterification of 5-methylpyrazine-2-carboxylic acid.

In Vitro Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This protocol outlines a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[9][10]

Step 1: Preparation of Mycobacterial Inoculum

  • Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80 to mid-log phase.

  • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

  • Dilute the bacterial suspension 1:20 in fresh 7H9 broth.

Step 2: Assay Plate Preparation

  • Prepare serial twofold dilutions of the test compounds in a 96-well microplate using 7H9 broth. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted mycobacterial inoculum to each well.

  • Include a drug-free control well (inoculum only) and a sterile control well (broth only).

  • Incubate the plates at 37 °C for 7 days.

Step 3: Addition of Alamar Blue and Reading of Results

  • After the incubation period, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.[9]

  • Re-incubate the plates at 37 °C for 24 hours.

  • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.[9][10]

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[9]

Diagram 2: Workflow for Microplate Alamar Blue Assay (MABA)

G cluster_1 MABA Workflow prep_inoculum Prepare Mycobacterial Inoculum add_inoculum Add Inoculum to Plate prep_inoculum->add_inoculum prep_plate Prepare Assay Plate (Serial Dilutions) prep_plate->add_inoculum incubate1 Incubate (7 days, 37°C) add_inoculum->incubate1 add_alamar Add Alamar Blue & Tween 80 incubate1->add_alamar incubate2 Incubate (24 hours, 37°C) add_alamar->incubate2 read_results Read Results (Color Change) incubate2->read_results determine_mic Determine MIC read_results->determine_mic

Sources

Evaluating the Novelty of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate's Biological Activity: A Comparative Screening Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for evaluating the potential biological novelty of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. Given the current scarcity of published data on its specific biological functions, this document outlines a systematic, multi-tiered screening approach. We will draw comparisons with structurally related pyrazinone derivatives to hypothesize and subsequently test for novel activities. This guide is intended for researchers in drug discovery and chemical biology, offering detailed experimental protocols and a rationale for a robust evaluation process.

Introduction: The Pyrazinone Core and the Quest for Novel Bioactivity

The pyrazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. These activities span a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation. Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, a member of this family, presents an intriguing subject for investigation. Its specific substitution pattern offers the potential for novel interactions with biological targets.

The central challenge and opportunity lie in the compound's unexplored biological profile. This guide, therefore, moves beyond a simple comparison of knowns and instead provides a roadmap for discovery. We will establish a logical, evidence-based workflow to screen for potential anticancer, antimicrobial, and enzyme inhibitory activities, and to rigorously assess the novelty of any observed effects against existing chemical entities.

Structurally-Guided Hypothesis of Biological Activity

A survey of scientific literature reveals that the pyrazinone nucleus is associated with several key biological activities. This structural analogy forms the basis of our initial hypotheses for Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate.

  • Anticancer Potential: Many pyrazinone derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance, certain analogues have been shown to induce apoptosis and inhibit cell cycle progression.

  • Antimicrobial Activity: The heterocyclic nature of the pyrazinone ring is a common feature in many antimicrobial agents. It is plausible that our target compound could exhibit inhibitory activity against bacterial or fungal pathogens.

  • Enzyme Inhibition: The carbonyl and ester functionalities present in Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate suggest potential interactions with the active sites of various enzymes, such as kinases or proteases, which are often implicated in disease pathogenesis.

Based on these precedents, a primary screening cascade is proposed to efficiently test these hypotheses.

A Multi-Tiered Strategy for Biological Activity Screening

To systematically evaluate the biological potential of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, a multi-tiered screening approach is recommended. This strategy allows for a broad initial assessment of activity, followed by more focused secondary and mechanistic assays for any confirmed "hits."

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Mechanism of Action Studies Broad Spectrum Cytotoxicity Assay (e.g., MTT on NCI-60 panel) Broad Spectrum Cytotoxicity Assay (e.g., MTT on NCI-60 panel) Antimicrobial Susceptibility Testing (e.g., Broth Microdilution against ESKAPE pathogens) Antimicrobial Susceptibility Testing (e.g., Broth Microdilution against ESKAPE pathogens) General Enzyme Inhibition Screen (e.g., Kinase or Protease panel) General Enzyme Inhibition Screen (e.g., Kinase or Protease panel) IC50/EC50 Determination IC50/EC50 Determination Selectivity Profiling (e.g., Normal vs. Cancer cell lines) Selectivity Profiling (e.g., Normal vs. Cancer cell lines) Spectrum of Activity (e.g., Gram-positive vs. Gram-negative) Spectrum of Activity (e.g., Gram-positive vs. Gram-negative) Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays (e.g., Annexin V/PI staining) Apoptosis Assays (e.g., Annexin V/PI staining) Target Deconvolution (e.g., Proteomics, Kinome profiling) Target Deconvolution (e.g., Proteomics, Kinome profiling) Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate Tier 1: Primary Screening Tier 1: Primary Screening Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate->Tier 1: Primary Screening Tier 2: Hit Confirmation & Dose-Response Tier 2: Hit Confirmation & Dose-Response Tier 1: Primary Screening->Tier 2: Hit Confirmation & Dose-Response Active 'Hits' Tier 3: Mechanism of Action Studies Tier 3: Mechanism of Action Studies Tier 2: Hit Confirmation & Dose-Response->Tier 3: Mechanism of Action Studies Confirmed & Potent 'Hits' Novel Biological Activity Profile Novel Biological Activity Profile Tier 3: Mechanism of Action Studies->Novel Biological Activity Profile

Caption: A multi-tiered workflow for evaluating biological activity.

Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments in the primary screening phase. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation.

Objective: To determine the cytotoxic effect of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Normal human cell line (e.g., IMR-90 - lung fibroblast) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and Doxorubicin in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Objective: To assess the antimicrobial activity of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate against a panel of pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate (dissolved in DMSO)

  • Ciprofloxacin (positive control)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution:

    • Prepare a 2-fold serial dilution of the test compound and ciprofloxacin in CAMHB directly in the 96-well plate.

  • Inoculation:

    • Dilute the standardized bacterial inoculum to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Novelty Evaluation

To facilitate a clear comparison, all quantitative data should be summarized in tables. The novelty of the biological activity is not just about whether an effect is observed, but how it compares to existing standards.

Table 1: Hypothetical Cytotoxicity Data
CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)IMR-90 IC50 (µM)Selectivity Index (IMR-90/A549)
Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylateTBDTBDTBDTBDTBD
Doxorubicin (Reference)0.10.30.21.515
Structurally Related Pyrazinone A (Literature)5.28.16.5>50>9.6

A high selectivity index is desirable, indicating a preferential effect on cancer cells over normal cells.

Table 2: Hypothetical Antimicrobial Activity Data
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylateTBDTBDTBD
Ciprofloxacin (Reference)0.50.251.0
Structurally Related Pyrazinone B (Literature)>12864>128

Lower MIC values indicate greater antimicrobial potency.

Conclusion and Future Directions

The evaluation of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate's biological activity presents a compelling opportunity for the discovery of novel therapeutic agents. The systematic screening approach outlined in this guide, beginning with broad-spectrum primary assays and progressing to more detailed mechanistic studies, provides a robust framework for this endeavor.

A significant finding would be the discovery of high potency combined with a novel mechanism of action or an improved selectivity profile compared to existing compounds. For instance, potent cytotoxicity against a drug-resistant cancer cell line or activity against a multi-drug resistant bacterial strain would be of considerable interest.

Should promising activity be identified, subsequent steps would involve lead optimization through medicinal chemistry to enhance potency and drug-like properties, followed by in vivo studies to assess efficacy and safety in animal models. This structured approach ensures that the potential of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is thoroughly and efficiently investigated.

References

  • Title: Pyrazinone Derivatives and Their Biological Activities Source: A relevant review article on the medicinal chemistry of pyrazinones. URL: [A placeholder for a real, relevant review article URL to be inserted here]
  • Title: MTT Assay for Cell Viability and Cytotoxicity Source: A standard protocol from a reputable source like a major life sciences company or a methods journal. URL: [A placeholder for a real, relevant protocol URL to be inserted here]
  • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard Source: Clinical and Laboratory Standards Institute (CLSI) URL: [A placeholder for a real, relevant CLSI document URL to be inserted here]

A Comparative Benchmarking Guide: Evaluating Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive framework for benchmarking the novel heterocyclic compound, Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, against established standards in the field of kinase inhibition. For researchers, scientists, and drug development professionals, this document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a rigorous comparative analysis.

Introduction: The Rationale for Benchmarking

Pyrazine-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] Many of these effects are mediated through the inhibition of protein kinases, enzymes that are crucial regulators of cellular signaling pathways.[3] Dysregulation of kinase activity is a known driver of numerous diseases, making them a prime target for therapeutic intervention.[3]

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is a novel pyrazinone derivative. While its precise biological activity is still under extensive investigation, its structural similarity to other known kinase inhibitors suggests its potential in this area. A related compound, Methyl 6-oxo-1,6-dihydropyrazine-2-carboxylate, has been identified as a lysine methyltransferase inhibitor, highlighting the potential for this scaffold to interact with key cellular enzymes.[4]

To ascertain the therapeutic potential of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, a rigorous benchmarking study against well-characterized, clinically relevant kinase inhibitors is essential. This guide proposes a head-to-head comparison with Staurosporine , a potent but non-selective kinase inhibitor, and Sorafenib , an FDA-approved multi-kinase inhibitor used in cancer therapy.[3][5] This comparative approach will elucidate the potency, selectivity, and cellular effects of the target compound, providing critical data for its further development.

Comparative Experimental Framework

The benchmarking of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate will be conducted through a tiered approach, assessing its biochemical potency, cellular activity, and key physicochemical properties.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation cluster_2 Physicochemical Profiling A In Vitro Kinase Inhibition Assay B IC50 Determination A->B D GI50 Determination B->D Informs C Cytotoxicity Assay (MTT) C->D E Solubility Assessment F Lipophilicity (LogP) Determination

Figure 2: Workflow for the MTT cytotoxicity assay.

Part 3: Physicochemical Profiling

Understanding the physicochemical properties of a drug candidate is crucial for predicting its pharmacokinetic behavior. [6][7] Experimental Protocol: Thermodynamic Solubility Assay

This protocol determines the solubility of the compound in a buffered solution.

Materials:

  • Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • HPLC system

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO.

  • Add an excess of the compound to PBS (pH 7.4).

  • Shake the mixture at room temperature for 24 hours to reach equilibrium.

  • Centrifuge to pellet the undissolved solid.

  • Analyze the supernatant by a validated HPLC method to determine the concentration of the dissolved compound.

Experimental Protocol: Lipophilicity (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Materials:

  • Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

  • n-Octanol

  • Water

  • HPLC system

Procedure:

  • Dissolve the compound in either water or n-octanol.

  • Mix equal volumes of the n-octanol and water phases containing the dissolved compound.

  • Shake vigorously and then allow the phases to separate.

  • Determine the concentration of the compound in each phase using HPLC.

  • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

PropertyMethyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylateStaurosporineSorafenib
Molecular Weight ( g/mol ) 182.16466.5464.8
Aqueous Solubility (µg/mL at pH 7.4) Experimental Data~10~5
LogP Experimental Data3.93.8

Table 3: A comparison of key physicochemical properties.

Conclusion and Future Directions

This guide provides a robust framework for the initial benchmarking of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. The proposed experiments will generate essential data on its biochemical potency, cellular activity, and fundamental physicochemical properties.

A favorable outcome from this benchmarking study would be the demonstration of potent and selective kinase inhibition, coupled with significant cytotoxicity against cancer cell lines and drug-like physicochemical properties. Such results would strongly support the advancement of this compound into further preclinical development, including mechanism of action studies, in vivo efficacy trials, and comprehensive safety and toxicology assessments.

References

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
  • MDPI. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
  • Pace Analytical. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • BenchChem. (2025). Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42.
  • PubMed Central. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Frontiers in Chemistry.
  • PubMed. (2006). Cytotoxic assays for screening anticancer agents.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BenchChem. (2025).
  • JoVE. (2013).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • BenchChem. (2025).
  • Biosynth. (n.d.).
  • Crossfire Oncology. (2012).
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • protocols.io. (2023). In vitro kinase assay.
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
  • ACS Publications. (2021). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
  • PubMed. (n.d.).
  • Pace Analytical. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • PubMed Central. (2012). Assay Development for Protein Kinase Enzymes.

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Safety Operating Guide

Navigating the Disposal of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is risk mitigation through informed procedure. We will proceed with the assumption that methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate may possess hazards similar to other pyrazine derivatives, which are known to include skin, eye, and respiratory irritation.[1][2][3] This conservative approach ensures the highest level of safety for laboratory personnel and compliance with regulatory standards.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any chemical waste, a thorough hazard assessment is paramount. Given the nature of pyrazine derivatives, the following potential hazards should be anticipated for methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][4]

  • Eye Irritation: Can cause serious irritation, watering, and redness if it comes into contact with the eyes.[1][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3]

Based on this assessment, the following minimum PPE must be worn when handling this compound or its waste:

PPE ComponentSpecificationRationale
Gloves Nitrile gloves (or other chemically resistant gloves)To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect the eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect clothing and skin from accidental spills.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize the inhalation of any dust or vapors. A dust mask may be appropriate for handling solids.

This multi-layered approach to personal protection is the first line of defense in mitigating exposure risks.

Part 2: In-Lab Waste Collection and Segregation

Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.[5][6] The following workflow outlines the procedure for collecting and segregating waste methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate.

Waste_Collection_Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_storage Temporary In-Lab Storage A Solid Waste (e.g., contaminated filter paper, weighing boats) C Designated Solid Waste Container (Clearly Labeled) A->C B Liquid Waste (e.g., reaction residues, solutions) D Designated Liquid Waste Container (Compatible Material, Clearly Labeled) B->D E Satellite Accumulation Area (SAA) (Secondary Containment) C->E D->E F Full Container (Ready for Pickup) E->F Container is full or 12-month limit reached

Caption: In-lab waste collection and segregation workflow.

Step-by-Step Protocol for Waste Collection:

  • Container Selection:

    • For solid waste (e.g., contaminated filter paper, gloves), use a designated, sealable, and clearly labeled solid waste container.

    • For liquid waste (e.g., reaction mixtures, solutions), use a compatible, leak-proof container with a secure screw-top cap.[7] Avoid using metal containers for acidic or basic solutions.[7] The container should not be filled to more than 90% capacity.[7]

  • Labeling:

    • All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate" and any other components in the waste stream.

      • The approximate percentages of each component.

      • The date the container was started.

      • The specific hazards (e.g., "Irritant").

  • Segregation:

    • Store the waste container for methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate separately from incompatible materials.[6]

    • In general, keep organic compounds separate from strong oxidizing agents.[8]

  • Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which is a location at or near the point of waste generation and under the control of the operator.[6]

    • The SAA should have secondary containment to capture any potential leaks.[7]

    • Keep containers closed at all times, except when adding waste.

Part 3: Hazardous Waste Determination and Disposal Pathway

According to the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7] Since methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is not a listed waste, a hazardous waste determination must be made.

The following decision tree, based on EPA and OSHA guidelines, will guide you through this process.

Disposal_Decision_Tree A Is the waste Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate or a mixture containing it? B Consult Safety Data Sheet (SDS) for specific disposal instructions. A->B SDS Available C Assume Hazardous Waste (Precautionary Principle) A->C No SDS Available D Characterize the waste: - Ignitability - Corrosivity - Reactivity - Toxicity C->D E Manage as Hazardous Waste: - Follow accumulation rules - Use a licensed waste hauler D->E Exhibits a hazardous characteristic F Manage as Non-Hazardous Waste (Consult with EHS for confirmation) D->F Does not exhibit a hazardous characteristic

Caption: Decision tree for hazardous waste determination.

Disposal Procedure:

  • Hazardous Waste Determination:

    • In the absence of a specific SDS, and given the irritant nature of similar compounds, it is prudent to manage methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate waste as hazardous.[9] This is a key aspect of a robust laboratory safety program.

    • Your institution's Environmental Health and Safety (EHS) department should be consulted to make the final determination.

  • Accumulation and Storage:

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[9]

    • Once a waste container is full, it must be moved to a central accumulation area within three days.[6]

    • Partially filled containers can remain in the SAA for up to one year.[6]

  • Final Disposal:

    • Hazardous chemical waste must be disposed of through a licensed hazardous waste contractor.[7][10] Your institution's EHS department will coordinate the pickup and transportation of the waste.

    • Never dispose of this chemical down the drain or in the regular trash.[9]

Part 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary to protect personnel and the environment.

For a Small Spill (manageable by laboratory personnel):

  • Alert personnel in the immediate area.

  • Don appropriate PPE , including gloves, eye protection, and a lab coat.

  • Contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For a Large Spill (requires outside assistance):

  • Evacuate the area immediately.

  • Alert your supervisor and your institution's EHS department.

  • If there is a fire or medical emergency, call emergency services.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. The principles outlined in this guide are designed to be adaptable to your specific institutional policies while remaining grounded in the authoritative standards set by regulatory bodies such as the EPA and OSHA.[11][12][13][14]

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • PubChem. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • European Food Safety Authority. (2017, February 3). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, February 3). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]

  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

Navigating the Handling of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

Hazard Assessment and Engineering Controls: The First Line of Defense

Based on the hazard profiles of analogous pyrazine compounds, Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate should be treated as a potentially hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, all handling procedures must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[1][2][3] The fume hood provides a critical engineering control, capturing airborne contaminants at the source and protecting the user.

Key Engineering Controls:

Control MeasureSpecificationRationale
Ventilation Certified Chemical Fume HoodPrevents inhalation of potentially harmful dust or vapors.[1][2][3]
Eye Wash Station Accessible within 10 seconds of the work areaProvides immediate decontamination in case of eye contact.
Safety Shower Accessible within 10 seconds of the work areaEnables rapid decontamination in case of large-scale skin exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of Personal Protective Equipment (PPE) are paramount to preventing direct contact with Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. The following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection:
  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required to protect against splashes, dust, and vapors. Standard safety glasses do not offer sufficient protection.[1][4]

  • Face Shield: In addition to safety goggles, a face shield should be worn when there is a significant risk of splashing, such as during transfers of large quantities or when handling solutions.[1]

Hand Protection:
  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for handling this compound.[1][4] It is crucial to double-glove to provide an extra layer of protection and to facilitate safe glove removal in case of contamination. Always inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be removed immediately and disposed of as hazardous waste.

Body Protection:
  • Laboratory Coat: A flame-resistant laboratory coat with long sleeves and a secure front closure is mandatory to protect the skin and personal clothing from contamination.[2]

  • Chemical-Resistant Apron: When handling larger quantities or when there is a heightened risk of splashes, a chemical-resistant apron should be worn over the laboratory coat.

Respiratory Protection:
  • Respirator: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.[1] All personnel required to wear a respirator must be properly fit-tested and trained in its use.

Procedural Guidance: Step-by-Step Safety Protocols

Adherence to standardized procedures is critical for minimizing the risk of exposure and ensuring a controlled laboratory environment.

Donning PPE Workflow:

G cluster_0 PPE Donning Sequence Lab Coat Lab Coat Gloves (First Pair) Gloves (First Pair) Lab Coat->Gloves (First Pair) Safety Goggles Safety Goggles Gloves (First Pair)->Safety Goggles Face Shield (if needed) Face Shield (if needed) Safety Goggles->Face Shield (if needed) Gloves (Second Pair) Gloves (Second Pair) Face Shield (if needed)->Gloves (Second Pair)

Caption: Sequential process for correctly donning Personal Protective Equipment.

Doffing PPE Workflow:

To prevent cross-contamination, the removal of PPE must be performed in a specific order.

G cluster_1 PPE Doffing Sequence Gloves (Outer Pair) Gloves (Outer Pair) Face Shield (if used) Face Shield (if used) Gloves (Outer Pair)->Face Shield (if used) Safety Goggles Safety Goggles Face Shield (if used)->Safety Goggles Lab Coat Lab Coat Safety Goggles->Lab Coat Gloves (Inner Pair) Gloves (Inner Pair) Lab Coat->Gloves (Inner Pair)

Caption: Sequential process for the safe removal and disposal of Personal Protective Equipment.

Spill and Emergency Procedures

In the event of a spill, immediate and decisive action is necessary to contain the material and protect personnel.

Minor Spill (inside a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, use an absorbent material, such as sand or a commercial chemical absorbent, to contain the spill.[2]

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Major Spill (outside a fume hood):

  • Evacuate the immediate area and alert others.

  • If the spill is flammable, eliminate all ignition sources.[3][5]

  • Contact the institution's emergency response team.

  • Only trained personnel with appropriate respiratory protection and PPE should attempt to clean up the spill.

Disposal Plan: Responsible Waste Management

All waste contaminated with Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate must be treated as hazardous waste.

Waste Segregation and Disposal:

Waste StreamContainer TypeDisposal Protocol
Solid Waste Labeled, sealed, and puncture-resistant containerDispose of in accordance with institutional and local regulations for chemical waste.[3][6]
Liquid Waste Labeled, sealed, and chemically compatible containerDispose of in accordance with institutional and local regulations for chemical waste.[6]
Contaminated PPE Labeled, sealed plastic bagDispose of as solid chemical waste.[3]

Never dispose of this chemical down the drain or in the regular trash.[6][7] All waste containers must be clearly labeled with the full chemical name and associated hazards.

Conclusion: A Culture of Safety

The responsible handling of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is not merely a matter of following procedures but of fostering a deeply ingrained culture of safety. By understanding the potential hazards, utilizing appropriate engineering controls and personal protective equipment, and adhering to established protocols for handling and disposal, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational document; however, it is imperative that all laboratory personnel conduct a thorough risk assessment specific to their experimental setup and consult their institution's Environmental Health and Safety department for any additional requirements.

References

  • Synerzine. (n.d.). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2024, October 8). NATURAL 2-ETHYL-6-METHYL PYRAZINE. Retrieved from [Link]

  • Synerzine. (n.d.). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural). Retrieved from [Link]

  • Fisher Scientific. (2023, September 25). SAFETY DATA SHEET Pyrazine. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Advanced Biotech. (2025, January 25). Safety Data Sheet 2-Methylthio-3(5/6)-methyl pyrazine synthetic. Retrieved from [Link]

  • CPAChem. (2023, January 13). Safety data sheet. Retrieved from [Link]

  • Synerzine. (2018, June 22). Pyrazine, 2-methoxy-3(or 5)-methyl- Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]

  • Kronospan. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.